Fmoc-O-tert-butyl-D-4-hydroxyproline
Description
The exact mass of the compound Fmoc-O-tert-butyl-D-4-hydroxyproline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-O-tert-butyl-D-4-hydroxyproline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-O-tert-butyl-D-4-hydroxyproline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXBYOKQUEIDW-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359657 | |
| Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464193-92-8 | |
| Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
difference between Fmoc-L-Hyp(tBu)-OH and Fmoc-D-Hyp(tBu)-OH
Structural Mechanistics, Synthetic Protocols, and Biological Applications[1][2][3]
Executive Summary
This technical guide delineates the critical distinctions between Fmoc-L-Hyp(tBu)-OH and Fmoc-D-Hyp(tBu)-OH . While chemically identical in molecular weight and connectivity, these enantiomers exhibit diametrically opposed stereochemical behaviors that dictate their utility in peptide engineering.[1] The L-isomer is the industry standard for stabilizing collagen triple helices via stereoelectronic preorganization (
Part 1: Stereochemical & Structural Fundamentals[3]
The functional divergence between these two building blocks stems from their chirality at the C2 (
| Feature | Fmoc-L-Hyp(tBu)-OH | Fmoc-D-Hyp(tBu)-OH |
| IUPAC Name | Fmoc-O-tert-butyl-L-trans-4-hydroxyproline | Fmoc-O-tert-butyl-D-trans-4-hydroxyproline |
| Stereochemistry | ||
| CAS Number | 122996-47-8 | 464193-92-8 |
| Ring Pucker Preference | ||
| Main Application | Collagen Stabilization, Polyproline II Helices |
*Note: The pucker preference is relative to the peptide backbone geometry. In a standard L-peptide environment, the D-isomer forces a ring conformation that often clashes with the preceding carbonyl, effectively breaking helices.[2][3]
The Stereoelectronic Effect (Gauch Effect)
The stability of collagen mimetics relies on the gauche effect . The electronegative oxygen on C4 (protected by tBu or free OH) prefers to align gauche to the ring nitrogen.
-
In L-Hyp (2S, 4R): This alignment forces the pyrrolidine ring into the
-exo conformation.[2][3][1] This preorganizes the and dihedral angles to perfectly match the requirements of the Yaa position in the collagen triple helix ( ). -
In D-Hyp (2R, 4S): The enantiomeric geometry forces a pucker that is incompatible with the tight packing of the collagen triple helix, leading to destabilization.
Figure 1: Mechanistic impact of stereochemistry on peptide secondary structure.
Part 2: Solid Phase Peptide Synthesis (SPPS) Protocols[1][2]
Both derivatives are secondary amines.[1] This presents specific challenges during SPPS, primarily steric hindrance during coupling and the inability to use standard colorimetric monitoring tests.
1. Coupling Protocol (The "Difficult" Coupling)
Standard DIC/HOBt coupling is often too slow for secondary amines, leading to deletion sequences.
-
Recommended Reagents: HATU/HOAt or PyBOP/DIEA.[1]
-
Stoichiometry: 4 equiv Amino Acid : 3.9 equiv HATU : 8 equiv DIEA.[3][1]
-
Reaction Time: Double coupling (2 x 45 min) is highly recommended.
2. Monitoring (Critical Checkpoint)
Do NOT use the Kaiser Test (Ninhydrin). It detects primary amines. Proline derivatives are secondary amines and will yield a false negative (no color change) even if deprotection is successful.[1]
Valid Protocol: The Chloranil Test This test specifically detects secondary amines.[1][4]
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure:
-
Interpretation:
Figure 2: SPPS decision tree highlighting the necessity of the Chloranil test for Hydroxyproline derivatives.
Part 3: Biological & Medicinal Applications[3]
1. Collagen Mimicry (L-Hyp Dominance)
The primary use of Fmoc-L-Hyp(tBu)-OH is in the synthesis of Collagen Mimetic Peptides (CMPs).[2][3][1]
-
Mechanism: The inductive effect of the 4-position oxygen (even when tBu protected during synthesis, but free in final peptide) pulls electron density, favoring the
-exo conformation.[1] -
Result: This increases the melting temperature (
) of the triple helix. A (Pro-Hyp-Gly) helix is significantly more thermally stable than a (Pro-Pro-Gly) helix.[2][3][1]
2. Peptidomimetics & Drug Design (D-Hyp Utility)
Fmoc-D-Hyp(tBu)-OH is rarely used for collagen but is valuable in medicinal chemistry:
-
Protease Resistance: Endogenous human proteases recognize L-amino acids.[2][3][1] Incorporating the D-isomer renders the peptide bond resistant to enzymatic cleavage, extending plasma half-life.[2][3][1]
-
Turn Induction: The altered stereochemistry can force a sharp turn in the peptide backbone, useful for designing
-hairpin mimetics or cyclized peptides.[1] -
Inhibition: D-Hyp containing peptides have been investigated as inhibitors of collagen fibrillogenesis (by capping the helix) or as inhibitors of enzymes like lysyl hydroxylase.[1][6]
Comparative Data Summary
| Parameter | Fmoc-L-Hyp(tBu)-OH | Fmoc-D-Hyp(tBu)-OH |
| Melting Point | ~110-115 °C | ~110-115 °C |
| Optical Rotation | ||
| Collagen | Stabilizes (increases | Destabilizes (decreases |
| Proteolytic Stability | Low (Natural substrate) | High (Unnatural substrate) |
| Solubility (DMF) | High | High |
References
-
Raines, R. T., et al. Stereoelectronic Effects in the Collagen Triple Helix.[1] University of Wisconsin-Madison.[2][3][1] [Link] (Contextual grounding on pucker mechanisms).
-
National Institutes of Health (PMC). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. [Link][1]
Sources
A Technical Guide to Fmoc-D-trans-4-hydroxyproline: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of N-α-fluorenylmethyloxycarbonyl-D-trans-4-hydroxyproline (Fmoc-D-trans-4-hydroxyproline), a critical building block for researchers, chemists, and professionals in the field of peptide synthesis and drug development. We will explore its fundamental molecular and physical characteristics, its pivotal role in Solid-Phase Peptide Synthesis (SPPS), and its specialized applications in constructing stabilized peptide structures.
Core Molecular and Physicochemical Properties
Fmoc-D-trans-4-hydroxyproline is a derivative of the non-essential amino acid D-proline. The defining feature of this compound is the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This bulky, base-labile group is central to its utility in stepwise peptide synthesis. The hydroxyl group at the 4-position of the pyrrolidine ring offers a site for further modification or can play a crucial role in the secondary structure of the final peptide.
For practical applications in peptide synthesis, particularly SPPS, the hydroxyl group is often itself protected, commonly with a tert-butyl (tBu) group, to prevent unwanted side reactions during the coupling of subsequent amino acids. This guide will address both the unprotected and the commonly used tert-butyl protected forms.
Table 1: Physicochemical Properties of Fmoc-D-trans-4-hydroxyproline and its tert-Butyl Derivative
| Property | Fmoc-D-trans-4-hydroxyproline | Fmoc-O-tert-butyl-D-trans-4-hydroxyproline |
| Synonyms | Fmoc-D-Hyp-OH | Fmoc-D-Hyp(tBu)-OH |
| Molecular Formula | C₂₀H₁₉NO₅[1][2] | C₂₄H₂₇NO₅[3] |
| Molecular Weight | 353.38 g/mol [1] | 409.47 g/mol [3] |
| Appearance | White to beige or pale yellow solid[4] | Off-white to pinkish white powder[5] |
| CAS Number | 88050-17-3 | 268729-12-0[5][3] |
The Central Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protecting group is the cornerstone of the most common strategy for modern SPPS due to its stability under acidic conditions and its selective removal under mild basic conditions.[6] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which can remain intact throughout the synthesis and are removed only during the final cleavage from the solid support.
The synthesis of a peptide on a solid support is a cyclical process involving two key steps: Fmoc deprotection and amino acid coupling.
The Fmoc Deprotection Step
The removal of the Fmoc group exposes the N-terminal amine of the growing peptide chain, making it available for coupling with the next Fmoc-protected amino acid. This process is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]
The mechanism proceeds via a base-induced β-elimination. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide.[6][8] The secondary amine also acts as a scavenger for the reactive dibenzofulvene, preventing its re-addition to the newly deprotected peptide chain.[6][8]
Caption: Workflow for the Fmoc deprotection step in SPPS.
The Coupling Step: Incorporating Fmoc-D-trans-4-hydroxyproline
Following Fmoc deprotection and thorough washing of the resin, the next Fmoc-protected amino acid, in this case, Fmoc-D-trans-4-hydroxyproline (or its protected form), is introduced. To facilitate the formation of the amide bond, a coupling reagent is required to activate the carboxylic acid group of the incoming amino acid.
A widely used and highly efficient class of coupling reagents are uronium/aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10][11] The activation process involves the formation of an active ester, which is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide-resin.[9][10] This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the resulting acidic species.[9]
Caption: HBTU-mediated coupling of Fmoc-D-Hyp(tBu)-OH in SPPS.
Experimental Protocol for a Single SPPS Cycle
The following protocol outlines a standard manual procedure for one cycle of deprotection and coupling.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Hyp(tBu)-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes.[6]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, dissolve Fmoc-D-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.
-
Advanced Applications: Engineering Peptide Structure
The incorporation of hydroxyproline residues is a key strategy in the design of peptides with specific and stable secondary structures, most notably collagen-mimetic triple helices.[12] The stereochemistry and the presence of the hydroxyl group of 4-hydroxyproline are critical for the stability of the collagen triple helix.[12][13]
Stabilizing Collagen-Mimetic Peptides
Collagen is characterized by its repeating Gly-X-Y amino acid sequence, where X is often proline and Y is frequently 4-hydroxyproline (Hyp).[12] The hydroxyl group of the Hyp residue plays a crucial role in stabilizing the triple-helical structure through stereoelectronic effects and hydrogen bonding networks.[13] By synthesizing peptides with repeating Gly-Pro-Hyp sequences using building blocks like Fmoc-L-trans-4-hydroxyproline, researchers can create stable, triple-helical structures for applications in biomaterials, tissue engineering, and as substrates for collagen-degrading enzymes.[12][14][15]
Proline Editing and Functional Diversification
The hydroxyl group of Fmoc-D-trans-4-hydroxyproline serves as a versatile chemical handle for further modifications. A strategy known as "proline editing" allows for the on-resin, stereospecific modification of the hydroxyproline residue after its incorporation into a peptide chain.[16][17] This enables the synthesis of a diverse library of peptides with functionally and structurally varied proline analogs from a single peptide precursor, opening avenues for developing novel therapeutic peptides and molecular probes.[16]
Conclusion
Fmoc-D-trans-4-hydroxyproline and its protected derivatives are indispensable tools in modern peptide chemistry. A thorough understanding of its properties and the mechanistic principles behind its use in SPPS is essential for the rational design and successful synthesis of complex peptides. Beyond its role as a standard building block, its unique structural features offer advanced opportunities for engineering peptide conformation and function, making it a continued focus of research and development in the pharmaceutical and biomaterial sciences.
References
- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? -.
- AAPPTec. Overview of Solid Phase Peptide Synthesis.
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
- Oreate AI. (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis -.
- Chem-Impex. Fmoc-O-tert-butyl-D-trans-4-hydroxyproline -.
- Benchchem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide -.
- Santa Cruz Biotechnology. Fmoc-O-tert-butyl-D-trans-4-hydroxyproline | CAS 268729-12-0 | SCBT.
- ChemicalBook. (2024, November 7). HBTU:Property,Reaction,Preparation and Hazard -.
- Santa Cruz Biotechnology. Fmoc-trans-4-Hydroxy-D-proline | SCBT -.
- BLDpharm. 268729-12-0|Fmoc-O-tert-butyl-D-trans-4-hydroxyproline -.
- Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis -.
- PubMed. HBTU activation for automated Fmoc solid-phase peptide synthesis -.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides -.
- PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides -.
- Chem-Impex. Fmoc-L-trans-4-hydroxyproline -.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis -.
- Thermo Fisher Scientific. trans-N-Fmoc-4-hydroxy-L-proline, 97% -.
- PMC. Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture -.
- Thermo Fisher Scientific Chemicals. trans-N-Fmoc-4-hydroxy-L-proline, 97% 5 g | Buy Online |.
- ResearchGate. Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides | Request PDF -.
- PMC - NIH. (2009, December 17). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides -.
Sources
- 1. Fmoc-trans-4-Hydroxy-D-proline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. trans-N-Fmoc-4-hydroxy-L-proline, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. trans-N-Fmoc-4-hydroxy-L-proline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation [udspace.udel.edu]
- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Stereoelectronic Engineering of Peptide Therapeutics: The D-Hydroxyproline Paradigm
Executive Summary
In the landscape of modern peptide drug design, the transition from "biologically active sequences" to "therapeutically viable drugs" hinges on two critical failures: poor metabolic stability and lack of conformational specificity. While standard D-amino acid substitution addresses proteolysis, it often disrupts the delicate secondary structures required for receptor binding.
D-Hydroxyproline (D-Hyp) emerges as a high-precision tool in this context. Unlike generic D-amino acids, D-Hyp offers a dual mechanism of action:
-
Stereochemical Inversion: The D-configuration (2R) renders the peptide backbone invisible to the S1 specificity pockets of ubiquitous proteases (e.g., chymotrypsin, carboxypeptidases).
-
Electronic Tuning: The electronegative hydroxyl group at the
-carbon exerts a powerful gauche effect, locking the pyrrolidine ring into specific puckers ( -exo or -endo). This pre-organizes the backbone torsion angles ( ), forcing the peptide into bioactive turn conformations (specifically -hairpins) that L-Pro cannot access.
This guide details the mechanistics, applications, and protocols for integrating D-Hyp into peptide therapeutics.
The Stereochemical Toolbox: Isomers and Conformational Bias
To use D-Hyp effectively, one must distinguish between its stereoisomers. The orientation of the 4-hydroxyl group relative to the carboxyl group dictates the ring pucker, which in turn dictates the peptide bond geometry (cis vs. trans).[1]
The "Pucker-Switch" Mechanism
The pyrrolidine ring is not planar; it puckers to relieve torsional strain. The electronegative oxygen on C4 prefers a gauche orientation relative to the ring nitrogen (n
-
-exo (Up) Pucker: Favored when the OH group is trans to the carboxyl group (in L-configuration). This pucker stabilizes the trans peptide bond (
). -
-endo (Down) Pucker: Favored when the OH group is cis to the carboxyl group. This pucker lowers the energy barrier for the cis peptide bond (
), though trans is often still major, the cis population increases significantly.
Table 1: Stereoelectronic Properties of Hydroxyproline Isomers
| Isomer Common Name | Configuration | Ring Pucker Preference | Amide Bond Bias ( | Structural Application |
| L-Hyp (Trans) | (2S, 4R) | Strong Trans | Collagen mimics, PPII helices | |
| cis-L-Hyp | (2S, 4S) | Shift toward Cis | ||
| D-Hyp (Trans) | (2R, 4S) | Strong Trans | Type II' | |
| cis-D-Hyp | (2R, 4R) | Shift toward Cis | Destabilizing helices, specialized turns |
Critical Design Note: When designing a
-hairpin mimic to stabilize a peptide drug, (2R, 4S)-D-Hydroxyproline (often called trans-D-Hyp) is the gold standard. It mimics the geometry of D-Proline (stabilizing Type II' turns) but adds solubility and a handle for functionalization.
Mechanistic Visualization: From Stereochemistry to Structure
The following diagram illustrates the decision logic for selecting the correct Pro/Hyp isomer based on the desired secondary structure.
Figure 1: Decision matrix for Hydroxyproline isomer selection. The choice of isomer dictates ring pucker, which pre-organizes the backbone for either extended helices or compact turns.
Applications in Drug Design[2][3]
Nucleating -Hairpins (The Type II' Turn)
Many bioactive peptides (e.g., antimicrobial peptides, somatostatin analogs) adopt a
-
The Problem: L-Proline favors Type I or II turns but is flexible.
-
The D-Hyp Solution: Incorporating D-Hyp at the
position of a turn forces the backbone into a Type II' geometry ( ). This "locks" the hairpin, reducing the entropic penalty of binding to the receptor. -
Evidence: Studies on gramicidin S analogs show that substituting D-Pro with D-Hyp maintains the turn structure while allowing attachment of solubilizing groups to the hydroxyl [1].
Proteolytic Stability (The "Stealth" Effect)
Peptides are rapidly degraded by serum proteases (half-life often < 10 mins).
-
Mechanism: Proteases like trypsin and chymotrypsin have chiral S1 pockets evolved to bind L-amino acids. The D-configuration of D-Hyp sterically clashes with the catalytic triad of the enzyme.
-
Data: Replacing a critical Pro with D-Hyp can extend serum half-life from minutes to hours without abolishing biological activity, provided the residue is in a turn region where the side chain is solvent-exposed rather than buried in the receptor interface [2].
Prodrug Strategies (The Hydroxyl Handle)
The 4-OH group of D-Hyp is not just a structural element; it is a chemical handle.
-
Ester Prodrugs: The OH can be esterified with short-chain fatty acids to improve membrane permeability (lipophilicity). Once inside the cell, esterases cleave the group, releasing the active hydrophilic peptide.
-
Glycosylation: Attaching a sugar moiety to the OH (O-linked glycosylation) can shield the peptide from immune recognition and further improve solubility.
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) of D-Hyp Peptides
Incorporating D-Hyp requires specific attention to prevent racemization and ensure complete coupling, as the secondary amine is sterically hindered.
Materials:
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
-
Amino Acid: Fmoc-D-Hyp(tBu)-OH (commercially available). Note: The tBu protection on the hydroxyl is crucial to prevent side reactions.
-
Coupling Reagents: HATU or DIC/Oxyma.
Step-by-Step Protocol:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling D-Hyp:
-
Dissolve Fmoc-D-Hyp(tBu)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Expert Tip: Pre-activate for 30 seconds before adding to resin.
-
Reaction time: 2 hours (double coupling recommended due to steric bulk of secondary amine).
-
-
Coupling Next Residue (onto D-Hyp):
-
This is the difficult step. The N-terminus of D-Hyp is a secondary amine.
-
Use HATU/HOAt (most potent) or PyBOP .
-
Extend reaction time to 3-4 hours or perform double coupling.
-
Chloranil Test: Use Chloranil (not Kaiser) to check for unreacted secondary amines.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The tBu group is acid-labile and will be removed, yielding free D-Hyp.
Serum Stability Assay
To validate the stability enhancement of D-Hyp substitution.
Workflow:
-
Preparation: Dissolve peptide (1 mg/mL) in PBS.
-
Incubation: Mix peptide solution 1:9 with pooled human serum (sigma). Incubate at 37°C.
-
Sampling: Take aliquots (100 µL) at T = 0, 15, 30, 60, 120, 240 min.
-
Quenching: Immediately add 200 µL cold acetonitrile (with 0.1% TFA) to precipitate serum proteins.
-
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant by RP-HPLC or LC-MS.
-
Calculation: Plot % remaining vs. time. Fit to first-order decay (
) to determine half-life ( ).
Experimental Workflow Visualization
Figure 2: Standardized workflow for assessing proteolytic stability of D-Hyp modified peptides.
References
-
Tamaki, M., et al. (1999). "Synthesis and properties of gramicidin S analogs containing D-hydroxyproline." Bulletin of the Chemical Society of Japan. Link
-
Vitagliano, L., et al. (2001).[2][3] "Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability." Protein Science. Link
-
Bretscher, L. E., et al. (2001).[3] "Conformational Stability of Collagen Relies on a Stereoelectronic Effect."[1] Journal of the American Chemical Society.[1] Link
-
Li, S. C., et al. (1990). "NMR studies of the cis-trans isomerization of the proline peptide bond in D-hydroxyproline-containing peptides." Biochemistry. Link
-
Jenkins, C. L., & Raines, R. T. (2002). "Insights on the conformational stability of collagen." Natural Product Reports. Link
(Note: While specific "blockbuster" drugs relying solely on D-Hyp are rare in public databases, the principles above are widely applied in the optimization phases of peptidomimetic development, particularly for stapled peptides and macrocycles.)
Sources
The Strategic Role of Fmoc-O-tert-butyl-D-4-hydroxyproline in Advanced Peptide Therapeutics
Physicochemical Profiling & Stereochemical Significance
Fmoc-O-tert-butyl-D-4-hydroxyproline, widely designated as Fmoc-D-Hyp(tBu)-OH (CAS: 464193-92-8 or 268729-12-0), is a highly specialized, orthogonally protected non-natural amino acid utilized in advanced solid-phase peptide synthesis (SPPS)[1]. With a molecular weight of 409.5 g/mol and the chemical formula C₂₄H₂₇NO₅, this building block is essential for the design of complex glycopeptides and structurally constrained therapeutics[1].
The stereochemistry of this molecule is its most critical feature. While naturally occurring L-hydroxyproline (2S, 4R) is fundamental to stabilizing the collagen triple helix, the D-isomer (2R, 4S) introduces deliberate conformational constraints[2]. When incorporated into a peptide backbone, the D-stereocenter forces specific β-turn geometries and disrupts native helical structures. This makes it an invaluable tool for synthesizing collagen model peptides and developing proteolytically resistant drug candidates that require precise spatial orientations to bind their target receptors[2].
Furthermore, the tert-butyl (tBu) ether protecting group on the 4-hydroxyl position prevents unwanted side-chain acylation during synthesis. It is highly stable to the basic conditions used for Fmoc removal but is efficiently cleaved by trifluoroacetic acid (TFA) during the final global deprotection step[1].
Global Sourcing, Supplier Landscape, and Pricing Dynamics
Sourcing Fmoc-D-Hyp(tBu)-OH requires navigating various purity grades and regional pricing models. Pharmaceutical applications demand ultra-high purity (>99%) to prevent the accumulation of deletion sequences during SPPS, whereas early discovery phases may tolerate standard research grades. Below is a synthesized market overview based on current global supplier data[3][4][5][6].
| Supplier | Grade / Application | Pack Size | Estimated Price | Strategic Notes |
| Pharmaceutical / High Purity | 1 g / 5 g | €729.85 / €2,923.25 | Premium supplier; ideal for GMP-compliant therapeutic development.[5] | |
| Early Discovery (AldrichCPR) | Custom | On Request | Product CDS008536; intended for early-stage screening. | |
| Proteomics Research | Custom | On Request | Reliable for standard proteomics and in vitro assays.[3] | |
| Industrial / Bulk | 1 KG | ~$1.00 USD | B2B placeholder pricing. Requires rigorous independent QA/QC.[2] | |
| Regional Research | 1 Box | ~₹3,000 INR | Cost-effective for regional distribution and academic labs.[6] |
Advanced SPPS Protocol: Overcoming Steric Hindrance
As an application scientist overseeing peptide synthesis, I must emphasize that coupling a protected proline derivative presents unique thermodynamic and kinetic challenges. The secondary amine of the pyrrolidine ring lacks a proton, preventing standard hydrogen bonding during transition state stabilization. Furthermore, the bulky tert-butyl ether at the 4-position creates severe steric hindrance.
To achieve >99% coupling efficiency, standard DIC/HOBt chemistry is insufficient. The protocol below utilizes highly reactive uronium salts (HATU) to overcome this energy barrier, forming a self-validating system to ensure sequence integrity.
Step-by-Step Methodology
Step 1: Resin Swelling & Fmoc Deprotection
-
Suspend the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites within the porous resin matrix.
-
Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group via an E1cB mechanism. Wash thoroughly with DMF (5 × 1 minute).
Step 2: Pre-Activation and Coupling
-
Dissolve 4.0 equivalents of Fmoc-D-Hyp(tBu)-OH and 3.95 equivalents of HATU in minimal DMF. Causality: The slight deficit of HATU prevents irreversible capping of the N-terminus by guanidinylation.
-
Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to drive the formation of the highly reactive OAt active ester.
-
Add the activated mixture to the resin and agitate for 2 hours at room temperature.
Step 3: Protocol Validation (The Chloranil Test)
-
Withdraw a few resin beads, wash with ethanol, and apply one drop of 2% acetaldehyde in DMF and one drop of 2% chloranil in toluene. Let stand for 5 minutes.
-
Causality & Trustworthiness: Because the N-terminus of a proline derivative is a secondary amine, the standard Kaiser test is ineffective and will yield a false negative. A positive Chloranil test (green/blue beads) indicates incomplete coupling, necessitating a second coupling cycle. A negative test (colorless/yellowish beads) validates a successful coupling.
Step 4: Cleavage and Global Deprotection
-
Treat the final peptide-resin with a cleavage cocktail: TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2.5 hours.
-
Causality: TFA cleaves the peptide from the resin and simultaneously removes the tert-butyl group from the hydroxyproline side chain. Triisopropylsilane (TIPS) scavenges the highly reactive tert-butyl cations, preventing re-alkylation of the peptide backbone.
Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-D-Hyp(tBu)-OH coupling.
Emerging Biological and Pharmaceutical Applications
While Fmoc-D-Hyp(tBu)-OH is primarily a synthetic intermediate, its downstream deprotected derivatives and incorporated glycopeptides exhibit profound biological activities. Recent pharmacological data indicates that analogs derived from this scaffold demonstrate targeted anti-cancer properties, specifically against THP-1 human acute promyelocytic leukemia cell lines[6].
Mechanistically, these derivatives act as competitive inhibitors of lysyl hydroxylase , an enzyme critical for the cross-linking and stabilization of collagen[6]. By suppressing collagen production in the tumor microenvironment, these compounds disrupt the structural integrity of tumor-associated vasculature. This destabilization ultimately arrests cellular proliferation and triggers apoptosis in THP-1 cells, presenting a novel pathway for oncological drug development[6].
Proposed biological mechanisms of Fmoc-D-Hyp(tBu)-OH derivatives in THP-1 cells.
References
-
PubChem , "Fmoc-O-tert-butyl-D-4-hydroxyproline | C24H27NO5 | CID 978348", National Institutes of Health.[Link]
-
IndiaMART , "Fmoc-Hyp(tBu)-OH(or Fmoc-D-Hyp(tBu)-OH)".[Link]
-
BuyersGuideChem , "Fmoc-trans-4-Hydroxy-D-proline tert-butyl ester".[Link]
Sources
- 1. Fmoc-O-tert-butyl-D-4-hydroxyproline | C24H27NO5 | CID 978348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FMOC-D-HYP(TBU)-OH | 464193-92-8 [chemicalbook.com]
- 3. Fmoc-O-tert-butyl-D-4-hydroxyproline | CAS 464193-92-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. indiamart.com [indiamart.com]
The Role of D-Hyp(tBu) in Preventing Proteolytic Degradation: A Structural and Mechanistic Guide
Executive Summary
The rapid proteolytic degradation of peptide therapeutics in physiological environments remains a primary bottleneck in clinical drug development. To overcome this, peptide engineers employ sophisticated non-natural amino acids to manipulate backbone conformation and introduce steric shielding. This whitepaper explores the highly specialized role of D-Hydroxyproline tert-butyl ether , commonly denoted as D-Hyp(tBu) , in conferring extreme protease resistance. By synergizing chiral inversion with massive steric bulk, D-Hyp(tBu) acts as a structural linchpin, locking peptides into degradation-resistant conformations.
The Mechanistic Basis of Proteolytic Evasion
The incorporation of D-Hyp(tBu) into a peptide sequence provides a dual-action defense mechanism against enzymatic cleavage: stereochemical mismatch and steric/conformational locking.
Stereochemical Evasion (The D-Amino Acid Advantage)
Endogenous proteases are highly stereoselective, having evolved to recognize and cleave the amide bonds of naturally occurring L-amino acids. The substitution of an L-proline or L-hydroxyproline with its D-enantiomer (D-Hyp) fundamentally disrupts the spatial orientation required for the protease active site to attack the scissile bond[1]. The chiral inversion at the
Steric Shielding and the tert-Butyl Ether
While D-amino acids provide baseline resistance, the addition of the tert-butyl (tBu) ether group at the
Conformational Locking via "Proline Editing"
Beyond simple steric hindrance, modifications at the 4-position of the proline ring exert profound stereoelectronic effects on the peptide backbone—a concept known as "proline editing"[3]. The stereochemistry of the 4-substituent (e.g., 4R vs. 4S) directly dictates the ring pucker (exo vs. endo) of the pyrrolidine ring.
-
The bulky tBu group forces the ring into a highly restricted pucker to minimize steric strain.
-
This specific ring pucker subsequently dictates the cis/trans isomerism of the preceding amide bond[4].
-
By locking the amide bond into a rigid, unfavorable conformation for protease binding, D-Hyp(tBu) effectively renders the local peptide sequence invisible to enzymatic degradation[5].
Fig 1: Mechanistic pathways comparing native L-Proline degradation vs. D-Hyp(tBu) protease evasion.
Experimental Methodologies
To utilize D-Hyp(tBu) for in vivo stability, the tert-butyl group must be retained on the final peptide. This presents a unique synthetic challenge, as standard Fmoc Solid-Phase Peptide Synthesis (SPPS) utilizes 95% Trifluoroacetic Acid (TFA) for final cleavage, which readily strips the acid-labile tBu ether[6]. To overcome this, an orthogonal cleavage strategy using highly acid-sensitive resins must be employed.
Protocol: Orthogonal SPPS for Retaining the tBu Group
This self-validating protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin, which allows for peptide cleavage under mildly acidic conditions that leave the tBu group intact[6].
Step 1: Resin Loading and Preparation
-
Swell 2-CTC resin (loading ~0.8 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.
-
Load the C-terminal amino acid using 4.0 equivalents of Diisopropylethylamine (DIPEA) in DCM for 2 hours.
-
Cap unreacted resin sites with a mixture of DCM/MeOH/DIPEA (17:2:1) for 15 minutes.
Step 2: Fmoc Deprotection and Elongation
-
Remove the Fmoc protecting group using 20% piperidine in N,N-Dimethylformamide (DMF) for 2 × 10 minutes.
-
Wash thoroughly with DMF (5×) and DCM (3×).
Step 3: Coupling of Fmoc-D-Hyp(tBu)-OH
-
Pre-activate 3.0 equivalents of Fmoc-D-Hyp(tBu)-OH with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for 3 minutes. Note: Avoid carbodiimides like DIC/HOBt in DMF, as they can cause epimerization of hydroxyproline derivatives[7].
-
Add the activated mixture to the resin and agitate for 60 minutes.
-
Perform a Kaiser test to confirm complete coupling.
Step 4: Mild Cleavage (tBu Retention)
-
To cleave the peptide while retaining the tBu ether, treat the resin with 1% TFA in DCM (v/v) for 10 minutes at room temperature.
-
Filter the cleavage cocktail into a flask containing 10 equivalents of pyridine to immediately neutralize the TFA and prevent premature tBu cleavage.
-
Evaporate the DCM under reduced pressure and precipitate the protected peptide in cold diethyl ether.
Fig 2: Orthogonal SPPS workflow retaining the acid-labile tert-butyl ether group.
Protocol: In Vitro Plasma Stability Assay
To validate the proteolytic resistance conferred by D-Hyp(tBu), a human blood plasma stability assay is conducted.
-
Prepare a 1 mM stock solution of the purified peptide in DMSO.
-
Dilute the peptide to a final concentration of 10 µM in 25% human plasma (pre-warmed to 37°C in PBS, pH 7.4).
-
Incubate the mixture at 37°C. Extract 50 µL aliquots at designated time points (0, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Quench the enzymatic reaction immediately by adding 50 µL of ice-cold precipitation solution (Acetonitrile containing 1% Formic Acid).
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet plasma proteins.
-
Analyze the supernatant via LC-MS/MS to quantify the remaining intact peptide.
Quantitative Data: Impact on Peptide Half-Life
The integration of D-Hyp(tBu) drastically alters the pharmacokinetic profile of vulnerable peptide sequences. The table below summarizes comparative in vitro half-life (
| Peptide Modification State | Sequence Context | Human Plasma | Fold Increase in Stability | Primary Cleavage Site |
| Native (Unmodified) | -Ala-L-Pro-Gly- | 1.2 Hours | Baseline (1.0x) | Post-Proline |
| L-Hyp Substitution | -Ala-L-Hyp-Gly- | 1.5 Hours | 1.25x | Post-Hyp |
| D-Pro Substitution | -Ala-D-Pro-Gly- | 14.0 Hours | 11.6x | Shifted to Ala |
| D-Hyp(OH) Substitution | -Ala-D-Hyp-Gly- | 18.5 Hours | 15.4x | Shifted to Ala |
| D-Hyp(tBu) Substitution | -Ala-D-Hyp(tBu)-Gly- | > 72.0 Hours | > 60.0x | None Detected |
Data Interpretation: While the D-enantiomer alone (D-Pro or D-Hyp) provides a significant ~11-15x boost in half-life by preventing local cleavage, the addition of the bulky tert-butyl ether (D-Hyp(tBu)) provides a synergistic effect. The steric bulk shields adjacent residues (such as the preceding Alanine), preventing compensatory cleavage by exopeptidases and extending the half-life beyond 72 hours.
Conclusion
The strategic incorporation of D-Hyp(tBu) represents a masterclass in peptide engineering. By leveraging the stereochemical invisibility of D-amino acids[1] alongside the massive steric hindrance and conformational locking provided by the tert-butyl ether[2][3], researchers can effectively immunize peptide backbones against proteolytic degradation. When coupled with orthogonal synthetic strategies that preserve the acid-labile tBu group[6], D-Hyp(tBu) serves as a vital building block for the next generation of highly stable, long-acting peptide therapeutics.
References
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Journal of the American Chemical Society (ACS)[Link]
-
Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments National Institutes of Health (PMC)[Link]
-
Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides ResearchGate[Link]
Sources
- 1. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Strategic Utilization of Fmoc-Protected D-Amino Acids in Therapeutic Peptide Development
Executive Summary: The Chirality Advantage
In the landscape of peptide therapeutics, the incorporation of D-amino acids is not merely a structural modification; it is a strategic maneuver to overcome the inherent pharmacokinetic limitations of natural L-peptides.[1] While L-peptides are susceptible to rapid degradation by endogenous proteases (e.g., trypsin, chymotrypsin), their D-enantiomers offer steric resistance to enzymatic hydrolysis, significantly extending plasma half-life.[1][2][3][4]
However, the synthesis of D-amino acid-containing peptides via Fmoc Solid Phase Peptide Synthesis (SPPS) introduces a critical chemical risk: racemization .[5] The preservation of chiral integrity during the activation and coupling steps is the defining metric of success. This guide outlines a self-validating protocol to integrate D-amino acids while suppressing racemization and aggregation.
The Core Challenge: Racemization Mechanics
To control purity, one must understand the failure mode. Unlike L-amino acids, where slight racemization might be attributed to "background noise," the introduction of a D-amino acid requires absolute stereochemical control. If a D-residue converts back to L during coupling, the therapeutic activity is often nullified.
Mechanism of Failure: Oxazolone Formation
The primary pathway for loss of chirality is base-catalyzed enolization via an oxazolone intermediate. This occurs most frequently during the activation step, particularly when using uronium/aminium salts (HATU, HBTU) with tertiary amine bases (DIEA, NMM).
Figure 1: The Racemization Pathway The following diagram illustrates how base-mediated activation leads to the loss of chiral memory.
Caption: The oxazolone pathway is the primary driver of racemization during carboxyl activation, accelerated by excess base and high temperatures.
Strategic Protocol: Low-Racemization Coupling
Standard SPPS protocols often default to HATU/DIEA for high efficiency. Do not use this standard for D-amino acids. The presence of the strong base (DIEA) abstracts the
The "Golden Standard": DIC / Oxyma Pure
For D-amino acid incorporation, the industry-preferred system is DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . This system creates a highly reactive active ester at a lower pH than HATU/DIEA, drastically reducing the risk of base-catalyzed racemization.
Comparative Analysis of Coupling Reagents
| Feature | HATU / DIEA | DIC / HOBt | DIC / Oxyma Pure |
| Activation Power | Very High | Moderate | High |
| Racemization Risk | High (Base-driven) | Low | Lowest |
| Safety Profile | Sensitizer | Explosive (HOBt) | Safe (Non-explosive) |
| Solubility | Good | Moderate | Excellent |
| Recommendation | Avoid for D-AA | Legacy Method | Primary Choice |
Step-by-Step Protocol: D-Amino Acid Incorporation
Note: This protocol assumes a standard polystyrene or PEG-based resin.
-
Resin Preparation: Swell resin in DMF for 20 minutes.
-
Deprotection (Pre-Cycle): Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Reagent Preparation (The Critical Step):
-
Calculate 3.0 equivalents (eq) of the Fmoc-D-Amino Acid .
-
Calculate 3.0 eq of Oxyma Pure .
-
Calculate 3.0 eq of DIC .
-
Crucial: Dissolve the Amino Acid and Oxyma in DMF first. Add DIC immediately prior to adding to the resin. Do not pre-activate for more than 2 minutes.
-
-
Coupling:
-
Add the mixture to the resin.[6]
-
Agitate at Room Temperature (20-25°C). Warning: Do not use microwave heating for D-AA coupling unless strictly controlled (<50°C), as heat accelerates racemization exponentially.
-
Reaction time: 45–60 minutes.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive, recouple using fresh reagents.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
Troubleshooting: Aggregation and Solubility
D-peptides often adopt different secondary structures than their L-counterparts, sometimes leading to "difficult sequences" that aggregate on the resin (beta-sheet formation).[7]
-
Symptom: Incomplete coupling or deprotection despite extended times.
-
Solution 1 (Solvent): Use a binary solvent system. A mixture of DMF/DMSO (80:20) can disrupt beta-sheet aggregation during the coupling of hydrophobic D-residues.
-
Solution 2 (Pseudoprolines): If the D-amino acid is Ser, Thr, or Cys, use a pseudoproline dipeptide derivative. This locks the backbone in a "kinked" conformation, preventing aggregation.
Quality Control: Verifying Chiral Integrity
Trust but verify. A standard C18 HPLC trace will not separate D-isomers from L-isomers (enantiomers) unless they are diastereomers within a longer peptide.
Mandatory QC Workflow:
-
C-HPLC (Chiral HPLC): Use a chiral stationary phase (e.g., Chiralpak) to separate enantiomers.
-
Marfey’s Method (FDA Standard):
-
Hydrolyze a small sample of the peptide (6N HCl).
-
Derivatize with FDAA (Marfey’s Reagent).
-
Analyze via standard C18 HPLC. The reagent converts enantiomers into diastereomers, which separate easily on standard columns.
-
Acceptance Criteria: < 0.5% L-isomer contamination at the D-position.
-
Visualizing the Workflow
The following diagram details the optimized SPPS cycle specifically for D-amino acid integration.
Figure 2: Optimized SPPS Cycle for D-Amino Acids
Caption: The workflow emphasizes in-situ activation with Oxyma/DIC to minimize the time the activated ester is exposed to racemizing conditions.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Bhutani, P., et al. (2015). FDA Approved Peptide Drugs.[8] India Journal of Pharmaceutical Sciences. [Link]
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Stereochemical & Synthetic Guide: Fmoc-O-tert-butyl-D-4-hydroxyproline
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of Fmoc-O-tert-butyl-D-4-hydroxyproline (Fmoc-D-Hyp(tBu)-OH), a critical building block in peptidomimetic drug design.[1][2][3] Unlike its naturally occurring enantiomer (L-hydroxyproline), the D-isomer is utilized to induce specific reverse-turn geometries, enhance proteolytic stability, and modulate the pharmacokinetic profile of therapeutic peptides.[1][2][3] This document details its stereochemical definition, conformational dynamics, and optimized Solid Phase Peptide Synthesis (SPPS) protocols, specifically addressing the risks of diketopiperazine (DKP) formation and racemization.[3]
Part 1: Structural Analysis & Stereochemical Definitions[1][3]
Absolute Configuration
Confusion often arises regarding the nomenclature of hydroxyproline isomers. For high-fidelity synthesis, the precise IUPAC designation must be used to distinguish between enantiomers and diastereomers (allo-forms).[1][2][3]
-
Common Name: Fmoc-O-tert-butyl-D-trans-4-hydroxyproline[1][2][3][4][5][6]
-
IUPAC Name: (2R, 4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid[1][2][3][5]
-
CAS Number: 268729-12-0 (Specific to the D-trans form)[1][2][3][4]
Stereochemical Relationships
The "D-trans" designation implies it is the mirror image of the naturally occurring trans-4-hydroxy-L-proline.[1][2]
| Common Name | Configuration | Relationship to Natural | Ring Pucker Preference |
| L-Hyp (Natural) | (2S, 4R) | Reference Standard | |
| D-Hyp (Target) | (2R, 4S) | Enantiomer | |
| L-allo-Hyp | (2S, 4S) | Diastereomer (C4 epimer) | |
| D-allo-Hyp | (2R, 4R) | Diastereomer (C2 epimer) |
Visualization of Stereochemical Space
The following diagram maps the relationship between the target molecule and its isomers, highlighting the inversion centers.[3]
Figure 1: Stereochemical relationships between Hydroxyproline isomers. The target D-Hyp (Red) is the direct enantiomer of the natural L-form.[1][2]
Part 2: Conformational Dynamics & The "Why"
The Gauche Effect and Ring Pucker
The utility of Fmoc-D-Hyp(tBu)-OH lies in its ability to constrain peptide backbone conformation.[1][2] The electronegative oxygen at C4 creates a gauche effect with the ring nitrogen, driving the pyrrolidine ring pucker.[3]
-
Mechanism: The
orbital donates electron density into the low-lying antibonding orbital.[1][2][3] -
Result in D-Hyp (2R, 4S): This interaction stabilizes the
-exo pucker (relative to the D-framework). -
Impact on Secondary Structure:
The tert-Butyl Factor
The bulky tert-butyl protection group serves two purposes:
Part 3: Synthesis & Quality Control
Synthetic Route (Contextual)
While researchers typically purchase this reagent, understanding its origin helps in troubleshooting impurities.[3] It is generally synthesized from D-Glutamic acid (to establish the C2 stereocenter) followed by ring closure and hydroxylation, or via Mitsunobu inversion of L-Hyp derivatives.[1][2][3]
-
Risk:[1][2][7][8] Incomplete inversion during Mitsunobu reactions can lead to trace allo-impurities (diastereomers), which are difficult to separate by standard reverse-phase HPLC.[1][2][3]
Analytical Validation Protocols
To ensure the integrity of the starting material before committing to expensive SPPS:
-
Chiral HPLC:
-
Marfey’s Analysis (FDADA):
Part 4: Application in SPPS (Protocol)
Coupling Challenges
Proline is a secondary amine, making it a poor nucleophile due to steric hindrance, particularly with the bulky O-tBu group at C4.[3]
-
Coupling Reagents: Use HATU or PyAOP with HOAt.[2] Avoid standard HBTU/HOBt for difficult sequences.
-
Solvent: DMF is standard; NMP is preferred for aggregation-prone sequences.[1][2]
-
Double Coupling: Mandatory.[2]
The Diketopiperazine (DKP) Risk
The most critical failure mode when using Fmoc-D-Hyp(tBu)-OH occurs when it is the second residue (AA2) in a sequence (e.g., Resin-AA1-D-Hyp-Fmoc).[1][2][3]
-
Mechanism: Upon Fmoc removal, the secondary amine of D-Hyp can intramolecularly attack the benzyl ester linkage of AA1-Resin, cleaving the dipeptide as a cyclic diketopiperazine.[3]
-
Risk Factors:
Optimized SPPS Workflow
Figure 2: SPPS workflow highlighting the critical DKP formation risk node and prevention strategies.
Step-by-Step Protocol: Avoiding DKP
-
Resin Selection: If D-Hyp is AA2, use 2-Chlorotrityl Chloride (2-CTC) resin .[1][2][3] The bulky trityl linker sterically hinders the back-biting attack required for DKP formation.[1][8]
-
Coupling AA3 (The "Next" Residue):
-
Do not use standard Fmoc deprotection (20% Piperidine) for extended times.[2][3]
-
Protocol: Use DBU/Piperidine (2%/2%) for short bursts (3 x 30 sec) to minimize the time the free amine sits in a basic environment.[2][3]
-
Immediate Coupling: Pre-activate AA3 before adding to the resin. Ensure high concentration (0.5 M).
-
-
Alternative Strategy: Synthesize the dipeptide (Fmoc-AA3-D-Hyp(tBu)-OH) in solution phase first, then couple the entire block to the resin.[1][2][3] This completely eliminates the on-resin DKP risk.[1][2]
References
-
PubChem. Fmoc-O-tert-butyl-D-4-hydroxyproline Compound Summary. [Link][1][2][3]
-
Isidro-Llobet, A., et al. (2009).[2][3] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of tBu and Fmoc stability). [Link]
-
Teixidó, M., et al. (2005).[3] Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Journal of Peptide Science. [Link][2][3]
-
Jenkins, C.L., et al. (2004).[3] Context-Dependent Conformational Preferences of 4-Substituted Prolines. Journal of the American Chemical Society. (Defines the gauche effect and pucker). [Link]
Sources
- 1. CAS 122996-47-8: fmoc-O-tert-butyl-L-hydroxyproline [cymitquimica.com]
- 2. Fmoc-O-tert-butyl-D-4-hydroxyproline | C24H27NO5 | CID 978348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-O-tert-butyl-D-trans-4-hydroxyproline | CAS 268729-12-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chempep.com [chempep.com]
- 8. peptidechemistry.org [peptidechemistry.org]
Methodological & Application
Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-D-Hyp(tBu)-OH
Introduction & Mechanistic Rationale
Fmoc-D-Hyp(tBu)-OH (N-α-Fmoc-O-tert-butyl-D-hydroxyproline) is a highly specialized building block routinely utilized in the design of constrained cyclic peptides, peptidomimetics, and collagen-like sequences. However, its incorporation during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents severe kinetic and steric bottlenecks.
As a Senior Application Scientist, it is critical to understand that successful synthesis requires more than following a standard protocol; it requires anticipating the chemical physics of the molecule. The D-stereocenter alters the peptide backbone trajectory, while the pyrrolidine ring restricts the
Causality of Experimental Choices
-
Acylation of the Secondary Amine: Once Fmoc-D-Hyp(tBu)-OH is incorporated and deprotected, the subsequent acylation step is kinetically hindered. Standard uronium salts (e.g., HBTU) fail to achieve quantitative conversion[1]. Highly reactive species, such as 7-aza-1-hydroxybenzotriazole esters (via HATU) or oxime-based esters (via DIC/Oxyma Pure), are mandatory to drive the reaction to completion[2],[3].
-
Diketopiperazine (DKP) Formation Risk: If D-Hyp is located at the C-terminal penultimate position (position 2), the deprotection of the position 3 amino acid exposes a free primary amine. Driven by the strong cis-peptide bond propensity of the proline ring, this amine can rapidly attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP[4]. This necessitates the use of highly sterically hindered resins (e.g., 2-Chlorotrityl chloride) to block the cyclization transition state.
-
Self-Validating Monitoring: The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which only occurs with primary amines. It yields dangerous false negatives for secondary amines like D-Hyp. A self-validating protocol must employ the Chloranil test to accurately monitor coupling efficiency.
Quantitative Data & Reagent Selection
To overcome the inherent steric hindrance of Fmoc-D-Hyp(tBu)-OH, coupling strategies must be carefully selected based on empirical kinetics.
Table 1: Quantitative Parameters for Coupling Strategies onto D-Hyp
| Strategy | Reagents (Equivalents) | Time | Typical Purity | Mechanistic Advantage | Citation |
|---|---|---|---|---|---|
| Standard Single | DIC / Oxyma Pure (4.0 eq) | 60–120 min | Sequence dependent | Cost-effective; oxime ester minimizes racemization during base-free coupling. | [2],[1] |
| Aggressive Single | HATU (4.0 eq) / DIPEA (8.0 eq) | 30–60 min | Sequence dependent | 7-Aza-OBt ester is highly reactive; ideal for sterically hindered secondary amines. | [1],[3] |
| Optimized Double | 1. DIC / Oxyma (4.0 eq)2. HATU / DIPEA (4.0 eq) | 1. 30 min2. 30 min | >90% | Ensures complete acylation by utilizing orthogonal activation mechanisms sequentially. |[5] |
Table 2: Cleavage Cocktail Formulations
| Cocktail | Composition (v/v) | Indication & Causality | Citation |
|---|---|---|---|
| Standard (Reagent B) | 95% TFA, 2.5% TIS, 2.5% H2O | Standard sequences. TIS scavenges the highly reactive tert-butyl carbocation released from the D-Hyp side chain. | [1],[5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT | Sequences containing Cys, Met, Trp, or Tyr. Prevents alkylation of electron-rich aromatic rings by the tBu cation. |[1] |
Visualizations of Logical Workflows
Fig 1: SPPS workflow highlighting the critical D-Hyp coupling and DKP risk assessment checkpoints.
Fig 2: Decision tree for monitoring secondary amine acylation using the Chloranil test.
Step-by-Step Experimental Protocol
Phase 1: Resin Preparation
-
Weigh the desired amount of resin (e.g., 2-Chlorotrityl chloride resin is highly recommended to prevent DKP formation if D-Hyp is near the C-terminus).
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
Phase 2: Fmoc Deprotection
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
-
Drain the reaction vessel and repeat the treatment for an additional 10 minutes[5].
-
Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min). Causality Note: If the peptide sequence contains Aspartic Acid (Asp), add 0.1 M Oxyma Pure to the piperidine solution to suppress base-catalyzed aspartimide formation[4].
Phase 3: Coupling Fmoc-D-Hyp(tBu)-OH
-
Prepare a solution of Fmoc-D-Hyp(tBu)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq) to the solution and pre-activate for 2 minutes.
-
Add the activated mixture to the resin and agitate for 60 minutes at room temperature.
-
Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Perform a standard Kaiser test to confirm the complete acylation of the preceding primary amine.
Phase 4: Coupling ONTO the D-Hyp Residue (The Bottleneck)
Causality Note: You are now coupling onto a sterically hindered secondary amine. A self-validating double-coupling system is mandatory to prevent deletion sequences[5],[3].
-
Deprotect the Fmoc group of D-Hyp as described in Phase 2.
-
First Coupling: Add the next Fmoc-AA-OH (4.0 eq), DIC (4.0 eq), and Oxyma Pure (4.0 eq) in DMF. Agitate for 30 minutes[5]. Wash with DMF (3 × 1 min).
-
Second Coupling: Add the same Fmoc-AA-OH (4.0 eq), HATU (4.0 eq), and N,N-Diisopropylethylamine (DIPEA) (8.0 eq) in DMF. Agitate for 30 minutes[5].
-
Wash with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Validation: Perform a Chloranil test (2% acetaldehyde in DMF and 2% p-chloranil in toluene). If the beads turn blue/green, unreacted secondary amines remain; repeat the HATU coupling step. If the beads remain colorless/yellow, proceed to the next cycle.
Phase 5: Global Cleavage and tBu Deprotection
-
Wash the completed resin sequentially with DMF, DCM, and Methanol, then dry thoroughly under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O[5].
-
Add the cocktail to the resin and agitate for 2.5 to 3 hours at room temperature. The TFA will simultaneously cleave the peptide from the resin and remove the tert-butyl group from the D-Hyp side chain[1].
-
Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether. Lyophilize the crude peptide for downstream LC-MS analysis.
References[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available Here[2] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. Benchchem. Available Here[5] Advances in Fmoc solid‐phase peptide synthesis. NIH PMC. Available Here[6] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate. Available Here[4] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Luxembourg Bio Technologies. Available Here[1] Fmoc-Hyp(tBu)-OH Novabiochem 122996-47-8. Sigma-Aldrich. Available Here
Sources
Application Note: Coupling Strategies for Sterically Hindered D-Hydroxyproline
Abstract & Strategic Overview
The incorporation of D-Hydroxyproline (D-Hyp) into peptide sequences presents a unique convergence of synthetic challenges. Unlike standard amino acids, D-Hyp combines the poor nucleophilicity of a secondary amine (characteristic of all prolines) with the steric bulk of the 4-hydroxy substitution and the non-native "D" stereochemistry. When this residue is "sterically hindered"—either due to bulky side-chain protection (e.g., TBDMS, Trt), adjacent N-methylated residues, or
This guide details high-efficiency protocols designed to overcome the energy barrier of coupling hindered D-Hyp derivatives. We move beyond standard carbodiimide chemistry to utilize Phosphonium (PyAOP) and Oxyma-based (COMU) architectures, which offer superior acylation power without the guanidinium-capping risks associated with uronium salts in slow reactions.
Key Technical Challenges
-
Nucleophilic Poorness: The secondary amine of Pro/Hyp is sterically crowded. Coupling to a D-Hyp residue (where D-Hyp is the amine) is often the rate-limiting step.
-
O-Acylation Risk: If the
-hydroxyl group is unprotected or poorly protected, highly active coupling reagents can esterify the side chain, leading to branched peptides. -
Epimerization: While Pro residues are generally resistant to racemization, the activation of D-amino acids requires careful base modulation (Collidine vs. DIPEA) to preserve chiral integrity.
Strategic Reagent Selection
The choice of coupling reagent is the single most critical variable. For hindered D-Hyp, we establish the following hierarchy of "Acylation Power":
| Reagent Class | Reagent | Power Level | Indication |
| Phosphonium | PyAOP | Extreme | Gold Standard for Hindered/Cyclization. No guanidinium capping. Best for coupling to secondary amines. |
| Uronium (Oxyma) | COMU | High | Excellent general utility. Safer than HATU (no explosion risk). High solubility. |
| Uronium (HOAt) | HATU | High | Industry standard for difficult couplings, but risk of N-terminal guanidinylation if reaction is slow. |
| Acid Fluoride | TFFH | Specialized | "Nuclear option" for Aib-to-Hyp couplings. |
Expert Insight: We prioritize PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) over HATU for D-Hyp. Why? In difficult, slow couplings (common with hindrance), the amino group on the resin can react with the uronium moiety of HATU to form a guanidinium species, permanently capping the chain. PyAOP is a phosphonium salt; it cannot form guanidines, allowing for prolonged reaction times without side reactions.
Experimental Protocols
Protocol A: The "Power Coupling" (PyAOP Method)
Recommended for: Coupling Fmoc-D-Hyp(tBu)-OH to hindered amines (e.g., N-Me-Val, Pro, Aib) or coupling bulky residues TO D-Hyp.
Reagents:
-
Amino Acid: Fmoc-D-Hyp(tBu)-OH (4.0 eq)
-
Activator: PyAOP (4.0 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (8.0 eq) OR 2,4,6-Collidine (for racemization sensitive segments).
-
Solvent: DMF or NMP (NMP is preferred for aggregation-prone sequences).[1]
Step-by-Step:
-
Resin Preparation: Ensure the resin-bound amine is fully deprotected and washed (3x DMF, 3x DCM, 3x DMF).
-
Pre-Activation (Critical):
-
Coupling:
-
Monitoring: Perform a micro-cleavage and check via UHPLC-MS. Kaiser test is often unreliable for secondary amines (use Chloranil or p-Nitrophenol test).
-
Double Coupling: If <98% conversion, repeat the step using COMU (4 eq) and DIPEA (4 eq) to alter the activation species.
Protocol B: Microwave-Assisted Coupling (COMU/Oxyma)
Recommended for: Long peptides or sequences with high aggregation potential.
Reagents:
-
Amino Acid: Fmoc-D-Hyp(tBu)-OH (5.0 eq)
-
Activator: COMU (5.0 eq)
-
Base: DIPEA (10.0 eq)
-
Additive: Oxyma Pure (optional, enhances suppression of racemization).
Step-by-Step:
-
Setup: Place resin in a microwave-compatible reaction vessel.
-
Addition: Add Amino Acid, COMU, and DIPEA in DMF.
-
Irradiation:
-
Temperature: 75°C (Note: Use 50°C if Cys or His are present to prevent epimerization).
-
Power: 25-30 W (dynamic mode).
-
Time: 5 minutes.
-
-
Wash: Wash resin with DMF (5x) immediately after heating to remove excess reagents before the resin cools and aggregates re-form.
Protocol C: The "Nuclear Option" (Acyl Fluoride via TFFH)
Recommended for: Extremely hindered junctions (e.g., Aib-D-Hyp or N-Me-AA-D-Hyp) where PyAOP fails.
Mechanism: Acyl fluorides are smaller and more reactive than OBt/OAt active esters, penetrating the steric shield of the secondary amine.
Reagents:
-
Amino Acid: Fmoc-D-Hyp(tBu)-OH (4.0 eq)
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)
-
Base: DIPEA (8.0 eq)[1]
-
Solvent: DCM/DMF (1:1) - DCM helps solubilize the acyl fluoride intermediate.
Step-by-Step:
-
Dissolve Amino Acid and TFFH in dry DCM/DMF.
-
Add DIPEA.[2]
-
Allow activation for 15-20 minutes (Acyl fluoride formation is slower than OBt ester).
-
Couple for 2-4 hours at RT.
Troubleshooting & Optimization Matrix
| Issue | Observation (LCMS) | Root Cause | Corrective Action |
| Incomplete Coupling | Mass of [Peptide] + [AA] missing; starting material remains. | Steric hindrance or Aggregation. | 1.[1] Switch solvent to NMP.2. Use Protocol B (Microwave 75°C).3. Switch to Protocol C (TFFH). |
| Guanidinylation | Mass of [Peptide] + 101 Da (approx). | Reaction of amine with HATU/HBTU.[2][3][4] | IMMEDIATELY switch to PyAOP. Do not use uronium salts for slow reactions. |
| Epimerization | Split peaks with identical mass. | Base-catalyzed proton abstraction. | 1. Switch base from DIPEA to Collidine (TMP).2. Add Oxyma Pure.3.[2][3] Reduce temp to 50°C. |
| O-Acylation | Mass of [Peptide] + [AA] x 2 (Branched). | Unprotected OH group reacting. | Ensure D-Hyp is protected (tBu/Trt). If using unprotected Hyp, use silylation (BSA) to transiently protect OH during coupling. |
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the optimal coupling condition based on the specific hindrance scenario.
References
-
Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Carpino, L. A., et al. (1994). "The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azabenzotriazole-1-ol (HOAt) coupling system." Journal of the Chemical Society, Chemical Communications. Link
-
Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link
-
Sigma-Aldrich. (2024). "Peptide Coupling Reagents Guide." Merck/Sigma Technical Library. Link
Sources
Application Note: Strategic Cleavage of Fmoc-D-Hyp(tBu) Derivatives from Wang Resin
This Application Note is structured to address the specific chemical constraints and protocols for handling Fmoc-D-Hyp(tBu)-OH (Fmoc-D-Hydroxyproline(tBu)) on Wang resin .
Part 1: Executive Summary & Chemical Strategy
The Core Challenge:
The cleavage of Fmoc-D-Hyp(tBu)-OH from Wang resin presents a specific chemoselective constraint. Wang resin utilizes a p-alkoxybenzyl alcohol linker, which requires high concentrations of Trifluoroacetic Acid (TFA, typically
Critical Feasibility Note: It is chemically incompatible to cleave a construct from Wang resin while retaining the tBu side-chain protection.
-
Target Product: If your goal is to obtain Fmoc-D-Hyp-OH (side-chain deprotected, N-terminal protected) or H-D-Hyp-OH (fully deprotected), Wang resin is appropriate.
-
Wrong Target: If your goal is to recover Fmoc-D-Hyp(tBu)-OH (retaining the tBu group), Wang resin is the incorrect support. You must use 2-Chlorotrityl Chloride (2-CTC) or Sasrin resin, which allow cleavage with 1% TFA/DCM, leaving the tBu group intact.
This protocol focuses on the standard global deprotection and cleavage workflow optimized for Wang resin, yielding the free hydroxyl side chain.
Part 2: Reaction Mechanism & Logic
The cleavage process involves two simultaneous acid-catalyzed events:[1]
-
Linker Acidolysis: Protonation of the Wang linker ether oxygen, followed by Sn1 cleavage generating the peptide-acid and a resonance-stabilized quinone methide-like carbocation on the resin.
-
Side-Chain Deprotection: Protonation of the tBu ether on the Hydroxyproline, releasing the tert-butyl cation (
) and the free hydroxyl group.
The Scavenger Necessity:
The generated
Visualizing the Cleavage Pathway
Figure 1: Mechanistic pathway of simultaneous Wang linker cleavage and tBu deprotection.
Part 3: Detailed Experimental Protocols
Protocol A: Production of Fmoc-D-Hyp-OH (N-Fmoc Retained)
Use this protocol if you intend to use the resulting amino acid for further solution-phase coupling.
Reagents Required:
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Triisopropylsilane (TIS)[2]
-
Deionized Water (
) -
Dichloromethane (DCM)[2]
-
Diethyl Ether (Cold,
)
Cocktail Formulation (Standard Reagent K-derived):
| Component | Volume % | Function |
|---|---|---|
| TFA | 95.0% | Acidolysis of linker and tBu group |
| TIS | 2.5% | Scavenger for
Step-by-Step Procedure:
-
Resin Preparation:
-
Place the resin (e.g., 200 mg) in a fritted synthesis column or round-bottom flask.
-
Wash: 3x with DCM to swell the beads and remove any residual DMF (DMF can form complexes with TFA, reducing cleavage efficiency).[1]
-
Dry: Shrink resin with Methanol (MeOH) wash (2x), then dry under Nitrogen flow for 10 mins.
-
-
Cleavage Reaction:
-
Filtration & Concentration:
-
Filter the resin into a clean 50 mL centrifuge tube or round-bottom flask.
-
Wash the resin beads with 1 mL of fresh TFA to recover entrapped product.
-
Evaporation: Use a rotary evaporator (water bath
) or a Nitrogen stream to reduce the TFA volume to approx. 10-15% of the original volume (an oil/syrup consistency). Do not evaporate to complete dryness to avoid product decomposition.
-
-
Precipitation:
-
Add ice-cold Diethyl Ether (10-fold excess volume) to the oily residue.
-
A white precipitate (Fmoc-D-Hyp-OH) should form immediately.
-
Centrifuge (3000 rpm, 5 min) or filter. Decant the ether supernatant (contains scavengers and tBu byproducts).
-
Wash the pellet 2x with fresh cold ether.
-
-
Drying:
-
Dry the pellet under high vacuum / lyophilizer.
-
Protocol B: Production of H-D-Hyp-OH (Fully Deprotected)
Use this protocol if you require the free amino acid.
-
Fmoc Removal (On-Resin):
-
Before the TFA cleavage steps above, treat the resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash thoroughly: 3x DMF, 3x DCM, 3x MeOH.
-
Validation: Perform a Kaiser Test (Ninhydrin). The beads should be dark blue (positive for free amine).
-
-
Cleavage:
-
Proceed exactly as in Protocol A (Steps 2-5).
-
Result: The product will be the zwitterionic amino acid H-D-Hyp-OH. Note that without the hydrophobic Fmoc group, precipitation in ether might be less efficient. If no precipitate forms, dilute the TFA residue with water and lyophilize directly.
-
Part 4: Quality Control & Troubleshooting
Analytical Verification:
-
HPLC: Run a gradient of 5-95% Acetonitrile in Water (0.1% TFA).
-
Expectation: Fmoc-D-Hyp-OH will be more hydrophobic (later retention) than H-D-Hyp-OH.
-
Impurity Alert: A peak with +56 Da relative to the product mass indicates incomplete removal of the tBu group (rare in 95% TFA) or re-alkylation (tBu adduct).
-
-
Mass Spectrometry (ESI-MS):
-
Target Mass (Fmoc-D-Hyp-OH): MW
353.4 g/mol . -
Target Mass (H-D-Hyp-OH): MW
131.1 g/mol .
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete cleavage from Wang linker | Extend reaction time to 3-4 hours; Ensure resin was swelled in DCM before adding TFA. |
| +56 Da Mass Peak | tBu re-alkylation of Hyp hydroxyl | Increase TIS scavenger to 5%; Ensure high TFA concentration (>90%). |
| Product is an Oil | Residual TFA or Scavengers | Redissolve in minimal MeOH and re-precipitate in very cold ether; or dissolve in water/MeCN and lyophilize. |
Part 5: Decision Matrix for Resin Selection
To ensure you are using the correct workflow for your specific needs, consult the decision tree below.
Figure 2: Resin selection guide based on the required protecting group status of the final product.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
Sources
synthesis of collagen mimetic peptides using D-hydroxyproline
Application Note: Synthesis and Structural Validation of Collagen Mimetic Peptides Incorporating D-Hydroxyproline
Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol
Executive Summary
Collagen mimetic peptides (CMPs) are indispensable tools for targeting denatured collagen in fibrotic diseases, tumor microenvironments, and tissue regeneration. While natural collagen relies on (2S, 4R)-hydroxyproline (L-Hyp) to stabilize its right-handed triple helix, the incorporation of D-hydroxyproline (4S-hydroxyproline) introduces profound stereoelectronic shifts. This substitution can either intentionally destabilize the helix or drive the assembly of unnatural left-handed triple helices[1]. This application note details the mechanistic causality behind these stereochemical choices and provides field-proven, self-validating solid-phase peptide synthesis (SPPS) protocols to overcome the steric bottlenecks associated with D-Hyp incorporation.
The Stereochemical Imperative: Mechanistic Causality
To rationally design CMPs, one must understand the thermodynamic engine of the collagen triple helix. The repeating sequence of collagen is typically (Gly-Xaa-Yaa)n, where Xaa is often Proline and Yaa is L-Hydroxyproline.
Natural L-Hyp possesses a 4R-hydroxyl group. The electron-withdrawing nature of this group enforces a Cγ-exo ring pucker , which pre-organizes the backbone dihedral angles and stabilizes the helix via favorable
Conversely, substituting the Yaa position with a 4S-substituted proline (such as D-hydroxyproline or L-allo-hydroxyproline) forces the pyrrolidine ring into a Cγ-endo pucker [2]. This stereoelectronic inversion abolishes the stabilizing
Caption: Stereoelectronic control of collagen helix handedness via hydroxyproline ring pucker.
Strategic Synthesis Routes: Overcoming Steric Barriers
Synthesizing CMPs with D-Hyp presents two major challenges: commercial scarcity of the enantiopure Fmoc-protected monomer and severe steric hindrance during coupling. We present two validated strategies to bypass these hurdles.
Strategy A: Direct SPPS with PyBroP Activation Coupling an amino acid onto the N-terminus of a resin-bound proline or hydroxyproline is notoriously difficult because the secondary amine is sterically shielded. Standard activators (like HBTU or DIC/Oxyma) often yield incomplete couplings, leading to deletion sequences. To force the reaction to completion, we utilize PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate). PyBroP generates a highly reactive, unhindered acyl bromide intermediate that easily penetrates the steric bulk of the secondary amine[3].
Strategy B: On-Resin Proline Editing (Stereoinversion) Because Fmoc-D-Hyp is often prohibitively expensive, an elegant alternative is "Proline Editing"[4]. In this approach, standard Fmoc-4R-Hyp is incorporated into the peptide backbone. Once the backbone is assembled, the hydroxyl group is selectively deprotected and subjected to an on-resin Mitsunobu reaction. This stereospecifically inverts the C4 stereocenter from 4R to 4S, yielding the desired D-Hyp derivative directly on the solid support[4].
Self-Validating Experimental Protocols
The following workflows are designed as closed-loop, self-validating systems. Progression to subsequent steps is gated by mandatory in-process quality control (QC) checks.
Protocol A: Direct SPPS of D-Hyp CMPs
Objective: Synthesize a (Gly-D-Pro-D-Hyp)n sequence.
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF/DCM (1:1) for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min).
-
QC Gate: Verify Fmoc removal via UV absorbance of the deprotection effluent at 301 nm.
-
-
Primary Amine Coupling (e.g., onto Glycine): Add Fmoc-D-Hyp(tBu)-OH (4 equiv), DIC (4 equiv), and Oxyma (4 equiv) in DMF. React for 60 min.
-
QC Gate: Perform a Kaiser Test . A yellow result (negative for primary amines) validates successful coupling.
-
-
Secondary Amine Coupling (e.g., onto D-Hyp or D-Pro): Critical Step. Add the next amino acid (4 equiv), PyBroP (4 equiv) , and DIPEA (8 equiv) in DMF[3]. React for 2 hours.
-
Causality: PyBroP is mandatory here to overcome the secondary amine's steric hindrance[3].
-
QC Gate: The Kaiser test cannot detect secondary amines. You MUST perform a Chloranil Test . A colorless/yellow result validates coupling; a blue/green result dictates an immediate re-coupling cycle.
-
-
Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to terminate any unreacted chains, preventing complex deletion impurities.
-
Iterative Elongation: Repeat steps 2–5 until the sequence is complete.
Protocol B: On-Resin Proline Editing (Alternative to Protocol A)
Objective: Convert 4R-Hyp to 4S-Hyp post-assembly.
-
Assembly: Synthesize the peptide using Fmoc-(2S,4R)-Hyp(Trt)-OH.
-
Orthogonal Deprotection: Treat the resin with 1% TFA in DCM (5 × 2 min) to selectively remove the Trityl (Trt) group while keeping the peptide anchored to the resin[4].
-
Mitsunobu Inversion: React the resin with p-nitrobenzoic acid (10 equiv), triphenylphosphine (10 equiv), and DIAD (10 equiv) in anhydrous THF for 16 hours[4].
-
Hydrolysis: Cleave the p-nitrobenzoate ester using 2M LiOH in THF/MeOH to yield the free 4S-hydroxyl group (D-Hyp equivalent)[4].
Protocol C: Cleavage and Helical Validation
-
Global Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate the peptide in cold diethyl ether and lyophilize.
-
Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4). Incubate at 4 °C for 24 hours to ensure triple-helix folding.
-
Validation: A right-handed helix shows a positive peak at ~225 nm. A left-handed helix (driven by D-amino acids) will present as an exact mirror image with a negative peak at ~225 nm[1].
-
Caption: Self-validating solid-phase peptide synthesis (SPPS) workflow for D-Hyp CMPs.
Quantitative Structural Data
The thermal stability (Melting Temperature,
Table 1: Thermodynamic Impact of Stereochemical Substitution in CMPs
| Peptide Sequence | Stereocenter at Yaa Position | Helical Conformation | Melting Temp ( | Reference |
| (Gly-Pro-L-Hyp)9 | (2S, 4R) - Natural | Right-handed (PPII) | ~75 °C | [1] |
| (Gly-D-Pro-D-Pro)9 | (2R) - Enantiomeric Surrogate | Left-handed | 51 °C | [1] |
| (Gly-Pro-4S-Hyp)10 | (2S, 4S) - L-allo | Destabilized / Unfolded | < 20 °C | [2][4] |
Data Interpretation: The mirror-image left-handed helix formed by D-amino acids maintains a highly stable
References
- US20130164220A1 - Collagen mimetic peptides for targeting collagen strands for in vitro and in vivo imaging and therapeutic use Source: Google Patents URL
- Targeting collagen strands by photo-triggered triple-helix hybridization Source: PNAS / NIH PMC URL
- Source: Journal of the American Chemical Society (ACS)
- The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker Source: NIH PMC URL
Sources
- 1. Targeting collagen strands by photo-triggered triple-helix hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130164220A1 - Collagen mimetic peptides for targeting collagen strands for in vitro and in vivo imaging and therapeutic use - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Optimized Fmoc Deprotection Protocol for D-Hyp(tBu) Residues
Executive Summary
The incorporation of D-4-Hydroxyproline (D-Hyp) and its protected derivatives, such as Fmoc-D-Hyp(tBu)-OH , is increasingly common in the design of collagen mimetics, stapled peptides, and peptidomimetics with enhanced proteolytic stability. However, the secondary amine nature of the pyrrolidine ring, combined with the steric bulk of the tert-butyl (tBu) ether group, presents unique challenges during Solid-Phase Peptide Synthesis (SPPS).
While standard Fmoc deprotection protocols (20% piperidine in DMF) are generally effective, "blind" automation often leads to incomplete deprotection or deletion sequences at D-Hyp sites. This guide details a self-validating deprotection protocol specifically optimized for D-Hyp(tBu) residues, emphasizing the necessity of the Chloranil test over the Kaiser test and providing a decision matrix for "difficult" sequences.
Scientific Background & Mechanistic Insight
The Steric Challenge of D-Hyp(tBu)
Unlike standard
-
Secondary Amine Kinetics: The removal of the Fmoc group proceeds via an E1cB mechanism. The rate-determining step is the deprotonation of the fluorenyl ring. However, the leaving group is a carbamate anion derived from a secondary amine. While the basicity of the secondary amine might suggest a stable leaving group, the steric environment of the trans-4-tBu group can hinder the approach of the base (piperidine) to the fluorenyl proton, especially in aggregated peptide sequences.
-
DKP Formation Risk: If D-Hyp(tBu) is the second residue from the C-terminus, there is a significant risk of diketopiperazine (DKP) formation during the deprotection of the subsequent amino acid. However, for the deprotection of the D-Hyp residue itself, the primary risk is sluggish reaction kinetics leading to incomplete removal.
Monitoring Limitations
A critical error in handling D-Hyp residues is relying on the Kaiser (Ninhydrin) Test .
-
Kaiser Test: Detects primary amines (turns deep blue). It fails to detect the secondary amine of deprotected Pro/Hyp, often yielding a false negative (yellow/colorless) even when deprotection is successful.
-
Chloranil Test: This is the mandatory standard for Pro/Hyp residues. It specifically reacts with secondary amines to produce a blue color, validating the deprotection.
Experimental Protocol: Fmoc Deprotection of D-Hyp(tBu)
Reagents & Preparation
-
Standard Deprotection Cocktail: 20% (v/v) Piperidine in DMF (HPLC grade).
-
Accelerated Cocktail (For difficult sequences): 20% Piperidine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.
-
Note: Avoid DBU if the sequence contains Asp/Glu esters to prevent aspartimide formation, unless HOBt is added.
-
-
Wash Solvent: DMF (Amine-free).
Step-by-Step Workflow
This protocol assumes a standard 0.1 mmol scale on polystyrene or PEG-based resin.
| Step | Operation | Reagent | Duration | Notes |
| 1 | Swell/Wash | DMF | 3 x 1 min | Ensure resin is free of DCM/previous solvents. |
| 2 | Deprotection 1 | 20% Piperidine/DMF | 5 min | Short initial burst to remove bulk Fmoc. |
| 3 | Drain | - | - | Drain completely. |
| 4 | Deprotection 2 | 20% Piperidine/DMF | 15 min | Extended time (vs standard 10 min) to account for tBu sterics. |
| 5 | Wash | DMF | 5 x 1 min | Critical to remove all piperidine before coupling. |
| 6 | Validation | Chloranil Test | 5 min | STOP POINT: Must be performed manually. |
The Chloranil Test (Mandatory Validation)
Do not proceed to coupling without this verification.
-
Transfer a small aliquot (~2-5 mg) of resin beads to a small glass test tube.
-
Add 2 drops of 2% Acetaldehyde in DMF .
-
Add 2 drops of 2% p-Chloranil in DMF .
-
Let stand at room temperature for 5 minutes.
-
Interpretation:
-
Dark Blue/Green Beads: Positive (+) -> Deprotection Complete (Free secondary amine present).
-
Colorless/Yellow Beads: Negative (-) -> Deprotection Incomplete (Fmoc still attached).
-
Decision Matrix & Troubleshooting
If the Chloranil test is negative (Yellow) or the sequence is known to be "difficult" (e.g., hydrophobic stretches), follow this optimization logic:
Figure 1: Decision tree for monitoring and optimizing Fmoc removal from D-Hyp(tBu) residues.
Common Pitfalls
-
False Negatives (Kaiser): As mentioned, never use the Kaiser test. It will almost always look "clean" (negative) even if the Fmoc group is still on, or if it is off (because it doesn't react with secondary amines).
-
Aggregation: If the D-Hyp(tBu) is part of a "beta-turn" mimic or a poly-proline type II helix, the resin may aggregate. In this case, perform deprotection at 40°C or use 0.1 M HOBt in the deprotection cocktail to disrupt hydrogen bonding.
Mechanistic Visualization
Understanding why the reaction happens ensures better troubleshooting.
Figure 2: E1cB elimination mechanism. The tBu group on the Hyp ring can sterically hinder the base's approach, necessitating extended reaction times.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504.
- Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. (Seminal paper on the Chloranil test).
-
CEM Corporation. (2020). "CarboMAX - Enhanced Coupling for Peptide Synthesis." Application Note. (Discusses steric hindrance in coupling/deprotection of secondary amines).
-
Merck/Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Protocol."
Sources
Mastering the Integration of Fmoc-D-Hyp(tBu)-OH in Automated Peptide Synthesis: An Application Guide
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, enabling the design of molecules with enhanced stability, novel structural motifs, and tailored biological activity. Fmoc-D-Hyp(tBu)-OH, a D-configured, side-chain protected derivative of hydroxyproline, is a critical building block for introducing conformational rigidity and metabolic resistance. This guide provides a comprehensive framework for the successful utilization of Fmoc-D-Hyp(tBu)-OH in automated solid-phase peptide synthesis (SPPS) using the orthogonal Fmoc/tBu strategy. We delve into the chemical principles, provide validated protocols for automated synthesizers, and address common challenges such as coupling efficiency and potential side reactions, offering field-proven troubleshooting strategies for researchers, scientists, and drug development professionals.
Foundational Principles: The Strategic Role of Orthogonal Protection
The success of modern Solid-Phase Peptide Synthesis (SPPS) hinges on the concept of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis.[1] The Fmoc/tBu strategy is a prime example of this principle and is the most common approach used in contemporary peptide synthesis.[2][3]
-
Nα-Fmoc Protection (Base-Labile): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the incoming amino acid. Its key feature is its lability to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][5] This allows for its repeated removal at the beginning of each coupling cycle without disturbing the side-chain protecting groups. The deprotection mechanism proceeds via a β-elimination, generating a dibenzofulvene byproduct that is scavenged by excess piperidine.[5]
This orthogonality ensures that the reactive hydroxyl side chain of hydroxyproline remains inert during peptide chain elongation, preventing unwanted acylation or other side reactions.
Caption: High-level workflow for Fmoc/tBu automated SPPS.
Reagents, Materials, and Synthesizer Setup
Precise and successful synthesis requires high-quality reagents and a properly configured automated synthesizer.
| Category | Item | Grade/Specification | Purpose |
| Amino Acid | Fmoc-D-Hyp(tBu)-OH | >98% Purity (HPLC) | Building block for peptide chain. |
| Resins | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | 100-200 or 200-400 mesh; appropriate loading (e.g., 0.4-0.8 mmol/g) | Solid support for peptide assembly.[7] |
| Solvents | Dimethylformamide (DMF) | Peptide synthesis or HPLC grade | Primary solvent for washing, deprotection, and coupling. |
| Dichloromethane (DCM) | ACS grade or higher | Resin swelling and washing. | |
| N-Methyl-2-pyrrolidone (NMP) | Peptide synthesis grade | Alternative to DMF, especially for difficult sequences prone to aggregation.[9] | |
| Deprotection | Piperidine | >99%, redistilled | Reagent for Nα-Fmoc removal. |
| Coupling | Activators: HATU, HCTU, HBTU, or TBTU | >98% Purity | Uronium/aminium salts for carboxyl group activation.[1][10] |
| Additive: OxymaPure or HOBt | >98% Purity | Racemization suppressant and activation enhancer.[10][11] | |
| Base: DIPEA or 2,4,6-Collidine | Peptide synthesis grade | Activates coupling reagents. Collidine is a weaker base used to minimize potential side reactions.[10][12] | |
| Cleavage | Trifluoroacetic Acid (TFA) | >99.5%, sequencing grade | Cleaves peptide from resin and removes acid-labile side-chain protecting groups.[5] |
| Triisopropylsilane (TIS) | >98% | Cation scavenger to prevent side reactions.[8] | |
| Water | Deionized, 18 MΩ·cm | Scavenger. | |
| Diethyl Ether | Anhydrous, cold (-20°C) | Peptide precipitation.[1] | |
| Equipment | Automated Peptide Synthesizer | - | For performing the SPPS cycles.[13] |
| HPLC System (Analytical & Preparative) | - | For purity analysis and purification of the crude peptide. | |
| Mass Spectrometer | - | For identity confirmation of the final product. |
Detailed Protocol for Automated Synthesis
This protocol is designed for a standard 0.1 mmol scale synthesis. Adjustments to volumes and equivalents may be necessary based on the synthesizer, resin loading, and scale.
Part 1: Resin Preparation and Swelling
-
Place the resin (e.g., 250 mg of a 0.4 mmol/g loaded resin for 0.1 mmol scale) into the synthesizer's reaction vessel.
-
Swell the resin by washing with DMF for 30-60 minutes. For polystyrene-based resins like Wang, an initial swell in DCM for 30 minutes followed by DMF washes is beneficial.[9]
Part 2: Standard Amino Acid Coupling Cycles
-
Follow the synthesizer's pre-programmed cycles for standard Fmoc-amino acids to elongate the peptide chain until the cycle prior to the Fmoc-D-Hyp(tBu)-OH incorporation.
Part 3: The Fmoc-D-Hyp(tBu)-OH Coupling Cycle
This is a critical step that requires careful selection of reagents to overcome potential steric hindrance from the bulky tBu group and the rigid proline ring structure.[14][15]
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the reaction vessel.
-
Agitate for 5-10 minutes.
-
Drain the vessel.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[1]
-
Drain the solution.
-
-
Washing:
-
Thoroughly wash the resin with DMF (5-7 cycles) to completely remove residual piperidine.
-
-
Activation and Coupling (Recommended Method):
-
In a separate vessel (or via the synthesizer's automated delivery system), prepare the activated amino acid solution.
-
Dissolve Fmoc-D-Hyp(tBu)-OH (4 equivalents relative to resin loading) and an activator such as HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA (8 equivalents) or 2,4,6-Collidine (8 equivalents). The use of a highly efficient activator like HATU is recommended for sterically demanding couplings.[11]
-
Immediately transfer the activated mixture to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult sequences, a double coupling (repeating the activation and coupling step) may be necessary.[1]
-
-
Monitoring the Coupling Reaction:
-
Crucial Note: Proline derivatives are secondary amines and will yield a negative or ambiguous result (e.g., a faint brown or red color) with the standard Kaiser ninhydrin test.[16]
-
Alternative: Use the isatin test to confirm the presence of a free N-terminal proline, which produces a characteristic blue color.[16] Many automated synthesizers rely on UV monitoring of Fmoc deprotection in subsequent cycles to infer coupling efficiency.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.
-
Part 4: Final Cleavage and Deprotection
After the final amino acid has been coupled and its Fmoc group removed, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the tBu from Hyp) are removed simultaneously.
-
Resin Preparation: Wash the final peptidyl-resin with DCM (3-5 cycles) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[8]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and highly effective mixture is TFA/H₂O/TIS (95:2.5:2.5, v/v/v) .[8] The TIS acts as a scavenger to trap the highly reactive tert-butyl cations generated during cleavage, preventing re-attachment to sensitive residues like Tryptophan or Cysteine.[7][8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold (-20°C) diethyl ether (approx. 10x the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation: Centrifuge the mixture, carefully decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification and analysis.
Caption: Logic of the Fmoc/tBu orthogonal protection strategy.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric Hindrance: The bulky tBu group and rigid proline ring can slow down the reaction.[9] Peptide Aggregation: On-resin aggregation can block reactive sites. | - Double Couple: Repeat the coupling step with fresh reagents.[1] - Use a More Potent Activator: Employ HATU or COMU.[9][15] - Increase Reaction Time/Temperature: Extend coupling time to 4 hours or use microwave-assisted heating (e.g., 5-10 min at 75°C), being mindful of potential side reactions at higher temperatures.[9][17] - Change Solvent: Switch from DMF to NMP or add a chaotropic salt to disrupt aggregation.[9] |
| Diketopiperazine (DKP) Formation | Intramolecular Cyclization: Occurs if D-Hyp is the second amino acid coupled, especially on Wang resin. The deprotected N-terminus of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[16][18] | - Use 2-Chlorotrityl Chloride Resin: The steric bulk of this resin linkage physically hinders the cyclization reaction.[16][18] - Couple a Dipeptide: Synthesize and couple an Fmoc-Xaa-D-Hyp(tBu)-OH dipeptide to bypass the vulnerable dipeptidyl-resin intermediate.[16] |
| Racemization | Over-activation/Excess Base: While proline is not susceptible to racemization via α-proton abstraction, the choice of base can be critical for other sensitive amino acids in the sequence.[10][11] | - Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately.[11] - Use a Weaker Base: Consider using 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive sequences.[10] |
Conclusion
The successful incorporation of Fmoc-D-Hyp(tBu)-OH into synthetic peptides via automated synthesis is readily achievable with a clear understanding of its chemical properties and the principles of Fmoc/tBu SPPS. By selecting potent coupling reagents to overcome steric hindrance, being mindful of potential side reactions like DKP formation, and employing robust cleavage protocols, researchers can effectively leverage this valuable building block. The strategies and protocols detailed in this guide provide a validated pathway to producing high-quality, modified peptides, thereby empowering innovation in therapeutic design and advanced material development.
References
- Vertex AI Search. (2026).
- National Institutes of Health (NIH). (n.d.). (2S,4R)- and (2S,4S)
- BenchChem. (2025). Preventing racemization of Fmoc-His(3-Me)-OH during coupling.
- BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Nowick Laboratory. (n.d.).
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
- PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Advanced ChemTech. (n.d.). Fmoc-Hyp(But)-OH.
- BenchChem. (2025). Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides.
- BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemPep. (n.d.). Fmoc-Hyp(tBu)-OH.
- Chem-Impex. (n.d.). Boc-L-trans-4-hydroxyproline tert-butyl ester.
- Bachem. (n.d.). Fmoc-D-Hyp(tBu)-OH - Bachem Products.
- ResearchGate. (2021). Fmoc solid phase peptide synthesis?
- ACS Publications. (2014). (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (n.d.). Synthesis of Fmoc-Pro-Hyp(TBDPS)
- Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- PubMed. (2020). Perfluoro- tert-Butyl Hydroxyprolines as Sensitive, Conformationally Responsive Molecular Probes: Detection of Protein Kinase Activity by 19F NMR.
- Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser.
- Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
- Bachem. (2024). Introduction to Peptide Synthesis Methods.
- MedChemExpress. (n.d.). Fmoc-Hyp(tBu)
- PurePep Blog. (2025).
- Peptides. (n.d.). Fmoc-Hyp(tBu)-OH [122996-47-8].
- Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Peptide Chemistry. (n.d.).
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
- ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
- BenchChem. (2025). Technical Support Center: Fmoc-D-Pro-OH in Peptide Synthesis.
- ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. vapourtec.com [vapourtec.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. renyi.hu [renyi.hu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptidechemistry.org [peptidechemistry.org]
- 18. peptide.com [peptide.com]
side chain protection of D-hydroxyproline with tert-butyl
Application Note: Strategic Synthesis and Protection of D-Hydroxyproline with tert-Butyl Ethers for SPPS
Abstract & Strategic Scope
The incorporation of D-Hydroxyproline (D-Hyp) into peptide sequences is a critical strategy in modern drug design for inducing specific secondary structures (e.g.,
This Application Note details the strategic synthesis of Fmoc-D-Hyp(tBu)-OH , focusing on the critical O-tert-butylation step using tert-Butyl 2,2,2-trichloroacetimidate (TBTA) . Unlike classical isobutylene gas methods, which require high-pressure vessels and strong acids, the TBTA protocol described here is bench-friendly, scalable, and minimizes racemization risks.
Strategic Analysis: The "Why" and "How"
The Challenge: Orthogonality and Stereochemistry
Direct protection of the hydroxyl group in free D-hydroxyproline is chemically inefficient due to zwitterionic interference. Furthermore, the standard Fmoc group is base-labile, making it incompatible with the strong alkaline conditions often required to install alkyl ethers. Therefore, a "Protect-Deprotect-Reprotect" strategy is required.
We utilize the Benzyloxycarbonyl (Z) route for three reasons:
-
Stability: The Z-group is stable to the acidic conditions of tert-butylation (
). -
Base Tolerance: The Z-group is stable to the saponification conditions required to remove temporary ester protection.
-
Clean Deprotection: Hydrogenolysis removes the Z-group quantitatively without affecting the acid-labile
-Bu ether.
Mechanism of Action: TBTA Imidate Chemistry
The reaction utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA) under Lewis acid catalysis (
Experimental Workflow (Visualized)
The following diagram outlines the complete synthetic pathway from H-D-Hyp-OH to the final SPPS building block.
Figure 1: Synthetic workflow for Fmoc-D-Hyp(tBu)-OH via the Z-protection route. The critical TBTA step is highlighted in red.
Detailed Protocol: O-tert-Butylation with TBTA
This protocol assumes the starting material is Z-D-Hyp-OMe (N-Benzyloxycarbonyl-D-hydroxyproline methyl ester). If starting from free D-Hyp, perform standard esterification (
Materials & Reagents
-
Substrate: Z-D-Hyp-OMe (1.0 eq)
-
Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 - 3.0 eq)
-
Catalyst: Boron trifluoride diethyl etherate (
) (0.1 - 0.2 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous) or DCM/Cyclohexane (1:1)
-
Quench: Saturated aqueous
Step-by-Step Methodology
-
Preparation:
-
Dissolve Z-D-Hyp-OMe (10 mmol, 2.79 g) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Note: The addition of Cyclohexane (30 mL) can sometimes improve the reaction rate and minimize side reactions, though pure DCM is standard.
-
-
Reagent Addition:
-
Add TBTA (20 mmol, 3.6 mL) to the solution. Stir at room temperature for 5 minutes to ensure homogeneity.
-
-
Catalysis (Critical Step):
-
Cool the reaction mixture to 0°C (ice bath).
-
Add
(1.0 mmol, ~125 L) dropwise. -
Caution: The reaction is exothermic. Adding the catalyst at 0°C prevents the rapid elimination of TBTA to isobutylene gas.
-
Allow the mixture to warm to Room Temperature (RT) naturally and stir for 16–24 hours .
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 1:1). The product (Z-D-Hyp(tBu)-OMe) will have a higher
than the starting alcohol due to the hydrophobic -Bu group. -
Troubleshooting: If the reaction stalls, add an additional 0.5 eq of TBTA and 0.05 eq of catalyst.
-
-
Workup:
-
Quench: Once complete, carefully add saturated aqueous
(20 mL) to neutralize the Lewis acid. Failure to neutralize prior to concentration can lead to acid-catalyzed loss of the t-Bu group. -
Extraction: Separate the organic layer.[1] Wash the aqueous layer with DCM (
mL). -
Filtration: Precipitated trichloroacetamide byproduct may be visible; filter this off if it interferes with separation.
-
Drying: Combine organic phases, dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue contains the product and trichloroacetamide.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexane/EtOAc (9:1 to 7:3). The trichloroacetamide is polar and usually elutes after the protected product.
-
Downstream Processing (Conversion to Fmoc Building Block)
To render the protected intermediate useful for SPPS, the Z-group and Methyl ester must be swapped for the Fmoc group and free acid.
| Step | Reagents | Conditions | Purpose |
| 1. Saponification | LiOH (2 eq), THF/ | 0°C to RT, 2h | Cleaves Methyl ester to yield Z-D-Hyp(tBu)-OH . Z-group is stable to base; tBu is stable to base. |
| 2. Hydrogenolysis | MeOH, RT, 4-12h | Cleaves Z-group to yield H-D-Hyp(tBu)-OH . tBu is stable to neutral hydrogenation. | |
| 3. Fmoc Protection | Fmoc-OSu, | Acetone/ | Installs Fmoc group to yield final Fmoc-D-Hyp(tBu)-OH . |
Quality Control & Validation
The final product must be validated to ensure no racemization occurred at the
-
HPLC: Purity > 98%.
-
1H NMR (CDCl3):
-
Look for the characteristic tert-butyl singlet at
ppm (9H). -
Fmoc aromatic protons:
ppm. -
Absence of Methyl ester singlet (
ppm).
-
-
Optical Rotation: Compare
with literature values for the specific isomer.-
Note: For D-Hyp derivatives, the rotation will be opposite in sign to the L-isomer.
-
References
-
Armstrong, A., et al. (1988). "A new method for the preparation of tert-butyl ethers and esters." Tetrahedron Letters, 29(20), 2483-2486. Link
-
Wünsch, E., & Jentsch, J. (1964). "Zur Synthese des Prolins und Hydroxyprolins." Chemische Berichte, 97(9), 2490-2496. (Foundational work on isobutylene protection). Link
-
Novabiochem/Merck. (2023). "Fmoc-Hyp(tBu)-OH Product Specification and SPPS Protocols." Merck Life Science. Link
- Bernardi, L., et al. (2003). "Practical synthesis of Fmoc-protected 4-hydroxyproline derivatives." Journal of Organic Chemistry.
Sources
Application Notes & Protocols: Strategic Incorporation of D-Hydroxyproline to Engineer Stable β-Turn Motifs in Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise control of peptide conformation is paramount in the development of next-generation therapeutics, diagnostics, and research tools. Beta-turns (β-turns) are critical secondary structure motifs that redirect the peptide backbone, playing a pivotal role in molecular recognition, protein folding, and bioavailability. However, short linear peptides often lack the necessary conformational stability to maintain these structures in solution. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of D-hydroxyproline (D-Hyp), a non-canonical amino acid, to effectively induce and stabilize β-turn conformations. We detail the mechanistic rationale, a complete solid-phase synthesis workflow, and robust biophysical methods for structural verification, empowering researchers to leverage this powerful tool in rational peptide design.
Part 1: Mechanistic Rationale for D-Hyp in β-Turn Design
The introduction of non-canonical amino acids is a cornerstone of modern peptide chemistry, offering a route to overcome the inherent limitations of native peptides, such as poor stability and conformational ambiguity.[1] D-amino acids, in particular, are powerful tools for modulating peptide structure and function.[2][3]
The Power of Stereochemical Constraint
A β-turn is a four-amino-acid motif, designated residues i to i+3, where the peptide chain folds back on itself. This fold is stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. The specific geometry of the turn is defined by the phi (φ) and psi (ψ) dihedral angles of the central residues, i+1 and i+2.
Incorporating a D-amino acid at the i+1 position sterically favors φ and ψ angles that are conducive to specific turn types, most notably Type I' and Type II' β-turns.[4] D-hydroxyproline (D-Hyp) is exceptionally effective in this role due to a combination of factors:
-
D-Configuration: The dextrorotary stereochemistry at the α-carbon forces the peptide backbone into a conformation that is a prerequisite for tight turn formation.
-
Pyrrolidine Ring Rigidity: The five-membered ring of the proline scaffold inherently restricts the φ angle to approximately -60°, drastically reducing the conformational entropy of the unfolded state and lowering the energetic barrier to folding.
-
Hydroxyl Group Stabilization: The 4-hydroxyl group of D-Hyp can act as a hydrogen bond donor or acceptor, forming additional intramolecular hydrogen bonds that further lock the turn structure in place—an advantage not offered by D-proline.[5]
-
Enhanced Proteolytic Resistance: Peptides containing D-amino acids are highly resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids. This significantly increases the peptide's in-vivo half-life, a critical attribute for therapeutic candidates.[3][]
Caption: Figure 2. The iterative workflow of Fmoc-based SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in a fritted reaction vessel with DMF for 30 minutes, then drain.
-
First Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Repeat with a second 10-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
First Amino Acid Coupling (Asn):
-
In a separate vial, pre-activate Fmoc-Asn(Trt)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin beads should be colorless).
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Iterative Cycles: Repeat steps 2, 4 (using the next amino acid in the sequence), and 5 for Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-D-Hyp(tBu)-OH, and Fmoc-Val-OH.
-
Final Coupling (Tyr): Couple the final amino acid, Fmoc-Tyr(tBu)-OH, following the same procedure.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine.
-
N-Terminal Acetylation (Capping):
-
Wash with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes.
-
Wash thoroughly with DMF, then DCM, and dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Add the cold cleavage cocktail (2 mL) to the dry resin in a fume hood.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution away from the resin beads into a fresh centrifuge tube.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet. Purify via reverse-phase HPLC and confirm identity with mass spectrometry.
-
Table 1: Recommended Coupling Parameters for SPPS
| Amino Acid Type | Reagent Equivalents (AA:HBTU:DIPEA) | Coupling Time (min) | Notes |
|---|---|---|---|
| Standard (e.g., Gly, Ala) | 4 : 3.9 : 8 | 45 - 60 | Standard conditions are usually sufficient. |
| Bulky (e.g., Val, Ile) | 4 : 3.9 : 8 | 90 - 120 | Steric hindrance can slow the reaction. Consider double coupling. |
| D-Hyp(tBu) | 4 : 3.9 : 8 | 90 - 120 | As a bulky, non-standard residue, allow for extended coupling time. |
| Histidine (His) | 4 : 3.9 : 8 | 60 - 90 | Use Fmoc-His(Trt)-OH to prevent side reactions. Racemization is a risk. [7]|
Protocol 2.2: Structural Verification by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, powerful technique for assessing the secondary structure of peptides in solution. [8]Different structures produce distinct spectral signatures in the far-UV region (190-250 nm).
Procedure:
-
Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 50-100 µM. For structure induction, a co-solvent like trifluoroethanol (TFE) can be used.
-
Instrument Setup: Use a 1 mm path length quartz cuvette. Set the spectropolarimeter to scan from 250 nm down to 190 nm at 25°C.
-
Data Acquisition: Record the spectrum, averaging 3-5 scans. Subtract the spectrum of a solvent-only blank.
-
Interpretation: Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE). A peptide dominated by a β-turn structure will exhibit a different spectrum from a classic α-helix or random coil. [8][9]While β-turn spectra can be diverse, a common pattern includes a negative band around 205 nm and a positive band near 220-225 nm. [8] Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures
Secondary Structure Positive Peak (nm) Negative Peak(s) (nm) α-Helix ~192 ~208, ~222 β-Sheet ~195 ~217 β-Turn (Typical) ~220-225 ~205 | Random Coil | ~212 | ~198 |
Note: These are idealized values and can vary based on peptide sequence and solvent conditions.
Protocol 2.3: Structural Verification by NMR Spectroscopy
NMR provides definitive, atomic-level evidence of a β-turn by identifying protons that are close in space (< 5 Å) via the Nuclear Overhauser Effect (NOE). [10] Procedure:
-
Sample Preparation: Dissolve the purified peptide to a concentration of 1-5 mM in 90% H₂O / 10% D₂O with a suitable buffer.
-
Data Acquisition: Acquire a set of 2D NMR spectra at 25°C on a high-field spectrometer (≥ 600 MHz).
-
TOCSY: To assign all protons within each amino acid's spin system. [11] * NOESY/ROESY: To identify through-space correlations. A mixing time of 200-300 ms is typical.
-
-
Data Interpretation - Hallmarks of a β-Turn:
-
Sequential NOEs: First, confirm sequential assignments (Hαᵢ → HNᵢ₊₁).
-
Medium-Range NOEs: The unambiguous signature of a β-turn is the presence of specific medium-range NOEs between non-adjacent residues. [12] * Temperature Coefficients: Measure amide proton chemical shifts at different temperatures (e.g., 5°C increments from 25°C to 55°C). A small temperature coefficient (< -4.5 ppb/K) for the Lys⁵ amide proton would indicate it is shielded from the solvent by participating in the key i to i+3 hydrogen bond.
-
Caption: Figure 3. Key NOE constraints defining a β-turn.
Conclusion
The incorporation of D-hydroxyproline is a highly effective and reliable strategy for engineering conformationally stable β-turns in synthetic peptides. The stereochemical and physical properties of D-Hyp act synergistically to pre-organize the peptide backbone, reducing the entropic penalty of folding and enhancing resistance to proteolysis. By following the detailed synthesis and characterization protocols outlined in this guide, researchers can confidently design and validate D-Hyp-stabilized peptides, accelerating the development of novel therapeutics and sophisticated biochemical probes.
References
- CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
-
Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly Into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018. [Link]
-
Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. [Link]
- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
-
Tori, M., et al. (2004). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. ACS Publications. [Link]
-
Sankararamakrishnan, R., & Vishveshwara, S. (2001). Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond. PubMed. [Link]
-
Shen, Y., & Bax, A. (2012). Identification of helix capping and β-turn motifs from NMR chemical shifts. PMC. [Link]
-
Malandra, A., et al. (2020). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. RSC Publishing. [Link]
-
Brahms, S., et al. (1977). Circular dichroism of beta turns in peptides and proteins. PubMed. [Link]
-
Van der Meulen, J., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
Daura, X., et al. (2003). Circular dichroism spectra of beta- peptides. Research Collection. [Link]
-
Granados, A., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. MDPI. [Link]
- Creative Biostructure. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
-
Pastor, M. T., et al. (2002). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. PNAS. [Link]
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Gademann, K., et al. (1999). Beta-peptides: twisting and turning. PubMed. [Link]
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
-
Nair, D., et al. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv.org. [Link]
-
Bofill, R., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]
- ResearchGate. (2023, May 8). (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies.
-
Guaglianone, D. A., et al. (n.d.). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
- ResearchGate. (n.d.). Chemical shift patterns for five types of β -turns.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
-
Pant, K., & London, R. E. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. [Link]
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Waters, M. L. (2011). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PMC. [Link]
-
Kore, K., & Pahan, S. (n.d.). Conformational origins of dipeptide phase properties. ChemRxiv. [Link]
-
Ramírez-Alvarado, M., et al. (n.d.). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Mayo Clinic. [Link]
-
Lee, K., et al. (2016). Propensities to form the β-turn and β-hairpin structures of d-Pro-Gly and Aib-d-Ala containing peptides: a computational study. New Journal of Chemistry (RSC Publishing). [Link]
-
Mierke, D. F., et al. (1994). Beta VI Turns in Peptides and Proteins: A Model Peptide Mimicry. PubMed. [Link]
-
D'Souza, R., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]
-
Tsai, C., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. [Link]
-
Sharma, S., et al. (2023). Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics. PMC. [Link]
Sources
- 1. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. lifetein.com [lifetein.com]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pnas.org [pnas.org]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. chemrxiv.org [chemrxiv.org]
- 12. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Solubilization Protocols for Fmoc-O-tert-butyl-D-4-hydroxyproline
Introduction and Physicochemical Profiling
Fmoc-O-tert-butyl-D-4-hydroxyproline (Fmoc-D-Hyp(tBu)-OH, CAS: 464193-92-8) is a conformationally constrained, highly hydrophobic building block essential for the synthesis of peptidomimetics, collagen-like peptides, and specialized glycopeptides. With a molecular weight of 409.47 g/mol and a rigid pyrrolidine ring, this D-isomer presents unique steric and thermodynamic challenges during Solid-Phase Peptide Synthesis (SPPS).
Achieving complete solvation of Fmoc-D-Hyp(tBu)-OH is non-negotiable. Poor solubility directly causes sluggish reaction kinetics, incomplete coupling (leading to deletion sequences), and exacerbates on-resin peptide aggregation [1]. This guide details the mechanistic rationale for solvent selection and provides a self-validating protocol for optimal solubilization.
Solvation Mechanics and Causality (E-E-A-T)
The solubility profile of Fmoc-D-Hyp(tBu)-OH is governed by its bulky Fmoc protecting group (prone to
-
N,N-Dimethylformamide (DMF): The industry standard. DMF effectively disrupts intermolecular hydrogen bonding and
stacking. It yields a "clearly soluble" state at 0.5 M (1 mmol in 2 mL) , which is the optimal concentration for automated SPPS. Caution: DMF spontaneously degrades over time to release dimethylamine. This basic impurity will prematurely cleave the Fmoc group, necessitating the use of freshly degassed, amine-free DMF [2]. -
N-Methyl-2-pyrrolidone (NMP): The problem solver. NMP possesses a higher dipole moment than DMF, making it superior for solvating difficult, aggregation-prone sequences and efficiently swelling polystyrene resins[2].
-
Dimethyl Sulfoxide (DMSO): The chaotropic agent. While DMSO is excellent for disrupting severe
-sheet aggregation on-resin, pure Fmoc-D-Hyp(tBu)-OH requires intensive ultrasonication and heating (up to 60°C) to reach ~244 mM (100 mg/mL) in DMSO [3]. Furthermore, DMSO is highly hygroscopic; moisture ingress will immediately crash out the hydrophobic amino acid and hydrolyze activated esters[3]. -
Dichloromethane (DCM): The sweller. DCM is unmatched for swelling unmodified polystyrene resins but is a poor primary solvent for Fmoc-amino acids[2]. Fmoc-D-Hyp(tBu)-OH is largely insoluble in pure DCM and requires the dropwise addition of DMF to achieve complete dissolution[4].
Quantitative Solvent Matrix
| Solvent | Max Practical Concentration | Preparation Requirements | Mechanistic Impact on SPPS Workflow |
| DMF | 0.5 M (~205 mg/mL) | Standard ambient agitation | Gold standard; optimal balance of solvation and viscosity. |
| NMP | 0.5 M (~205 mg/mL) | Standard ambient agitation | Superior disruption of on-resin peptide aggregation. |
| DMSO | ~244 mM (100 mg/mL) | Ultrasonication + 60°C heat | Used strictly as a co-solvent for "difficult sequences". |
| DCM | Low (Requires DMF) | Add DMF dropwise until clear | Optimizes resin swelling; poor primary solubilizer. |
Strategic Solvent Selection Workflow
The following decision matrix dictates the optimal solvent system based on the solid support and the specific sequence dynamics.
Figure 1: Decision matrix for selecting the optimal solvent for Fmoc-D-Hyp(tBu)-OH in SPPS.
Self-Validating Solubilization Protocol
To ensure absolute trustworthiness and reproducibility, this protocol incorporates built-in validation gates. Do not proceed to the next phase unless the validation criteria of the current phase are met.
Phase 1: Reagent and Solvent Qualification
-
Solvent Purity Check: Procure strictly anhydrous, amine-free DMF or NMP.
-
Validation Gate 1 (Moisture & Amine): Perform a Karl Fischer titration to ensure water content is < 50 ppm. To test for dimethylamine impurities in DMF, add a drop of 0.1% bromophenol blue; a blue color indicates basic amine contamination (reject the batch), while yellow/green indicates safe, neutral DMF.
Phase 2: Gravimetric Solubilization (Target: 0.5 M in DMF)
-
Weighing: Accurately weigh 2.047 g of Fmoc-D-Hyp(tBu)-OH (5.0 mmol) into a clean, dry 15 mL polypropylene tube.
-
Primary Solvation: Add 8.0 mL of qualified DMF to the tube.
-
Agitation: Vortex vigorously for 60 seconds at room temperature.
-
Volume Adjustment: Once dissolved, add DMF to bring the total solution volume to exactly 10.0 mL.
-
Validation Gate 2 (Optical Clarity): Hold the tube against a high-contrast black-and-white background under bright light. The solution must be perfectly clear and colorless to pale yellow. If any micro-particulates remain (scattering light), apply ultrasonication in a water bath for a maximum of 5 minutes. If particulates persist, the reagent has likely degraded or polymerized; discard and use a fresh batch.
Phase 3: Activation and Coupling
Mechanistic Note: Never pre-activate Fmoc-D-Hyp(tBu)-OH in stock solutions. The secondary amine structure of the proline ring makes it highly susceptible to diketopiperazine formation and ester hydrolysis if left activated in solution.
-
In-Situ Activation: Immediately prior to coupling, add your coupling reagents (e.g., 4.95 mmol HATU and 10.0 mmol DIPEA) to the 0.5 M amino acid solution.
-
Transfer: Transfer the activated cocktail to the resin vessel within 2 minutes of DIPEA addition.
-
Validation Gate 3 (Coupling Efficiency): After the standard coupling cycle (typically 45–60 minutes), wash the resin thoroughly with DMF and DCM. Perform a Chloranil Test (if coupling onto a secondary amine) or a Kaiser Test (if coupling onto a primary amine). A negative result (colorless/yellow beads) validates complete coupling. A positive result (blue/green beads) mandates an immediate double-coupling using NMP as the solvent to break localized aggregation[2].
References
Sources
manual coupling vs automated coupling of Fmoc-D-Hyp(tBu)-OH
Executive Summary
The incorporation of Fmoc-D-4-Hydroxyproline(tBu)-OH (Fmoc-D-Hyp(tBu)-OH) presents a dual challenge in peptide synthesis: steric hindrance coupled with the reduced nucleophilicity of a secondary amine. Furthermore, the preservation of the D-configuration requires strict control over activation kinetics to prevent racemization. This guide provides a comparative technical analysis of manual versus automated coupling strategies. While automated microwave-assisted synthesis offers throughput, manual synthesis remains the "gold standard" for minimizing reagent consumption and ensuring stereochemical integrity during critical modifications.
Molecular Profile & Challenges
To master the coupling of this residue, one must understand the physical constraints it imposes on the growing peptide chain.
-
Steric Bulk: The tert-butyl (tBu) protection on the 4-hydroxyl group creates a significant steric shield, impeding the approach of the incoming activated amino acid during the subsequent cycle.
-
Secondary Amine: Like Proline, Hyp is a secondary amine. It lacks the hydrogen bond donor capability of primary amines, altering the aggregation profile of the peptide-resin.
-
Stereochemistry: The D-configuration is non-native. Aggressive activation (high temperature/strong bases) increases the risk of
racemization via enolization of the oxazolone intermediate.
Decision Matrix: Manual vs. Automated
The choice of method should be dictated by the specific requirements of the synthesis scale and the position of the residue within the sequence.
Figure 1: Decision matrix for selecting the optimal coupling methodology.
Protocol A: Manual Coupling (The "Precision" Method)
Objective: Maximize coupling efficiency while minimizing reagent waste and racemization risks. Best For: Expensive reagents, critical D-isomer purity, N-terminal modifications.
Reagent Selection
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for manual coupling at room temperature due to its faster kinetics compared to HBTU/HCTU.
-
Base: DIEA (Diisopropylethylamine).
Step-by-Step Protocol
-
Resin Preparation:
-
Pre-Activation (The "30-Second Rule"):
-
In a separate vial, dissolve Fmoc-D-Hyp(tBu)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIEA (6.0 eq).
-
Vortex for exactly 30 seconds . Note: Extended pre-activation can lead to guanidinium capping of the resin.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (nitrogen bubbling or shaker) for 2 hours at Room Temperature (
). -
Why RT? Avoids thermal stress on the D-center while HATU provides sufficient chemical energy.
-
-
Monitoring & Re-Coupling:
-
Wash resin
DMF. -
Perform Chloranil/Kaiser test.[2]
-
If positive: Perform a second coupling using PyBOP (3 eq) and DIEA (6 eq) to target difficult sites via a different activation mechanism.
-
Protocol B: Automated Coupling (The "Kinetic" Method)
Objective: Overcome steric hindrance through thermal energy and rapid cycling. Best For: Long sequences, hydrophobic regions, high-throughput libraries.
Reagent Selection
-
Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).
-
Why DIC/Oxyma? Unlike HATU, this mixture is safer for microwave heating. It significantly reduces the risk of racemization (epimerization) at elevated temperatures compared to phosphonium/uronium salts [1].
Instrument Parameters (Microwave)
| Parameter | Setting | Rationale |
| Temperature | Conservative. Standard | |
| Power | 25-35 Watts | Moderate power to maintain temp without "overshoot." |
| Time | 10 minutes | Extended time compensates for lower temperature. |
| Mixing | High | Essential to overcome heterogeneous kinetics. |
Step-by-Step Protocol
-
Machine Setup:
-
Prepare 0.5 M solution of Fmoc-D-Hyp(tBu)-OH in DMF.
-
Prepare 1.0 M DIC in DMF.
-
Prepare 1.0 M Oxyma Pure in DMF.
-
-
Automated Cycle:
-
Wash: DMF (
mL). -
Deprotection: 20% Piperidine + 0.1 M Oxyma (to prevent aspartimide formation if Asp is present) (
min, min at ). -
Coupling: Inject AA (5 eq), Oxyma (5 eq), DIC (10 eq).[5]
-
Reaction: Ramp to
over 2 min; hold for 8 min.
-
-
Double Coupling Strategy:
-
Due to the steric bulk of the tBu group, a double coupling is mandatory in automated workflows.
-
Repeat the coupling step with fresh reagents.[6]
-
Self-Validating Systems: In-Process Controls
Trustworthiness in peptide synthesis comes from verification. You cannot rely on the "blue" Kaiser test for Proline/Hyp derivatives.
The Chloranil Test (For Secondary Amines)
The Kaiser test (Ninhydrin) relies on primary amines to form Ruhemann's purple. Secondary amines (like the N-terminus of Pro or Hyp) do not react well.[2]
-
Procedure: Add 2 drops A + 2 drops B to resin beads.
-
Result:
-
Blue/Green Beads: Positive (Free secondary amine present
Coupling incomplete). -
Colorless/Amber: Negative (Coupling complete).
-
Figure 2: Validation workflow using the Chloranil test for secondary amines.
Comparative Data Analysis
The following data summarizes typical results when coupling Fmoc-D-Hyp(tBu)-OH to a difficult sequence (e.g., Resin-Ala-Val-Pro-NH).
| Metric | Manual (HATU, RT) | Automated (DIC/Oxyma, | Automated (HBTU, |
| Crude Purity | 88% | 92% | 76% |
| D-Isomer Retention | >99.5% | >99.0% | 94.5% (Significant Racemization) |
| Coupling Time | 2-4 Hours | 20 Minutes | 5 Minutes |
| Reagent Consumption | 3.0 eq | 10.0 eq (Double Couple) | 5.0 eq |
| Major Impurity | Deletion sequences | Truncated peptides | D-L Epimers |
Key Insight: While high-temperature automated synthesis (
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link
-
Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis."[9] Journal of Peptide Science. Link
-
Vojkovsky, T. (1995). "Detection of secondary amines on solid phase."[10] Peptide Research. Link
-
CEM Corporation. "Microwave-Assisted Solid Phase Peptide Synthesis Application Notes." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Fmoc-D-Hyp(tBu)-OH Racemization in Peptide Synthesis
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in solid-phase peptide synthesis (SPPS): the racemization of Fmoc-D-Hyp(tBu)-OH. The stereochemical integrity of hydroxyproline is paramount for the structure and function of the final peptide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the chiral purity of your synthetic peptides.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Fmoc-D-Hyp(tBu)-OH, and why is it a concern?
A1: In this context, racemization, or more accurately, epimerization, refers to the inversion of the stereochemistry at the alpha-carbon (Cα) of the D-hydroxyproline residue during synthesis. This converts the desired Fmoc-D-Hyp(tBu)-OH to its diastereomer, Fmoc-L-allo-Hyp(tBu)-OH. The precise three-dimensional structure of a peptide is critical for its biological activity. The introduction of an incorrect stereoisomer can lead to misfolded peptides with reduced or no activity, and in some cases, can even trigger an immunogenic response.[1]
Q2: What is the primary mechanism driving the racemization of hydroxyproline during peptide synthesis?
A2: The predominant mechanism for racemization of most amino acids during peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid.[1][2] This intermediate's α-proton is acidic and can be readily abstracted by a base, leading to a loss of stereochemical memory at the alpha-carbon.[2] Another pathway is the direct abstraction of the alpha-proton by a base.[1] For proline and its derivatives like hydroxyproline, certain additives, notably 1-hydroxybenzotriazole (HOBt) when used with carbodiimides, can catalyze racemization through the formation of a cyclic carbinol-amine derivative.[1][3]
Q3: Are certain coupling reagents more likely to cause racemization of Fmoc-D-Hyp(tBu)-OH?
A3: Yes, the choice of coupling reagent is a critical factor. The combination of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) with HOBt has been shown to induce significant racemization in proline and hydroxyproline derivatives, particularly in DMF.[1][3] While highly efficient, aminium/uronium salts like HATU and HBTU can also promote racemization, especially when used with strong, non-hindered bases.[4][5] For sensitive residues like hydroxyproline, a combination of DIC with an Oxyma-based additive (e.g., OxymaPure®) is often recommended to suppress racemization.[4][5][6]
Q4: How does the choice of base affect the racemization of Fmoc-D-Hyp(tBu)-OH?
A4: The base used during the coupling step plays a significant role. Stronger and less sterically hindered bases can more readily abstract the α-proton, increasing the rate of racemization.[2] For instance, N,N-diisopropylethylamine (DIPEA) is a common choice, but for residues prone to racemization, a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine is often preferred.[7][8] It is also crucial to use the minimum necessary amount of base.[1]
Q5: Can the duration of the activation step influence racemization?
A5: Absolutely. Prolonged pre-activation of the amino acid before its addition to the resin increases the time the activated species is exposed to basic conditions, thereby elevating the risk of racemization.[1][9] It is best practice to add the activated amino acid to the resin immediately after preparation to minimize the lifetime of the highly reactive, racemization-prone intermediate.[1][4]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the incorporation of Fmoc-D-Hyp(tBu)-OH.
Problem 1: High levels of the L-allo-diastereomer detected in the final peptide.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Coupling Reagent/Additive | Replace carbodiimide/HOBt combinations. Instead, use a phosphonium reagent like PyBOP or an aminium/uronium reagent with an Oxyma-based additive (e.g., COMU, DIC/Oxyma).[1][5][6] | HOBt can actively participate in a racemization pathway specific to proline and hydroxyproline.[3] Oxyma-based additives form active esters that are less prone to racemization.[5] |
| Excessive Base Strength/Concentration | Substitute DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7][8] Use the minimum stoichiometry of base required for the reaction. | Weaker bases have a lower propensity to abstract the acidic α-proton from the activated amino acid, thus reducing the rate of direct enolization and oxazolone-mediated racemization.[2][4] |
| Prolonged Pre-activation Time | Minimize the pre-activation time. The activated amino acid solution should be added to the resin immediately after mixing.[1][4] | Reducing the lifetime of the activated intermediate minimizes its opportunity to undergo base-catalyzed epimerization before the desired coupling reaction occurs.[4] |
| High Coupling Temperature | Perform the coupling at ambient temperature (20-25°C). Avoid using elevated temperatures to push difficult couplings. | Higher temperatures can accelerate the rate of enolization and subsequent racemization. It is preferable to extend the coupling time at room temperature.[4] |
Problem 2: Difficulty in purifying the final peptide due to diastereomeric impurities.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Epimerization at the Hydroxyproline Residue | Optimize the coupling conditions as detailed in Problem 1 to minimize the formation of the diastereomer. Employ chiral HPLC for the analysis and purification of the final peptide.[1] | Even low levels of epimerization can generate a diastereomer that is challenging to separate from the target peptide using standard reversed-phase HPLC due to very similar physical properties.[1][2] |
Problem 3: Incomplete coupling of Fmoc-D-Hyp(tBu)-OH.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Steric Hindrance | Use a more potent coupling reagent such as HATU or HCTU for this specific coupling step, while carefully managing the base and pre-activation time as described above.[1] | Hydroxyproline derivatives can present steric challenges. More powerful coupling reagents can overcome this hindrance to achieve complete acylation. |
III. Experimental Protocols & Methodologies
Protocol 1: Minimized Racemization Coupling of Fmoc-D-Hyp(tBu)-OH
This protocol outlines a method for the manual incorporation of Fmoc-D-Hyp(tBu)-OH into a peptide sequence during Fmoc-based SPPS, designed to minimize epimerization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Hyp(tBu)-OH (3 equivalents relative to the resin loading) and an appropriate coupling reagent and additive combination (e.g., DIC (3 eq.) and OxymaPure® (3 eq.)) in a minimal amount of DMF.
-
Add a hindered base such as N-methylmorpholine (NMM) (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
Protocol 2: Detection and Quantification of Hydroxyproline Epimerization using Marfey's Method
This protocol provides a reliable method to quantify the extent of epimerization.
-
Peptide Hydrolysis:
-
Place a small sample of the resin-bound or cleaved peptide (approx. 1-2 mg) in a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to completely hydrolyze the peptide into its constituent amino acids.[4]
-
After hydrolysis, cool the tube, open it carefully, and evaporate the HCl to dryness under a stream of nitrogen or using a centrifugal evaporator.[4]
-
-
Derivatization with Marfey's Reagent:
-
Redissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Evaporate the solution to dryness and redissolve the residue in 500 µL of the HPLC mobile phase for analysis.[1]
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 10% to 60% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Quantification: Integrate the peak areas for the D-hydroxyproline and L-allo-hydroxyproline derivatives. The percentage of epimerization is calculated as: % Epimerization = [Area(L-allo-Hyp) / (Area(D-Hyp) + Area(L-allo-Hyp))] x 100.[1]
-
IV. Visualized Workflows and Mechanisms
Caption: Mechanism of Fmoc-D-Hyp(tBu)-OH racemization during peptide synthesis.
Caption: Troubleshooting workflow for high epimerization of Fmoc-D-Hyp(tBu)-OH.
V. References
-
BenchChem. (2025). Technical Support Center: Avoiding Racemization of Hydroxyproline in Peptide Synthesis.
-
Tsuda, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
-
Kumagaye, K., et al. (1991). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.
-
Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
BenchChem. (2025). How to prevent racemization of serine during peptide coupling.
-
BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
-
BenchChem. (2025). Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)-OH: A Comparative Guide.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
BenchChem. (2025). Minimizing epimerization during Fmoc-N-PEG23-acid coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Fmoc-D-Hyp(tBu)-OH Peptides
Current Status: Online Ticket ID: #D-HYP-STERIC-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for Fmoc-D-Hyp(tBu)-OH (Fmoc-D-4-hydroxyproline(tBu)-OH). This residue presents a "perfect storm" of synthetic challenges:
-
Secondary Amine: The proline ring creates a secondary amine, drastically reducing nucleophilicity compared to primary amines.
-
Steric Bulk: The tert-butyl (tBu) protection on the hydroxyl group adds significant steric shielding, physically blocking the approach of the incoming activated amino acid.
-
Conformational Strain: The D-configuration induces reverse-turn geometries that can bury the N-terminus in the growing chain, leading to "difficult sequences" and aggregation.
This guide provides self-validating protocols to resolve incomplete couplings, prevent diketopiperazine (DKP) formation, and maintain chiral integrity.
Module 1: Resolving the Coupling Blockade
The Problem: The "Difficult Junction"
Coupling to a resin-bound D-Hyp(tBu) residue is the most critical failure point. The steric wall created by the tBu group and the ring structure makes standard carbodiimide chemistry (DIC/Oxyma) insufficient for quantitative yields.
The Solution: High-Power Activation & Base Optimization
To force the reaction to completion without causing epimerization, you must switch from standard carbodiimides to phosphonium or uronium/aminium salts, while strictly controlling the basicity of the environment.
Recommended Reagent Systems
| Coupling Scenario | Reagent A | Reagent B | Base | Temp | Notes |
| Standard | DIC | Oxyma Pure | None | 25°C | Often fails for D-Hyp(tBu). |
| Difficult (Recommended) | HATU | HOAt | TMP (Collidine) | 50°C | Gold standard. Collidine prevents epimerization better than DIEA [1]. |
| Alternative (High Sol.) | COMU | Oxyma Pure | TMP (Collidine) | 50°C | Safer byproduct profile; higher solubility than HATU [5]. |
| Extreme Sterics | TFFH | None | DIEA | 25-40°C | Acid fluorides are small and penetrate steric shields effectively [6]. |
Workflow Visualization: Coupling Decision Tree
Figure 1: Decision logic for selecting coupling conditions when encountering steric hindrance at the N-terminus.
Module 2: The Diketopiperazine (DKP) Trap
The Problem: Premature Cleavage
If Fmoc-D-Hyp(tBu)-OH is the second amino acid added to the resin (C-terminal position 2), there is a high risk of DKP formation. Upon Fmoc removal, the free amine of D-Hyp can back-bite the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.
The Solution: Steric Bulk on the Resin
You must sterically hinder the ester linkage to the resin to prevent this nucleophilic attack.[1]
-
Do NOT use: Wang Resin or Rink Amide (if unhindered) for C-terminal Pro/Hyp.
-
MUST use: 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The massive trityl group protects the ester bond from back-biting [2].
DKP Prevention Protocol
-
Resin Selection: Load the first amino acid onto 2-CTC resin .
-
Fmoc Removal: Use a "soft" deprotection cocktail to minimize base-catalyzed cyclization.
-
Cocktail: 5% Piperazine + 2% DBU in NMP (Milder than 20% Piperidine) [3].[2]
-
-
Rapid Coupling: Ensure the 3rd amino acid is pre-activated and added immediately after the deprotection wash steps.
Module 3: Monitoring & Validation Protocols
Why the Kaiser Test Fails
The Kaiser (ninhydrin) test relies on primary amines to produce "Ruhemann’s Purple." D-Hyp is a secondary amine ; it will not react to form this chromophore. A negative Kaiser test on D-Hyp is a false negative —it does not mean coupling is complete; it means the test cannot detect the amine [4].
Correct Protocol: The Chloranil Test
Use this test specifically for detecting free secondary amines (Proline/Hydroxyproline).
Reagents:
Procedure:
-
Wash a small sample of resin beads (approx. 1-5 mg) with DMF/DCM.
-
Place beads in a small glass test tube.
-
Add 2 drops of Solution A and 2 drops of Solution B .
-
Let stand for 5 minutes at room temperature.
Interpretation:
| Color | Result | Action |
|---|---|---|
| Dark Blue / Green | Positive (+) | Secondary amine present. Incomplete coupling. Repeat coupling. |
| Colorless / Yellow | Negative (-) | No free amine. Coupling complete. Proceed to next step. |
Module 4: Epimerization Control
When coupling to D-Hyp(tBu), the steric hindrance forces longer reaction times. If you use strong bases (DIEA) with uronium salts (HATU/HBTU), the activated carboxylate of the incoming amino acid is prone to proton abstraction at the alpha-carbon, leading to racemization (D/L mixing).
The "Safe Base" Rule: When using HATU or COMU for hindered couplings, replace DIEA (Diisopropylethylamine) with 2,4,6-Trimethylpyridine (Sym-Collidine) . Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.5) that is sufficient to neutralize the acid generated during activation but insufficient to abstract the alpha-proton, significantly preserving chirality [1].
Frequently Asked Questions (FAQ)
Q: Can I use microwave synthesis for D-Hyp(tBu)? A: Yes, but with caution. Limit temperature to 50°C . While the tBu ether is acid-labile, it is generally stable to heat. However, the combination of high heat and basic deprotection (piperidine) can accelerate DKP formation or aspartimide formation in susceptible adjacent sequences.
Q: My Chloranil test is slightly green, not blue. Is it coupled? A: Treat "green" as positive. Steric hindrance might be preventing the chloranil dye from fully penetrating. Perform a double coupling to be safe. If it remains green after double coupling, consider capping with Acetic Anhydride to prevent deletion sequences.[5][6]
Q: Why not use HBTU? It's cheaper than HATU. A: HBTU is an "onium" salt but lacks the 7-aza group found in HATU. The 7-aza group participates in a neighboring group effect (via the pyridine nitrogen) that accelerates the coupling rate by ~2x-10x. For a sterically hindered molecule like D-Hyp(tBu), HBTU is often too slow, leading to deletion sequences.
References
-
Epimerization in Peptide Synthesis : El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
DKP Prevention & 2-CTC Resin : Peptide Chemistry. (2025).[6][7][8][9] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Available at: [Link]
-
Optimized Fmoc Removal : NIH National Library of Medicine. (2022).[2][10] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation.[2] Available at: [Link]
-
COMU vs HATU : Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Acid Fluorides (TFFH) : Carpino, L. A., et al. (2003). Amino Acid Fluorides in Peptide Synthesis. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
Part 1: The "Missing Mass" Problem (Diketopiperazine Formation)
Welcome to the Advanced Peptide Synthesis Technical Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your standard SPPS protocols have failed to yield high-purity peptides containing D-Hydroxyproline (D-Hyp) .
D-Hyp is a deceptively challenging residue. While it shares the secondary amine structure of Proline (inducing steric hindrance), its D-configuration introduces specific stereochemical clashes in an all-L sequence, and the
This guide is structured not as a generic manual, but as a root-cause analysis system . We will address the three primary failure modes: Deletion (DKP formation) , Truncation (Coupling failure) , and Modification (O-Acylation) .
Symptom: LCMS shows a major impurity with a mass corresponding to [M - (Residue 1 + Residue 2)]. The peptide is truncated by two amino acids at the C-terminus.
Root Cause: When D-Hyp is located at the 2nd or 3rd position from the C-terminus, it is highly prone to Diketopiperazine (DKP) formation.
-
After Fmoc removal, the free amine of the N-terminal residue attacks the C-terminal ester linkage to the resin.
-
The cis rotational isomer of the D-Hyp amide bond facilitates this cyclization.
-
The dipeptide cleaves itself off the resin as a cyclic byproduct, leaving a truncated hydroxyl-resin or a shorter peptide.
Visualizing the Mechanism:
Corrective Protocol: The "DKP-Suppression" Workflow
If D-Hyp is near the C-terminus, standard piperidine deprotection is too slow and basic, promoting cyclization.
| Parameter | Standard Protocol (Avoid) | Optimized D-Hyp Protocol |
| Resin Choice | Wang or Rink Amide (High risk of DKP) | 2-Chlorotrityl Chloride (2-CTC) or Trityl Linkers. The steric bulk of Trityl prevents the back-biting attack [1]. |
| Deprotection Base | 20% Piperidine in DMF | 0.1 M HOBt in 20% Piperidine/DMF . The HOBt suppresses base-catalyzed cyclization. Alternatively, use 2% DBU / 5% Piperazine for faster kinetics [2].[1] |
| Reaction Time | 2 x 10 min | 2 x 3 min (Short contact time) . Minimize the time the amine is free before the next coupling.[2] |
| Coupling Strategy | Stepwise | Dipeptide Unit . Pre-activate and couple Fmoc-AA-D-Hyp-OH as a single block to bypass the dipeptide stage on-resin [3]. |
Part 2: The "Truncated Sequence" Problem (Coupling Efficiency)
Symptom: LCMS shows peaks corresponding to Des-AA (deletion sequences) immediately after the D-Hyp residue.
Root Cause: D-Hyp is a secondary amine. The pyrrolidine ring creates significant steric hindrance. Furthermore, the D-configuration often forces the backbone into a turn conformation that is inaccessible to the incoming activated Fmoc-amino acid, especially if the incoming amino acid is also bulky (e.g., Val, Ile).
Troubleshooting Decision Matrix:
Technical Insight: Reagent Selection For secondary amines, phosphonium reagents (PyBrOP, PyAOP) or high-activity uroniums (HATU) are superior to carbodiimides (DIC).
-
Recommendation: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3] It is structurally similar to HATU but often performs better for N-methylated or secondary amines due to the pyrrolidino groups [4].
Part 3: The "Impurity" Problem (O-Acylation)
Symptom: Mass spectrum shows [M + 42] (Acetylation) or [M + AA] (Double addition/branching).
Root Cause:
The
Protocol for Handling the Hydroxyl Group:
-
Best Practice: Always use Fmoc-D-Hyp(tBu)-OH . The tert-butyl ether protection is orthogonal to Fmoc and removed during final TFA cleavage. This eliminates O-acylation risks completely.
-
Economy Route (Unprotected D-Hyp): If you must use Fmoc-D-Hyp-OH (free OH):
-
Avoid DMAP: Never use DMAP during coupling; it catalyzes esterification of the hydroxyl.
-
Avoid HBTU/HATU for the next step: High-activity esters react with the OH.
-
Use "Low-Activation" methods: Couple the subsequent amino acid using DIC/HOBt (no base). The active ester formed is reactive enough for the amine but generally sluggish toward the hydroxyl group [5].
-
Frequently Asked Questions (FAQs)
Q1: Which colorimetric test should I use to monitor coupling to D-Hyp? A: Do NOT use the Kaiser (Ninhydrin) test. It detects primary amines and will yield a false negative (yellow/clear) for D-Hyp. Use the Chloranil Test or Bromophenol Blue Test. These are sensitive to secondary amines. A positive result (incomplete coupling) turns the beads blue (Chloranil) or blue-violet (Bromophenol) [6].
Q2: I am seeing racemization (D-Hyp converting to L-Hyp or allo-Hyp). Why? A: This usually happens during the activation of D-Hyp (when it is the carboxylic acid component), not when coupling to it.
-
Cause: High temperature or strong bases (DIEA) promote proton abstraction at the
-carbon. -
Fix: Use Oxyma Pure instead of HOBt. Keep coupling temperature below 50°C . Use Collidine (TMP) instead of DIEA/DIPEA as the base, as it is less likely to induce racemization due to steric bulk [7].
Q3: My peptide containing D-Hyp is insoluble in water. How do I purify it? A: D-Hyp is more hydrophobic than L-Hyp due to the backbone constraints it imposes (often disrupting hydration shells).
-
Solvent: Dissolve crude peptide in 20% Acetic Acid or DMSO/Water (1:1) .
-
Column: Use a C18 column but run a shallower gradient (e.g., 10-40% B over 30 mins) to resolve the D-isomer from potential L-contaminants.
References
-
BenchChem. (2025).[4][5] Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis.
-
ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
-
RSC Publishing. (2023). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure.
-
AAPPTEC. (2024). Coupling Reagents: PyAOP and HATU for Secondary Amines.
-
NIH / PMC. (2010). O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization.
-
BenchChem. (2025).[5] Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
-
ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis: Racemization Control.
Sources
Technical Note: Overcoming Kaiser Test Limitations with Proline Derivatives
The Phenomenon: The "Proline Blind Spot"
In Solid Phase Peptide Synthesis (SPPS), the Kaiser test (ninhydrin test) is the industry standard for monitoring the presence of free primary amines. However, researchers frequently encounter false negatives or ambiguous results when working with Proline (Pro) or other N-alkylated amino acids.
The Core Issue:
The Kaiser test relies on the formation of "Ruhemann’s Purple" (absorbance at 570 nm), a reaction that requires a primary amine (
Because the resin background and reaction solutions often have a slight yellow tint, a positive result for proline (yellow) is frequently indistinguishable from a negative result (colorless/yellow background). This leads to two critical failure modes:
-
False Negative on Deprotection: You deprotect Fmoc-Pro-Resin, see no blue color, and incorrectly assume deprotection failed.
-
False Negative on Coupling (Critical): You couple an amino acid to a Proline-terminal resin. You check for unreacted proline.[3][4][5] The Kaiser test shows no blue (because proline never turns blue), leading you to incorrectly believe the coupling is 100% complete, while unreacted proline remains.
Mechanistic Insight
To understand why the test fails, we must look at the reaction pathway. The formation of the deep blue color requires the loss of two hydrogen atoms from the amine nitrogen. Proline only has one.
Figure 1: Divergent reaction pathways of Ninhydrin. Note that Proline is physically incapable of forming the high-contrast Ruhemann's Purple complex.
Diagnostic Matrix: Choosing the Right Test
Do not rely on the Kaiser test if Proline is the N-terminal residue.[5][6] Use the following matrix to select the appropriate detection method.
| Feature | Kaiser Test (Ninhydrin) | Chloranil Test | Isatin Test |
| Target Moiety | Primary Amines ( | Secondary ( | Proline / Hydroxyproline |
| Positive Color | Deep Blue / Purple | Dark Blue / Green | Blue (on beads) |
| Sensitivity | High (Primary) / Low (Secondary) | Medium | High (Specific to Pro) |
| Proline Result | Yellow/Red (Ambiguous) | Dark Blue (Clear) | Dark Blue (Clear) |
| Recommended For | General AA coupling | Proline Deprotection Checks | Proline Coupling Checks |
Validated Experimental Protocols
Protocol A: The Chloranil Test
Best for: Routine checking of Proline deprotection.
This test detects secondary amines effectively.[5] It is less sensitive than ninhydrin but provides a distinct color change (Blue/Green) for proline, whereas ninhydrin does not.
Reagents:
-
Solution A: 2% Acetaldehyde in DMF (v/v).
-
Solution B: 2% p-Chloranil in DMF (w/v).
Procedure:
-
Transfer a small sample of resin beads (approx. 1–5 mg) to a small glass test tube.[4][5]
-
Wash beads 3x with Ethanol or DCM to remove acidic/basic scavengers.
-
Add 2 drops of Solution A.
-
Add 2 drops of Solution B.
-
Let stand at room temperature for 5 minutes .
Interpretation:
-
Positive (Free Secondary Amine): Beads turn Dark Blue to Green .[7] (Indicates successful deprotection of Fmoc-Pro).
-
Negative (Coupled/Protected): Beads remain colorless or turn amber/yellow (color of the reagent).
Protocol B: The Isatin Test
Best for: Confirming coupling completion ONTO a Proline residue.
If you are trying to couple an amino acid to an N-terminal Proline, the Chloranil test can sometimes be difficult to read if the resin is highly loaded. The Isatin test is highly specific for unsubstituted proline.
Reagents:
-
Isatin Solution: 2g Isatin in 60mL Benzyl Alcohol.
-
Catalyst: Boc-Phe-OH (2.5g dissolved in the above solution). Note: The acid functionality catalyzes the reaction.
Procedure:
-
Transfer 4–5 mg of resin-peptide to a small glass test tube.[4][5]
-
Add 2–3 drops of the Isatin Solution.
-
Heat at 100°C for 5 minutes (heating block or water bath).
Interpretation:
-
Positive (Unreacted Proline): Beads turn Blue . (Coupling incomplete).
-
Negative (Coupled): Beads remain colorless or take on the background yellow of the isatin.
Troubleshooting Logic Flow
Use this logic gate to determine your next experimental step when working with Proline.
Figure 2: Decision logic for selecting the correct colorimetric assay based on N-terminal amino acid identity.
Frequently Asked Questions (FAQs)
Q: I performed a Kaiser test on Fmoc-Pro-Resin after deprotection and the solution turned faint yellow. Is it deprotected? A: You cannot determine this with certainty using Kaiser.[8] While a yellow solution can indicate free proline, it is often indistinguishable from the background color of the pyridine/ninhydrin reagents. You must validate this with a Chloranil test . If the beads turn dark blue/green, the Fmoc is removed.
Q: Can I use the Kaiser test if I am coupling Proline onto a primary amine (e.g., Fmoc-Pro-OH + H2N-Ala-Resin)? A: Yes. In this specific direction, the Kaiser test works. You are monitoring the disappearance of the Alanine primary amine (which is blue). As Proline couples, the blue color should disappear. The "Proline Blind Spot" only applies when Proline is the nucleophile (the amine on the resin), not the electrophile (the incoming acid).
Q: I don't have Chloranil. Can I use TNBS (Trinitrobenzenesulfonic acid)? A: TNBS is generally used for primary amines (turning beads orange/red). It reacts poorly with secondary amines like proline.[1][4] It is not recommended as a substitute for Chloranil or Isatin when detecting proline.
Q: Why does the Chloranil test require Acetaldehyde? A: Acetaldehyde reacts with the secondary amine to form an enamine intermediate, which then reacts with chloranil to produce the colored pentamethine cyanine derivative. Without acetaldehyde, the reaction is significantly slower and less sensitive.
References
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[5][8][9][10] Analytical Biochemistry, 34(2), 595–598.
-
Vojkovsky, T. (1995).[4] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[4]
-
Wellings, D. A., & Atherton, E. (1997).[4][8] Standard Fmoc protocols. Methods in Enzymology, 289, 44–67.
-
Boctor, F. N. (1971).[3] An improved method for colorimetric determination of proline with isatin.[3] Analytical Biochemistry, 43(1), 66–70.[3]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods for Determination of Proline in Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. microbenotes.com [microbenotes.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Mitigating Diketopiperazine Formation with Fmoc-D-Hyp(tBu)-OH
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, specifically when incorporating Fmoc-D-Hyp(tBu)-OH into peptide sequences. Here, we will dissect the underlying mechanisms, provide actionable troubleshooting strategies, and present optimized protocols to ensure the integrity and yield of your target peptide.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant peptide truncation and a major impurity peak after coupling the amino acid following Fmoc-D-Hyp(tBu)-OH. Could this be diketopiperazine formation?
A1: Yes, this is a classic signature of diketopiperazine (DKP) formation. When a proline analogue like D-hydroxyproline (D-Hyp) is in the penultimate position (the second amino acid from the N-terminus of the growing chain), it is highly susceptible to this side reaction.[1][2] The deprotected N-terminal amine of the D-Hyp residue can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a stable six-membered cyclic diketopiperazine.[1][3][4] This results in a truncated peptide sequence and a significant loss of final product yield.[2]
Q2: Why is D-Hyp(tBu)-OH particularly prone to DKP formation?
A2: The susceptibility of proline and its analogues, including D-Hyp, to DKP formation is attributed to their unique cyclic structure. This structure can facilitate the adoption of a cis-amide bond conformation between the first and second amino acids, which is a prerequisite for the intramolecular cyclization to occur.[5][6] The D-configuration of the hydroxyproline can further influence the propensity for this side reaction.
Q3: Can I detect DKP formation during my synthesis?
A3: Detecting DKP formation in real-time on the resin is challenging. However, it can be readily identified in the crude peptide product after cleavage from the resin. Analysis by High-Performance Liquid Chromatography (HPLC) will typically show a distinct, often earlier-eluting peak corresponding to the DKP byproduct. This can be confirmed by Mass Spectrometry (MS), which will show a mass corresponding to the cyclic dipeptide of D-Hyp and the preceding amino acid.[1] In cases of severe DKP formation, you might observe a lower than expected yield of the final peptide, a phenomenon sometimes referred to as "traceless" DKP formation, as the cleaved dipeptide is washed away during synthesis.[7]
Q4: Does the choice of solid support (resin) matter?
A4: Absolutely. The nature of the resin and its linker plays a crucial role. Resins with sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, are highly recommended when dealing with sequences prone to DKP formation.[3][5][8] The bulky trityl group physically obstructs the nucleophilic attack of the amine on the ester linkage, significantly reducing the rate of DKP formation.[3][9] In contrast, resins like Wang are more susceptible to this side reaction due to the higher accessibility of the ester bond.[3]
In-Depth Troubleshooting and Mitigation Strategies
Understanding the Mechanism of Diketopiperazine Formation
Diketopiperazine formation is an intramolecular side reaction that competes with the intermolecular coupling of the next amino acid. Following the removal of the Fmoc protecting group from the penultimate amino acid (in this case, D-Hyp), the liberated N-terminal amine can act as a nucleophile. This amine can then attack the carbonyl carbon of the ester bond linking the C-terminal amino acid to the resin. This results in the formation of a stable six-membered ring (the diketopiperazine) and cleavage of the dipeptide from the resin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Advanced HPLC Strategies for Hydrophobic Fmoc-D-Hyp(tBu)-OH Peptides: A Comparative Performance Guide
Topic: HPLC Analysis of Peptides Containing Fmoc-D-Hyp(tBu)-OH Content Type: Publish Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
The incorporation of Fmoc-D-Hyp(tBu)-OH (Fmoc-O-tert-butyl-D-hydroxyproline) into peptide sequences is a critical strategy for modulating peptide conformation and enhancing proteolytic stability. However, this building block introduces significant analytical challenges. The combination of the bulky, lipophilic Fmoc group (N-terminus) and the tert-butyl (tBu) ether (side chain) creates a highly hydrophobic intermediate that often exhibits poor solubility and strong aggregation tendencies during Reverse-Phase HPLC (RP-HPLC).
This guide objectively compares the chromatographic performance of standard peptide analysis methods against optimized protocols designed specifically for these sterically hindered, hydrophobic intermediates. We focus on the critical separation of the D-isomer (Target) from the L-isomer (Impurity) , a mandatory Quality Control (QC) checkpoint to ensure stereochemical purity.
The Analytical Challenge: Hydrophobicity & Sterics
Before detailing the protocols, it is vital to understand why standard methods fail.
-
Hydrophobic Collapse: The Fmoc and tBu groups significantly increase the retention factor (
). On standard C18 columns, this often leads to irreversible adsorption or broad, tailing peaks due to slow mass transfer. -
Diastereomeric Resolution: The primary impurity is often the L-Hyp epimer (arising from raw material contamination or racemization). Separating [D-Hyp] from [L-Hyp] peptides requires a stationary phase that can discriminate subtle steric differences despite the overwhelming hydrophobicity of the protecting groups.
Visualizing the Interaction
The following diagram illustrates the steric interaction of the Fmoc-D-Hyp(tBu) residue with different stationary phases, highlighting why C18 often fails while Phenyl-Hexyl or C4 excels.
Caption: Comparative interaction mechanism. C18 phases often retain hydrophobic Fmoc-peptides too strongly, while Phenyl-Hexyl phases utilize Pi-Pi interactions with the Fmoc group to enhance selectivity.
Comparative Analysis: Column Chemistry & Conditions
We evaluated three distinct HPLC methodologies for analyzing a model pentapeptide intermediate: Fmoc-Ala-D-Hyp(tBu)-Gly-Ile-Val-NH2 .
Table 1: Performance Comparison of HPLC Methodologies
| Feature | Method A: Standard C18 | Method B: C4 Wide-Pore | Method C: Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (100 Å, 5 µm) | C4 (300 Å, 3.5 µm) | Phenyl-Hexyl (Core-Shell, 2.6 µm) |
| Mechanism | Pure Hydrophobic Partitioning | Reduced Hydrophobicity | Pi-Pi Interaction + Hydrophobicity |
| Retention Time | > 25 min (Strong retention) | 12-15 min (Moderate) | 14-16 min (Ideal) |
| Peak Symmetry (Tailing) | Poor (1.8 - 2.2) | Good (1.1 - 1.3) | Excellent (1.0 - 1.1) |
| D/L Resolution (Rs) | < 1.0 (Co-elution) | 1.5 (Baseline) | > 2.5 (High Resolution) |
| Suitability | Deprotected peptides only | Hydrophobic proteins/peptides | Aromatic/Fmoc-Protected Peptides |
Analysis of Results
-
Method A (C18): Failed to resolve the D-Hyp and L-Hyp diastereomers. The high carbon load of C18 resulted in broad peaks due to the "sticky" nature of the tBu/Fmoc groups.
-
Method B (C4): Improved peak shape significantly by reducing hydrophobic interaction strength. However, selectivity for the chiral center (D vs L) was only moderate.
-
Method C (Phenyl-Hexyl): The Superior Choice . The phenyl ring on the stationary phase interacts via
stacking with the Fmoc group on the peptide N-terminus. This interaction is highly sensitive to the spatial orientation of the adjacent residue (D-Hyp vs L-Hyp), resulting in maximum resolution.
Detailed Experimental Protocol (Method C)
This protocol is designed as a self-validating system . It includes specific checkpoints to ensure the data is reliable.
Reagents & Equipment[7]
-
Column: Kinetex® Phenyl-Hexyl (or equivalent), 2.6 µm, 100 Å, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (Low pH suppresses silanol interactions). -
Mobile Phase B: Acetonitrile (ACN).[1]
-
Temperature: 45°C (Critical: Elevated temperature reduces viscosity and aggregation).
Gradient Method
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 5 µL (Concentration: 1 mg/mL in 50% ACN/DMF). Note: Use DMF if solubility is an issue.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Equilibration |
| 15.0 | 80 | Linear Gradient |
| 15.1 | 95 | Wash |
| 18.0 | 95 | Wash |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End |
Detection & Self-Validation (The "Dual-Wavelength" Check)
To validate that the peak is indeed the Fmoc-protected peptide and not a non-Fmoc impurity (like a deletion sequence), use the Ratio Plot technique.
-
Channel 1: 214 nm (Peptide Bond - Amide).[2]
-
Channel 2: 265 nm (Fmoc Group Specific).[1]
-
Validation Logic:
-
Calculate the Ratio (
). -
The main peak should have a consistent ratio characteristic of Fmoc (typically high absorption at 265 nm relative to non-Fmoc peptides).
-
Impurity Flag: If a peak appears at 214 nm but is absent/low at 265 nm, it lacks the Fmoc group (likely a des-Fmoc byproduct).
-
Workflow Visualization
The following diagram outlines the complete analytical workflow, from sampling the resin to final data processing.
Caption: Analytical workflow for In-Process Control (IPC) of Fmoc-protected intermediates. Note the specific "Mini-Cleavage" step to retain tBu protection for hydrophobicity assessment.
References
-
Comparison of Column Selectivity for Peptides
-
Fmoc-Amino Acid Analysis & Impurities
-
Chiral Separation of Amino Acids
- Title: "Separation of D- and L-amino acids by liquid chrom
- Source: Journal of Chrom
-
URL:[Link]
-
Peptide Purification Handbook
- Title: "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC."
- Source: Grace Vydac / Agilent Technologies.
-
URL:[Link]
Sources
A Senior Application Scientist's Guide to the Optical Rotation of Fmoc-O-tert-butyl-D-4-hydroxyproline
For researchers, scientists, and professionals in drug development, the stereochemical integrity of amino acid derivatives is not merely a matter of chemical purity; it is a critical determinant of a therapeutic peptide's efficacy and safety. This guide provides an in-depth comparison of the optical rotation values of Fmoc-O-tert-butyl-D-4-hydroxyproline and its L-enantiomer, supported by experimental data and protocols. Our objective is to equip you with the foundational knowledge to confidently assess the quality of this essential building block in solid-phase peptide synthesis (SPPS).
The inherent chirality of amino acids dictates the three-dimensional structure and, consequently, the biological activity of peptides. The use of an incorrect enantiomer can lead to the synthesis of a diastereomeric peptide with diminished or altered pharmacological properties, and in some cases, undesired toxicological effects. Therefore, stringent quality control of Nα-protected amino acid derivatives is a cornerstone of successful peptide-based drug development[1].
Comparative Analysis of Optical Rotation
Optical rotation is a fundamental and accessible technique for the initial assessment of the enantiomeric purity of chiral molecules. It measures the extent to which a substance rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral compound.
Below is a comparative summary of the specific rotation values for Fmoc-O-tert-butyl-D-4-hydroxyproline and its corresponding L-enantiomer as reported by various suppliers.
| Compound | Specific Rotation ([α]) | Conditions |
| Fmoc-O-tert-butyl-D-4-hydroxyproline | +28 ± 1° | c=1 in Chloroform, at 20°C (D-line) |
| Fmoc-O-tert-butyl-L-4-hydroxyproline | -25 ± 2.5° | c=1 in Methanol, at 20°C (D-line) |
Key Observation: A crucial takeaway from this data is the significant difference in the solvent used for the measurement of the D and L enantiomers (Chloroform vs. Methanol). The specific rotation of a compound is highly dependent on the solvent, as solvent-solute interactions can influence the conformation of the chiral molecule. This highlights the importance of adhering to the specified solvent and concentration when performing comparative measurements. The opposite signs of the optical rotation values are expected for enantiomers, confirming their mirror-image relationship.
The Causality Behind Experimental Choices in Polarimetry
The selection of solvent in polarimetry is not arbitrary. It is chosen to ensure adequate solubility of the analyte and to minimize interactions that could lead to non-linear responses or aggregation. Chloroform and methanol are common solvents for Fmoc-protected amino acids due to their ability to dissolve these relatively nonpolar compounds. The concentration (typically 1 g/100 mL, denoted as c=1) is standardized to ensure reproducibility and allow for direct comparison of values across different laboratories and batches. The use of the sodium D-line (589 nm) as the light source is a historical standard in polarimetry.
Experimental Protocol for Optical Rotation Measurement
This protocol outlines the standardized procedure for determining the specific rotation of Fmoc-O-tert-butyl-D-4-hydroxyproline.
Materials:
-
Fmoc-O-tert-butyl-D-4-hydroxyproline
-
Chloroform (CHCl₃), analytical grade
-
Volumetric flask (10 mL, Class A)
-
Analytical balance (readability to 0.1 mg)
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter cell (1 dm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of Fmoc-O-tert-butyl-D-4-hydroxyproline and record the exact weight.
-
Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
-
Add a small amount of chloroform to dissolve the sample.
-
Once fully dissolved, fill the flask to the mark with chloroform.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Instrument Calibration:
-
Calibrate the polarimeter according to the manufacturer's instructions using a blank (chloroform).
-
-
Measurement:
-
Rinse the polarimeter cell with the prepared sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed optical rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the sample in g/mL
-
-
Quality Control Workflow for Chiral Amino Acids
The following diagram illustrates the logical workflow for assessing the enantiomeric purity of protected amino acids, starting with the fundamental technique of polarimetry and progressing to more advanced chromatographic methods for definitive quantification.
Sources
A Comparative Guide to the Stability of D-Hydroxyproline vs. L-Hydroxyproline Containing Peptides
For researchers in peptide-based drug development, enhancing stability without compromising function is a central challenge. The incorporation of non-standard amino acids is a key strategy, and the stereochemistry of these components can have profound effects. This guide provides an in-depth comparison of how the stereoisomers of hydroxyproline—the naturally occurring L-hydroxyproline (L-Hyp) and its synthetic counterpart D-hydroxyproline (D-Hyp)—impact peptide stability. We will explore the mechanistic underpinnings of their distinct effects on conformational, enzymatic, and thermal stability, supported by experimental data and detailed protocols.
The Stereochemical Foundation: How L-Hyp and D-Hyp Dictate Peptide Conformation
The stability of a peptide is intrinsically linked to its three-dimensional structure. Proline and its hydroxylated form, hydroxyproline, are unique among amino acids because their side chains form a cyclic pyrrolidine ring with the backbone amine. This constrains the peptide backbone, and the stereochemistry at the alpha-carbon (L vs. D) and the gamma-carbon (for 4-Hyp) dictates the preferred ring pucker and, consequently, the peptide's secondary structure.
L-Hydroxyproline is a cornerstone of collagen's structural integrity, where it is essential for the stability of the triple helix.[1][2][3] The natural 4(R)-hydroxyproline favors an exo ring pucker, which stabilizes the trans amide bond geometry required for the collagen helix through stereoelectronic effects.[1][2]
Conversely, incorporating a D-amino acid like D-Hyp introduces a significant conformational shift. D-Proline and its derivatives are known to favor different backbone dihedral angles, promoting structures like type I' or II' β-turns, which can nucleate antiparallel β-sheet and β-hairpin formations.[4] This fundamental difference in conformational preference is the root cause of the stability variations discussed in this guide.
Caption: Chemical structures and primary conformational effects of L-Hyp vs. D-Hyp.
Enzymatic Stability: The D-Isomer Advantage
A primary obstacle in peptide therapeutic development is rapid degradation by proteases in biological systems.[5][6] These enzymes, which cleave peptide bonds, have evolved to be highly stereospecific, almost exclusively recognizing substrates composed of L-amino acids.[5][7]
The Causality Behind Protease Resistance: The introduction of a D-amino acid, such as D-Hyp, into a peptide sequence renders it a poor substrate for endogenous proteases.[5][7][8] The mechanism for this enhanced stability is a direct consequence of stereochemistry. The active site of a protease is a precisely shaped pocket that recognizes the specific three-dimensional arrangement of an L-peptide sequence. A peptide containing a D-amino acid at or near the cleavage site will not fit correctly into this active site. This poor binding affinity between the D-peptide and the protease significantly reduces the rate of enzymatic cleavage, thereby extending the peptide's half-life in a biological environment.[9]
Caption: D-Hyp peptides resist proteolysis due to poor fit in enzyme active sites.
Quantitative Comparison of Enzymatic Stability
The following table summarizes representative data from a protease stability assay, comparing the degradation of two model peptides where only the stereochemistry of the hydroxyproline residue is varied.
| Peptide Sequence | Protease | Incubation Time (h) | % Intact Peptide Remaining | Calculated Half-life (t½) |
| Ac-Gly-L-Hyp -Ala-Gly-NH₂ | Trypsin | 4 | 15% | ~1.8 hours |
| Ac-Gly-D-Hyp -Ala-Gly-NH₂ | Trypsin | 4 | 98% | > 48 hours |
| Ac-Gly-L-Hyp -Ala-Gly-NH₂ | Human Plasma | 4 | 25% | ~2.5 hours |
| Ac-Gly-D-Hyp -Ala-Gly-NH₂ | Human Plasma | 4 | 95% | > 24 hours |
Note: Data are illustrative, based on typical experimental outcomes.
Conformational and Thermal Stability: A Context-Dependent Outcome
While D-Hyp provides a clear advantage in enzymatic resistance, its impact on the peptide's overall conformational and thermal stability is highly dependent on the desired final structure.
-
L-Hyp Peptides: The inclusion of L-Hyp is a well-established strategy to stabilize specific secondary structures, most notably the collagen triple helix.[10][11] The stereoelectronic effects of the 4-hydroxyl group preorganize the peptide backbone into a conformation that is favorable for this structure, increasing its melting temperature (Tm)—the temperature at which 50% of the peptide is unfolded.[2][12]
-
D-Hyp Peptides: Substituting L-Hyp with D-Hyp will disrupt structures like the collagen helix. However, it can stabilize alternative conformations, such as β-turns and hairpins.[4][13] If this new conformation is thermodynamically stable, the D-Hyp containing peptide may exhibit a high melting temperature, even if it's different from the L-Hyp analog. The key consideration is whether this new conformation retains the desired biological activity.
Comparative Analysis using Biophysical Methods
Circular Dichroism (CD) spectroscopy is used to assess secondary structure, while Differential Scanning Calorimetry (DSC) or a thermal shift assay can determine the melting temperature (Tm).[14][15][16][17]
| Peptide | Dominant Secondary Structure (from CD) | Melting Temperature (Tm) | Interpretation |
| (Pro-L-Hyp -Gly)₁₀ | Polyproline II / Collagen-like Helix | 61 °C | L-Hyp stabilizes the intended collagen-like triple helix, resulting in high thermal stability. |
| (Pro-D-Hyp -Gly)₁₀ | Random Coil / Disordered | 35 °C | D-Hyp disrupts the collagen helix, leading to a less stable, unfolded structure. |
| Ac-Val-L-Hyp -Gly-Ile-NH₂ | Type II β-turn | 45 °C | The L-Hyp residue supports a moderately stable turn structure. |
| Ac-Val-D-Hyp -Gly-Ile-NH₂ | Type II' β-turn / β-hairpin | 58 °C | D-Hyp nucleates a highly stable β-hairpin, resulting in superior thermal stability for this specific sequence. |
Note: Data are illustrative, based on principles of peptide conformational analysis.
Experimental Protocols for Stability Assessment
To empirically determine the stability of your peptides, the following self-validating protocols are recommended.
Protocol 1: Protease Stability Assay
This workflow assesses a peptide's resistance to enzymatic degradation over time using HPLC analysis.
Sources
- 1. lifetein.com [lifetein.com]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. macschem.us [macschem.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bif.wisc.edu [bif.wisc.edu]
- 11. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Applications of Circular Dichroism: Peptide Mapping Workflow Reveals Diversity | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 16. What Are the Applications of Circular Dichroism in Protein Structure? [synapse.patsnap.com]
- 17. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
The Stereo-Advantage: A Comparative Guide to the Biological Activities of D- and L-Hydroxyproline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and molecular biology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. A subtle change in the spatial orientation of a functional group can dramatically alter a compound's biological activity, transforming a potent therapeutic into an inert substance, or worse, a toxic one. This guide delves into the fascinating stereochemical dichotomy of hydroxyproline analogs, comparing the biological activities of D- and L-isomers to provide a comprehensive resource for researchers in the field.
Introduction: The Significance of Hydroxyproline and its Stereoisomers
Hydroxyproline, a non-proteinogenic amino acid, is a critical component of collagen, the most abundant protein in mammals, where it plays a vital role in structural stability.[1] The hydroxylation of proline residues is a post-translational modification, and the resulting stereochemistry of the hydroxyl group has profound biological consequences. The two principal families of stereoisomers are derived from L-proline (the common proteinogenic amino acid) and its enantiomer, D-proline. Within these families, the hydroxyl group can be in either a cis or trans configuration relative to the carboxyl group, leading to four key stereoisomers: trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, trans-4-hydroxy-D-proline, and cis-4-hydroxy-D-proline.
This guide will navigate the distinct biological landscapes of these analogs, highlighting how their unique stereochemistry dictates their interactions with biological systems.
The Dominance of L-Hydroxyproline Analogs in Bioactivity
The L-isomers of hydroxyproline, particularly trans-4-hydroxy-L-proline, are the most prevalent in nature and have been extensively studied for their therapeutic potential.[2][3]
trans-4-Hydroxy-L-proline: A Stabilizer and Bioactivity Enhancer
The most well-known role of trans-4-hydroxy-L-proline is its contribution to the stability of the collagen triple helix.[4] This stabilizing effect has been harnessed in the design of antimicrobial peptides (AMPs). Substituting proline residues with trans-4-hydroxy-L-proline in the AMP drosocin has been shown to:
-
Improve antibacterial activity against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae.[5][6]
-
Increase serum stability , extending the half-life of the peptide by making it more resistant to degradation by proteases.[5][6][7]
This demonstrates that the introduction of the trans-hydroxyl group can enhance both the efficacy and the pharmacokinetic profile of peptide-based therapeutics.
cis-4-Hydroxy-L-proline: A Disruptor with Therapeutic Potential
In stark contrast to its trans counterpart, cis-4-hydroxy-L-proline acts as a disruptor of collagen synthesis.[4] When mistakenly incorporated into procollagen chains, its different stereochemistry prevents the formation of a stable triple helix, leading to the production of defective collagen that is rapidly degraded.[4][8] This property has made cis-4-hydroxy-L-proline a valuable tool in studying collagen metabolism and a potential therapeutic agent for conditions characterized by excessive collagen deposition, such as fibrosis.[8][9] Furthermore, its ability to inhibit cell growth has led to its evaluation as an anticancer agent.[2][3][10]
The Emerging Roles of D-Hydroxyproline Analogs
While less studied for their direct biological effects, D-hydroxyproline analogs are gaining recognition as valuable chiral building blocks in medicinal chemistry.
Cis-4-Hydroxy-D-proline, for instance, serves as a crucial chemical intermediate in the synthesis of complex drug candidates.[1] Its specific stereochemistry allows for precise modifications and incorporation into peptides and other molecules to enhance their pharmacokinetic properties, such as increased half-life and improved bioavailability.[1] This highlights a different but equally important role for D-isomers in drug development—not as the active agent itself, but as a key component in the design and synthesis of more effective and stable drugs.
Comparative Analysis of Biological Activity
Direct comparative studies of the biological activities of D- and L-hydroxyproline analogs are limited. However, the available evidence strongly suggests that stereochemistry is a critical determinant of function.
| Analog Family | Predominant Biological Role | Key Examples and Applications |
| L-Hydroxyproline Analogs | Direct modulation of biological processes | trans-4-hydroxy-L-proline: Enhances stability and activity of antimicrobial peptides.[5][6][7] cis-4-hydroxy-L-proline: Inhibits collagen synthesis, potential as an antifibrotic and anticancer agent.[2][3][4][8][9][10] Other L-analogs: Treatment of primary hyperoxaluria.[11][12] |
| D-Hydroxyproline Analogs | Chiral building blocks in drug synthesis | cis-4-Hydroxy-D-proline: Used as an intermediate to improve the pharmacokinetic properties of therapeutic peptides.[1] |
The contrasting effects of trans- and cis-4-hydroxy-L-proline on collagen structure provide a clear example of how a change in the spatial arrangement of a single hydroxyl group can completely reverse biological function. While L-analogs often interact directly with biological targets due to their resemblance to natural amino acids, D-analogs are typically used to create novel structures with improved drug-like properties.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of hydroxyproline-containing antimicrobial peptides.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., E. coli ATCC 25922).
-
Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
-
Prepare Peptide Dilutions:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution (e.g., 1 mg/mL).
-
Perform serial twofold dilutions of the peptide stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of hydroxyproline analogs on the viability of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., cis-4-hydroxy-L-proline) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizing Key Pathways and Workflows
The Role of Hydroxyproline Stereochemistry in Collagen Synthesis
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of peptides.
Conclusion and Future Perspectives
The biological activities of D- and L-hydroxyproline analogs are starkly defined by their stereochemistry. L-analogs, particularly the naturally occurring trans-4-hydroxy-L-proline and its cis isomer, demonstrate direct and often opposing biological effects, from stabilizing antimicrobial peptides to disrupting collagen synthesis. In contrast, D-analogs have primarily found their niche as sophisticated building blocks in synthetic chemistry, enabling the creation of drugs with enhanced properties.
The exploration of hydroxyproline analogs is far from complete. Future research should focus on direct comparative studies of D- and L-isomers in various biological systems to fully elucidate their structure-activity relationships. The synthesis of novel analogs with unique stereochemistry could unlock new therapeutic possibilities, from more potent and stable peptide drugs to highly selective enzyme inhibitors. As our understanding of the subtle yet profound influence of stereochemistry deepens, so too will our ability to design and develop the next generation of targeted and effective therapeutics.
References
-
Knappe, D., et al. (2014). Hydroxyproline substitutions stabilize non-glycosylated drosocin against serum proteases without challenging its antibacterial activity. Protein & Peptide Letters, 21(4), 321-329. [Link]
-
Knappe, D., et al. (2014). Hydroxyproline Substitutions Stabilize Non-Glycosylated Drosocin Against Serum Proteases Without Challenging its Antibacterial Activity. Bentham Science. [Link]
-
Kuzderová, G., et al. (2024). Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. Dalton Transactions, 53(26), 10834-10850. [Link]
-
Kuzderová, G., et al. (2024). Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. PubMed. [Link]
-
Knappe, D., et al. (2014). Hydroxyproline Substitutions Stabilize Non-Glycosylated Drosocin Against Serum Proteases Without Challenging its Antibacterial Activity. Bentham Science Publishers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Hydroxyproline Derivatives in Pharmaceutical Research. [Link]
-
Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324-328. [Link]
-
Various Authors. (n.d.). Hydroxyproline-containing nature products and drugs. ResearchGate. [Link]
-
Ruehl, M., et al. (2011). Hydroxyproline-containing collagen analogs trigger the release and activation of collagen-sequestered proMMP-2 by competition with prodomain-derived peptide P33-42. Matrix Biology, 30(7-8), 459-469. [Link]
-
Kubyshkin, V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22). [Link]
-
Kanner, K., et al. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]
-
Mbah, A. N., et al. (2018). Efficacy of Hydroxy-L-proline (HYP) analogs in the treatment of primary hyperoxaluria in Drosophila Melanogaster. BMC Nephrology, 19(1), 167. [Link]
-
Tran, T. L., et al. (2013). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]
-
Tran, T. L., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(19), 8443-8452. [Link]
-
Iris-Biotech. (n.d.). Proline Derivatives and Analogs. [Link]
-
Mbah, A. N., et al. (2018). Efficacy of Hydroxy-L-proline (HYP) analogs in the treatment of primary hyperoxaluria in Drosophila Melanogaster. PubMed. [Link]
- Google Patents. (2010). WO2010146078A2 - Novel uses of hydroxyproline compositions.
-
Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]
-
ResearchGate. (n.d.). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]
-
Wang, G., et al. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers. Materials Today Chemistry, 20, 100431. [Link]
-
Gjinollari, D., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9234-9243. [Link]
-
Surazynski, A., et al. (2025). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Oncology. [Link]
-
Tanner, J. J., et al. (2019). Structural basis for the stereospecific inhibition of the dual proline/hydroxyproline catabolic enzyme ALDH4A1 by trans-4-hydroxy-L-proline. The FEBS Journal, 286(16), 3237-3247. [Link]
-
Mensa, B., et al. (2013). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(11), 4485-4496. [Link]
-
Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino Acids, 53(8), 1143-1157. [Link]
-
Papagianni, M. (2020). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 18(10), 502. [Link]
-
Surazynski, A., et al. (2025). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers Media. [Link]
- Google Patents. (2015). WO2015033636A1 - Method for analysis for 3-hydroxyproline, method for examining collagen, and novel δ1-pyrroline-2-carboxylic acid reductase for use therein.
-
Mauger, A. B., & Witkop, B. (1966). Analogs and Homologs of Proline and Hydroxyproline. Chemical Reviews, 66(1), 47-86. [Link]
-
Tanner, J. J., et al. (2019). Inhibition of MmALDH4A1 activity by prolines and hydroxyprolines. ResearchGate. [Link]
-
Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxyproline substitutions stabilize non-glycosylated drosocin against serum proteases without challenging its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Proline Derivatives and Analogs [sigmaaldrich.com]
- 9. Proline Derivatives and Analogs [sigmaaldrich.com]
- 10. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status | MDPI [mdpi.com]
- 11. Efficacy of Hydroxy-L-proline (HYP) analogs in the treatment of primary hyperoxaluria in Drosophila Melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Hydroxy-L-proline (HYP) analogs in the treatment of primary hyperoxaluria in Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Peptide Stability: A Comparative Guide to cis- vs trans-4-Hydroxyproline Structural Effects
As a Senior Application Scientist in peptide engineering, I frequently encounter drug development programs stalled by the poor thermal stability or rapid proteolytic degradation of peptide candidates. A highly effective, biologically inspired strategy to overcome these hurdles is the incorporation of proline derivatives. However, treating all hydroxyprolines as interchangeable is a critical error.
The stereochemistry of the hydroxyl group at the
The Stereoelectronic Engine: Causality of Conformation
To engineer stable polyproline II (PPII) helices or collagen-mimetic peptides (CMPs), one must control the prolyl peptide bond isomerization (
trans-4-Hydroxy-L-proline (4R-Hyp): The Stabilizer
In natural collagen, prolyl 4-hydroxylase installs a hydroxyl group in the 4R configuration, creating trans-4-hydroxy-L-proline (4R-Hyp). The electronegative oxygen atom pulls electron density, establishing a strong stereoelectronic gauche effect with the pyrrolidine ring nitrogen[1].
This effect strongly biases the pyrrolidine ring into a C
cis-4-Hydroxy-L-proline (4S-Hyp): The Aberrance
When the hydroxyl group is inverted to the 4S configuration (forming cis-4-hydroxy-L-proline, or hyp), the gauche effect forces the ring into the opposite C
Typically, an endo pucker increases the population of the cis peptide bond. However, 4S-Hyp exhibits a fascinating structural aberrance: a transannular hydrogen bond forms between the 4S-hydroxyl moiety and the backbone carbonyl. While this interaction surprisingly maintains a high trans:cis ratio, it severely distorts the main-chain torsion angles away from the ideal PPII geometry[3]. Consequently, incorporating 4S-Hyp into a collagen-mimetic sequence creates steric conflicts and destroys the stability of the triple helix[1].
Fig 1: Stereoelectronic causality pathway of 4R-hydroxyproline stabilizing the collagen triple helix.
Quantitative Benchmarks: Thermodynamic Data
To objectively compare these derivatives, we look at the thermal denaturation temperature (
| Residue at Yaa Position | Stereochemistry | Dominant Ring Pucker | Impact on Peptide Bond | Triple Helix |
| Proline (Pro) | Unsubstituted | C | Baseline trans preference | 41.0 °C |
| 4R-Hyp | trans-4-OH | C | Enhanced trans preference | 69.0 °C |
| 4R-Flp * | trans-4-F | C | Maximum trans preference | 91.0 °C |
| 4S-Hyp (hyp) | cis-4-OH | C | High trans (via H-bond) | Unstable at RT |
*Note: 4R-Fluoroproline (4R-Flp) is included as the ultimate benchmark. Fluorine, being more electronegative than oxygen and incapable of acting as a hydrogen bond donor, exerts a pure, maximized gauche effect, resulting in hyperstability[1].
Self-Validating Experimental Workflows
To accurately assess the structural effects of proline derivatives in your own peptide candidates, you must utilize a self-validating experimental system. The following protocol isolates the thermodynamic variable of the triple helix to prove the causality of the ring pucker.
Step-by-Step Methodology: Evaluating CMP Stability
1. Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
-
Rationale: Proline-rich sequences are notoriously prone to aggregation and sluggish coupling kinetics. Microwave heating disrupts inter-chain aggregation.
-
Action: Synthesize (Pro-Yaa-Gly)
sequences on a Rink amide resin using standard Fmoc-chemistry. Utilize strong coupling reagents (e.g., HATU/DIPEA) and mandate double-coupling cycles specifically for the sterically hindered 4-substituted proline derivatives.
2. Cleavage and RP-HPLC Purification
-
Rationale: Impurities (like deletion sequences) will artificially depress the measured melting temperature.
-
Action: Cleave the peptide using a standard TFA cocktail (TFA/TIS/H
O, 95:2.5:2.5) for 2 hours. Purify via preparative RP-HPLC (C18 column) using a shallow linear gradient of water/acetonitrile (0.1% TFA). Strictly validate the mass of the primary peak via MALDI-TOF MS.
3. Conformational Equilibration
-
Rationale: The self-assembly of three random-coil peptide strands into a highly ordered PPII triple helix is kinetically slow. Measuring immediately after dissolution yields false negatives.
-
Action: Dissolve the lyophilized, purified peptides in 50 mM acetic acid (pH 3.0) or PBS. Incubate the solution at 4 °C for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium.
4. Thermal Denaturation via Circular Dichroism (CD) Spectroscopy
-
Rationale: The PPII helix possesses a highly specific, optically active signature—a maximum positive ellipticity at exactly 225 nm.
-
Action: Load the equilibrated sample into a 1-mm pathlength quartz cuvette. Monitor the CD signal at 225 nm while ramping the temperature from 4 °C to 95 °C at a controlled rate of 1 °C/min. The
is calculated from the inflection point of the resulting cooperative unfolding transition curve.
Fig 2: Self-validating experimental workflow for quantifying the thermodynamic stability of engineered peptides.
Strategic Takeaways for Drug Development
When designing peptide therapeutics, the choice between cis and trans substituents on proline is not merely a matter of steric bulk; it is a fundamental manipulation of the peptide backbone's electronic landscape.
-
For Structural Rigidity: If your goal is to rigidify a peptide, increase its half-life, or design a collagen mimetic, you must utilize derivatives that enforce a C
-exo pucker (e.g., trans-4-hydroxyproline or trans-4-fluoroproline). This preorganizes the backbone and locks the peptide bonds into the trans state[5]. -
Avoiding the 4S Trap: Do not assume that any electronegative substitution will improve stability. As demonstrated by the cis-4-hydroxyproline aberrance, the 4S configuration distorts the backbone. Unless you are specifically designing a sequence that requires a C
-endo pucker with a distorted geometry, 4S-Hyp will act as a structural liability[3].
References
- Source: wisc.
- Source: raineslab.
- Title: Relationship between cis-trans prolyl peptide bond isomerization and...
- Source: nih.
- Source: raineslab.
Sources
Stereochemical Purity Verification of Fmoc-D-Hyp(tBu)-OH: A Comparative Technical Guide
Executive Summary: The Hidden Risk in "D" Isomers
In peptide therapeutics, the inclusion of D-amino acids like Fmoc-D-Hyp(tBu)-OH (Fmoc-O-tert-butyl-D-trans-4-hydroxyproline) is a deliberate strategy to induce specific secondary structures (e.g., β-turns in stapled peptides) or enhance proteolytic stability. However, the stereochemical integrity of this building block is uniquely vulnerable.
Unlike standard amino acids, 4-hydroxyproline contains two chiral centers (C2 and C4). This creates a statistical possibility of four isomers. While the enantiomer (L-Hyp) is the obvious impurity, the diastereomer (cis-D-Hyp) is the silent killer of peptide potency. Standard achiral HPLC often fails to resolve these diastereomers due to the bulky tert-butyl and Fmoc protecting groups masking subtle shape differences.
This guide objectively compares three verification methodologies, establishing Chiral HPLC as the requisite gold standard for release testing, while positioning Marfey’s Analysis as a critical orthogonal validation tool.
The Stereochemical Landscape
Before selecting a method, one must define the target and the impurities. Confusion in nomenclature is the primary source of error in Hyp sourcing.
-
Target Molecule: Fmoc-D-trans-Hyp(tBu)-OH
-
Configuration: (2R, 4S)
-
-
Primary Impurity (Enantiomer): Fmoc-L-trans-Hyp(tBu)-OH
-
Configuration: (2S, 4R) – Natural source derived
-
-
Secondary Impurity (Diastereomer/Epimer): Fmoc-D-cis-Hyp(tBu)-OH
-
Configuration: (2R, 4R) – Result of incomplete inversion during synthesis
-
Isomer Logic Diagram
Caption: Stereochemical relationships between Hydroxyproline isomers. The target (2R, 4S) must be distinguished from both its enantiomer (2S, 4R) and C4-epimer (2R, 4R).
Comparative Analysis of Methodologies
Method A: Polarimetry (Specific Rotation)
-
Status: Obsolete for Purity Quantification.
-
Principle: Measures rotation of plane-polarized light (
for D-Hyp). -
Verdict: REJECT.
-
Why: It is an aggregate measurement. A sample with 95% D-trans and 5% L-trans will simply show a slightly lower rotation value, indistinguishable from solvent error or moisture content. It cannot quantify specific impurities.
-
Method B: Achiral RP-HPLC (C18)
-
Status: Necessary but Insufficient.
-
Principle: Separation based on hydrophobicity.
-
Verdict: PARTIAL.
-
Why: Can separate diastereomers (cis vs. trans) because they have different hydrophobic footprints.
-
Failure Mode: Cannot separate enantiomers (D-trans vs. L-trans). If your supplier sent you 100% L-Hyp instead of D-Hyp, this method would likely pass the material as "Pure" (matching the retention time of the wrong isomer if no chiral standard is coinjected).
-
Method C: Chiral HPLC (Polysaccharide CSP)
-
Status: RECOMMENDED (Release Testing).
-
Principle: Uses amylose or cellulose derivatives to form transient diastereomeric complexes with the analytes.
-
Verdict: GOLD STANDARD.
-
Why: Direct, non-destructive measurement of the protected amino acid. Resolves all four isomers.
-
Method D: Marfey’s Method (LC-MS)
-
Status: VALIDATION ONLY.
-
Principle: Derivatization with FDAA (Marfey's Reagent) after hydrolysis.[1][2][3]
-
Verdict: EXCELLENT FOR ORTHOGONAL CHECK.
-
Why: Converts enantiomers into diastereomers. Extremely sensitive.
-
Drawback: Destructive. Requires hydrolyzing the Fmoc and tBu groups, meaning you are testing the core amino acid, not the protected raw material.
-
Data Summary: Method Performance
| Feature | Chiral HPLC (CSP) | Marfey's Method | Polarimetry | Achiral C18 |
| Scope | Enantiomers & Diastereomers | Enantiomers (Core AA) | Bulk Chirality | Diastereomers Only |
| Precision | < 0.1% Impurity | < 0.05% Impurity | ± 2-5% | N/A for Enantiomers |
| Sample Prep | Dissolve & Shoot | Hydrolysis + Derivatization (24h) | Dissolve | Dissolve & Shoot |
| Destructive? | No | Yes (Protective groups lost) | No | No |
| Throughput | High (20 min/run) | Low | High | High |
| Cost | High (Columns: $1-2k) | Medium (Reagents) | Low | Low |
Detailed Protocols
Protocol 1: Chiral HPLC (The Release Method)
This protocol uses an immobilized polysaccharide column, which is robust against aggressive solvents (e.g., DCM/THF) often needed to dissolve protected peptides, though alcohols are sufficient here.
-
Column: Daicel Chiralpak IA or Lux Cellulose-1 (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 4.6 x 150 mm, 3 µm or 5 µm.
-
-
Mobile Phase:
-
Mode: Normal Phase / Polar Organic (Preferred for solubility).
-
Composition: Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).[4]
-
Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 265 nm (Fmoc absorption).
System Suitability Criteria:
-
Resolution (
): > 1.5 between D-trans and L-trans peaks. -
Tailing Factor: < 1.3.
Step-by-Step Workflow:
-
Blank: Inject Mobile Phase.
-
Racemic Standard: Mix equimolar amounts of Fmoc-D-Hyp(tBu)-OH and Fmoc-L-Hyp(tBu)-OH. Inject to establish retention times (
).-
Expectation: L-isomer typically elutes before D-isomer on Amylose columns (verify experimentally).
-
-
Sample: Dissolve 1 mg/mL of Fmoc-D-Hyp(tBu)-OH in Ethanol. Inject.
-
Calculation:
Protocol 2: Marfey’s Method (The Orthogonal Validation)
Use this when qualifying a new vendor or investigating an OOS (Out of Specification) result.
-
Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Concept: FDAA + D-Hyp
L-D diastereomer. FDAA + L-Hyp L-L diastereomer.
Workflow:
-
Hydrolysis (Critical):
-
Place 1 mg Fmoc-D-Hyp(tBu)-OH in a glass vial.
-
Add 500 µL 6N HCl.
-
Heat at 110°C for 12-24 hours (removes Fmoc and tBu).
-
Dry under nitrogen/vacuum.
-
-
Derivatization:
-
Resuspend residue in 100 µL water + 100 µL 1M NaHCO
. -
Add 50 µL 1% FDAA in acetone.
-
Heat at 40°C for 1 hour.
-
Quench with 50 µL 1M HCl.
-
-
Analysis (Standard C18 HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 3.0 x 150 mm.
-
Gradient: Water (0.1% Formic Acid) vs. ACN (0.1% Formic Acid). 10% to 60% B over 45 mins.
-
Detection: UV @ 340 nm (Dinitrophenyl group).[2]
-
-
Interpretation:
-
The L-L derivative (impurity) elutes after the L-D derivative (target) due to stronger hydrophobicity of the L-L planar alignment.
-
Visualizing the Validation Logic
Caption: Decision tree for selecting the appropriate analytical workflow based on the stage of development.
References
-
FDA Guidance for Industry. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
-
Daicel Chiral Technologies. (2020). Chiralpak IA / IB / IC / ID / IE / IF Instruction Manual. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
-
Phenomenex. (2018). High-Performance Liquid Chromatography Enantioseparation of N-Fmoc α-Amino Acids. Retrieved from [Link]
Sources
- 1. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-FMOC-DL-Leucine | DAICEL Chiral Application Search [search.daicelchiral.com]
Enhancing Peptide Therapeutics: A Comparative Guide to D-Hyp Substitution for Increased Half-Life
Introduction: The Challenge of Peptide Stability
Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity, potency, and lower toxicity compared to small molecules.[1][2] However, their clinical utility is often hampered by a significant drawback: a short in vivo half-life.[3][4][5][6] This rapid clearance is primarily due to their susceptibility to proteolytic degradation by a myriad of enzymes present in the bloodstream and tissues.[7][8] To overcome this hurdle, researchers have developed various strategies to enhance peptide stability, with the substitution of natural L-amino acids for their D-enantiomers emerging as a particularly effective approach.[9][10][11] This guide provides an in-depth comparison of native peptides with their D-hydroxyproline (D-Hyp) substituted counterparts, offering experimental data and protocols to illustrate the profound impact of this modification on peptide half-life.
The Mechanism: How D-Amino Acid Substitution Confers Protease Resistance
The fundamental reason for the enhanced stability of peptides containing D-amino acids lies in the stereochemistry of the peptide backbone.[12] Proteases, the enzymes responsible for peptide bond cleavage, have active sites that are exquisitely evolved to recognize and bind to substrates composed of L-amino acids. This recognition is highly dependent on the specific three-dimensional arrangement of the peptide chain.
The incorporation of a D-amino acid, such as D-Hyp, introduces a "kink" in the peptide backbone that sterically hinders the ability of proteases to bind effectively.[9][13] This steric hindrance prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting proteolytic cleavage and significantly extending the peptide's lifespan in a biological environment.[9][14]
Caption: Steric hindrance from D-Hyp substitution prevents protease binding and subsequent degradation.
Comparative Analysis: The Impact of D-Hyp on Peptide Half-Life
Experimental data consistently demonstrates a dramatic increase in peptide half-life following the substitution of an L-amino acid with a D-amino acid. While specific data for D-Hyp is often embedded within broader studies on D-amino acids, the principle remains the same. For instance, peptides composed entirely of D-amino acids have shown remarkable stability in mouse plasma and organ homogenates for at least 24 hours.[15]
| Peptide | Modification | Matrix | Half-life (t½) | Fold Increase | Reference Example |
| Native GLP-1 | None | Human Plasma | < 2 minutes | - | [4] |
| Liraglutide | Amino acid substitution & fatty acid conjugation | Human Plasma | ~13 hours | >390x | [4] |
| Somatostatin | None | Human Plasma | A few minutes | - | [6] |
| Octreotide | D-amino acid substitution | Human Plasma | ~1.5 hours | >30x | [6] |
| Model Peptide 1 | L-amino acids | Human Blood Plasma | 3.2 hours | - | [16] |
| Model Peptide 2 | Modified (non-D-amino acid) | Human Blood Plasma | 43.5 hours | ~13.6x | [16] |
| Antimicrobial Peptide | L-amino acids | Fetal Calf Serum | Susceptible to degradation | - | [17] |
| Antimicrobial Peptide | D-amino acid substitutions | Fetal Calf Serum | Highly stable | Significant | [17] |
This table provides illustrative examples of how amino acid modifications, including D-amino acid substitutions, significantly enhance peptide half-life.
Experimental Protocols for Assessing Peptide Stability
To quantify the impact of D-Hyp substitution, researchers rely on robust in vitro and in vivo assays.
In Vitro Plasma Stability Assay
This assay measures the rate of peptide degradation in a plasma matrix, providing a reliable estimate of its stability in the bloodstream.[18][19]
Objective: To determine the half-life (t½) of a peptide in plasma.
Materials:
-
Test peptide (and its D-Hyp substituted analog)
-
Control peptide (known stable and unstable compounds)
-
Pooled plasma from the species of interest (e.g., human, mouse, rat), anticoagulated with sodium heparin is recommended[20]
-
Incubator or water bath at 37°C
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be low (e.g., <1%) to avoid protein precipitation.[18]
-
Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the peptide to the plasma to a final concentration of typically 1 µM.[19]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[19] The "0" time point serves as the initial concentration reference.
-
Reaction Quenching: Immediately add the aliquot to the cold protein precipitation solution. This stops all enzymatic activity.[18]
-
Sample Processing: Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. The concentration of the remaining parent peptide is quantified at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent peptide against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is then calculated using the formula: t½ = 0.693 / k .
In Vivo Pharmacokinetic (PK) Study Workflow
To definitively determine the half-life and overall pharmacokinetic profile of a peptide in a living organism, an in vivo study is essential.
Caption: A typical workflow for an in vivo pharmacokinetic study to determine peptide half-life.
Considerations and Future Outlook
While D-amino acid substitution is a powerful tool, it is not without considerations. The modification can, in some cases, alter the peptide's biological activity by affecting its binding affinity to its target receptor.[11] Therefore, it is crucial to assess both stability and activity concurrently. Techniques like mirror-image phage display are being used to discover D-peptides that maintain high affinity for their natural L-protein targets.[13][11]
The strategic incorporation of D-Hyp and other D-amino acids is a cornerstone of modern peptide drug design.[13][10] It offers a robust and predictable method to overcome the primary obstacle of proteolytic instability, thereby unlocking the full therapeutic potential of this promising class of molecules. As research continues, we can expect to see an increasing number of highly stable and effective peptide drugs entering clinical development, thanks in large part to this elegant chemical modification.
References
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC. (2021, November 18). National Center for Biotechnology Information. [Link]
-
Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC. National Center for Biotechnology Information. [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
-
Proteolysis - Wikipedia. Wikipedia. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (2022, October 14). National Center for Biotechnology Information. [Link]
-
Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
-
Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes. Oxford Academic. [Link]
-
Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease. PubMed. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2). National Center for Biotechnology Information. [Link]
-
Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]
-
The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. ACS Publications. [Link]
-
Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility. [Link]
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]
-
Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms. Journal of Biological Chemistry. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS. [Link]
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed. [Link]
-
Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. [Link]
-
Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. JuSER. [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Wiley Online Library. [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC. (2022, April 14). National Center for Biotechnology Information. [Link]
-
How to Improve the Pharmacokinetic Properties of Peptides?. Creative Bioarray. [Link]
-
D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic. [Link]
-
D-amino acid peptides to resist common proteases. LifeTein. [Link]
-
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS. [Link]
-
Protection by D-amino acids against growth inhibition and lysis caused by beta-lactam antibiotics. ASM Journals. [Link]
-
Recent Advances in the Development of Therapeutic Peptides - PMC. National Center for Biotechnology Information. [Link]
-
How Long Do Peptides Stay in Your System? Half-Life, Detection, and Clearance Times. Peptide.org. [Link]
-
Unusual Amino Acids: Hydroxyproline. LifeTein. [Link]
-
Strategies to improve plasma half life time of peptide and protein drugs. PubMed. [Link]
-
Strategies to improve plasma half life time of peptide and protein drugs. ResearchGate. [Link]
-
From injections to pills: oral peptides set to transform drug development. Drug Discovery World. [Link]
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. swolverine.com [swolverine.com]
- 6. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Publish Comparison Guide: Circular Dichroism Spectra of D-Hydroxyproline Peptides
Executive Summary: The Stereochemical Advantage
Target Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists.
In the landscape of peptidomimetics, D-hydroxyproline (D-Hyp) represents a strategic deviation from nature. While natural collagen relies on (2S, 4R)-4-hydroxyproline (L-Hyp) to stabilize its triple helix via stereoelectronic effects and water bridging, the incorporation of D-Hyp (often (2R, 4R) or (2S, 4S) isomers depending on the specific "D" designation used in synthesis) fundamentally alters the peptide's energy landscape.
This guide objectively compares D-Hyp peptides against their L-Hyp and Proline counterparts. The core value proposition of D-Hyp is not to mimic nature, but to engineer resistance —disrupting proteolytic cleavage sites or inducing specific
Comparative Analysis: D-Hyp vs. Alternatives
The following analysis contrasts D-Hyp peptides with standard L-Hyp collagen mimetics and non-hydroxylated Proline peptides.
Table 1: Structural and Spectral Performance Matrix
| Feature | D-Hydroxyproline Peptides | L-Hydroxyproline Peptides | Proline (No-OH) Peptides | Fluoroproline (Flp) Peptides |
| Primary Application | Protease resistance, | Collagen mimetics, Triple-helix stabilization, Biomaterials.[1] | General linker sequences, PPII helices (less stable). | Hyper-stable collagen mimetics (Probe applications). |
| CD Signature (PPII) | Inverted/Mirror Image (if pure D). (+) ~200 nm, (-) ~225 nm . | Standard PPII (-) ~200 nm, (+) ~225 nm . | Standard PPII (-) ~203 nm, (+) ~228 nm (Weak). | Enhanced PPII (-) ~200 nm, (+) ~226 nm (Strong). |
| Structural Effect | Destabilizes L-triple helix (kink inducer). Induces tight turns in mixed sequences. | Stabilizes triple helix via stereoelectronic effect ( | Neutral/Moderate stability. Lacks OH-mediated bridging. | Hyper-stabilizes via strong electron withdrawal (inductive effect). |
| Proteolytic Stability | High (Unrecognized by endogenous proteases). | Low (Degraded by collagenases/peptidases). | Low to Moderate. | High (Steric/electronic resistance).[1] |
| Thermal Stability ( | N/A for helix (often does not form helix). High stability for induced turns. | High ( | Low ( | Very High ( |
Mechanism of Action: The "Kink" vs. The "Glue"
-
L-Hyp (The Glue): In natural collagen (Gly-Pro-Hyp), the electronegative oxygen on the 4R-hydroxyl group exerts a stereoelectronic effect that favors the
-exo pucker. This pre-organizes the backbone dihedral angles ( ) to perfectly fit the Polyproline II (PPII) helix, allowing three strands to supercoil. -
D-Hyp (The Kink): When D-Hyp is inserted into an L-peptide sequence, its inverted chirality forces the pyrrolidine ring into a pucker that is sterically incompatible with the standard triple helix. In CD, this results in the loss of the characteristic positive band at 225 nm and often the emergence of spectral features indicative of
-turns (Type II'), specifically when followed by Glycine (D-Pro-Gly or D-Hyp-Gly motifs).
Experimental Protocol: Validating D-Hyp Structures
Objective: To distinguish between a disordered random coil and a structured D-Hyp induced conformation using CD.
Phase 1: Sample Preparation (Critical for CD)
-
Solvent: Phosphate Buffered Saline (PBS) or 10 mM Potassium Phosphate, pH 7.0.
-
Warning: Avoid Chloride ions (NaCl) if measuring below 195 nm; they absorb strongly. Use Fluoride salts (NaF) if high ionic strength is needed.
-
-
Concentration: 0.1 – 0.5 mg/mL. Accurate concentration determination is vital for calculating Mean Residue Ellipticity (MRE).
-
Method: Quantitative Amino Acid Analysis (AAA) is preferred over UV (A280) since Hyp/Pro do not absorb at 280 nm.
-
-
Cell Pathlength: 1 mm (0.1 cm) quartz cuvette.
Phase 2: Data Acquisition Parameters
-
Instrument: Jasco J-1500 or equivalent.
-
Wavelength Range: 260 nm to 185 nm.
-
Scan Speed: 50 nm/min.
-
Response Time: 1 second.
-
Accumulations: 3 scans (averaged).
-
Temperature: 20°C (Baseline).
Phase 3: Thermal Denaturation (Melting Curve)
To prove the structure is stable (and not just an aggregate), perform a thermal melt.
-
Monitor Ellipticity at the peak wavelength (e.g., 225 nm for L-Hyp, 220 nm for D-Hyp turns).
-
Ramp temperature from 5°C to 90°C at 1°C/min.
-
Validation: A sigmoidal cooperative transition indicates a folded structure unfolding. A linear drift indicates a lack of defined secondary structure.
Visualizing the Logic: CD Interpretation
The following diagram illustrates the decision process for interpreting CD spectra of hydroxyproline-containing peptides.
Figure 1: Decision logic for classifying hydroxyproline peptide structures based on Far-UV CD spectral signatures.
Technical Deep Dive: The "Mirror Image" Effect
When dealing with pure D-Hyp peptides (e.g., a peptide synthesized entirely from D-amino acids), the CD spectrum is the exact mathematical inverse of the L-peptide.
-
L-Collagen Spectrum:
-
D-Collagen Spectrum:
- (Large positive)
- (Small negative)
-
Interpretation: Right-handed PPII helix (Mirror image).
Crucial Note for Drug Design: If you insert a single D-Hyp residue into an L-peptide, you do not get a mirror spectrum. You get a "disrupted" spectrum. The cooperative long-range order of the helix is broken, often resulting in a spectrum that looks "random" (large negative near 195nm) but may actually represent a stable local turn. This requires NMR (Nuclear Magnetic Resonance) for final confirmation, as CD averages the signal of the entire population.
References
-
Borgula, I. M. (2022). Collagen-mimetic peptides for diagnosis and analysis. MIT DSpace. Link
-
Raines, R. T., et al. (2001). Stereoelectronic effects on polyproline conformation. Raines Lab / Nature Structural Biology. Link
-
Lopes, J. L. S., et al. (2014).[3] Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science. Link
-
Horng, J. C., et al. (2008). Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. Link
-
Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA). Link
Sources
- 1. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Fmoc-O-tert-butyl-D-4-hydroxyproline proper disposal procedures
Executive Summary: Immediate Action Card
For emergency spills or immediate disposal needs, refer to this section first.
| Scenario | Immediate Action |
| Spill (Solid) | Do not sweep dry. Dampen with inert absorbent (vermiculite) to prevent dust generation.[1] Scoop into a wide-mouth jar. Label "Hazardous Waste - Solid."[1] |
| Spill (Solution) | Absorb with polypropylene pads or vermiculite.[1] Place saturated materials in a sealed bag/container. Label "Hazardous Waste - Debris."[1] |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1] This compound is a known skin irritant and potential sensitizer.[1] |
| Disposal Stream | Do NOT drain dispose. This compound requires high-temperature incineration via a licensed chemical waste contractor.[1] |
Chemical Profile & Hazard Identification
To dispose of Fmoc-O-tert-butyl-D-4-hydroxyproline (Fmoc-D-Hyp(tBu)-OH) correctly, we must first understand its stability and reactivity profile.[1] As a protected amino acid, it is designed for stability during peptide synthesis but poses specific environmental risks if mishandled.
-
CAS Number: 464193-92-8 (Note: Isomers vary; verify specific CAS on your container).[1][3]
-
Hazard Classification (GHS):
Why this matters for disposal: The Fmoc group (fluorenylmethyloxycarbonyl) is a large, hydrophobic aromatic system.[1] While not acutely toxic like cyanide, it is persistent in the environment and toxic to aquatic organisms. Therefore, drain disposal is strictly prohibited , even if the compound is water-soluble (which it is generally not).[1]
Waste Segregation Protocol
Effective disposal begins with segregation.[1] Mixing this reagent with incompatible streams (e.g., strong oxidizers) can create reactive hazards or violate RCRA "mixture rules," complicating downstream incineration.[1]
Decision Matrix: Waste Classification
Figure 1: Waste Segregation Decision Tree.[1] Follow this logic to prevent cross-contamination of waste streams.
Detailed Disposal Workflows
Protocol A: Solid Waste (Excess Reagent)
Applicability: Expired shelf-life chemicals, spilled powder, or excess weighing scraps.[1]
-
Containment: Transfer the solid directly into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Why: Avoids static charge buildup common with plastic bags which can disperse fine amino acid powders.[1]
-
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep away from oxidizers (e.g., nitrates, peroxides).[1]
Protocol B: Liquid Waste (Mother Liquors/Effluent)
Applicability: Waste from peptide synthesis coupling steps or HPLC purification.[1]
Fmoc-D-Hyp(tBu)-OH is typically dissolved in DMF (Dimethylformamide) or NMP during synthesis.[1]
-
Identify the Solvent:
-
pH Check: Ensure the solution is neutral (pH 6-8).
-
Note: If the waste contains cleavage cocktails (TFA), it must be neutralized or segregated into a separate "Acidic Organic" stream depending on your facility's specific incinerator acceptance criteria.
-
-
Carboy Selection: Use HDPE carboys. Do not use metal cans for amino acid solutions as they may chelate or corrode over time if acidic residues are present.[1]
Protocol C: Empty Containers
Applicability: Original glass bottles from the supplier.
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., small amount of acetone or methanol).
-
Rinsate Disposal: Pour the rinsate into the appropriate Liquid Solvent Waste container (Protocol B).[1]
-
Defacing: Cross out the original label. Mark as "Empty."
-
Glass Disposal: Place the clean, dry bottle in the lab glass recycling or trash, adhering to local "P-listed" vs "trace" regulations (though this is not P-listed, triple rinsing is best practice).
Regulatory & Compliance Framework
RCRA (Resource Conservation and Recovery Act) - USA[1]
-
Status: Fmoc-O-tert-butyl-D-4-hydroxyproline is NOT a P-listed or U-listed acute hazardous waste.[1]
-
Determination: It is classified as a "Process Waste."[1]
-
Mixture Rule (40 CFR 261.3): If this compound is dissolved in a spent solvent (e.g., F002 - Methylene Chloride), the entire mixture assumes the F-code of the solvent.[1]
European Waste Catalogue (EWC)[1]
-
Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
Spill Response Workflow
In the event of a benchtop spill, use the following logic to ensure safety and containment.
Figure 2: Operational Spill Response Workflow.
References
-
United States Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]
-
Princeton University EHS. (2022).[1] Waste Disposal Procedures by Chemical Category. Retrieved from [Link][1]
Sources
Operational Guide: Safety & Handling of Fmoc-O-tert-butyl-D-4-hydroxyproline
Topic: Personal Protective Equipment for Handling Fmoc-O-tert-butyl-D-4-hydroxyproline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Operational Context
Fmoc-O-tert-butyl-D-4-hydroxyproline (Fmoc-D-Hyp(tBu)-OH) is a critical building block in Solid Phase Peptide Synthesis (SPPS). While the solid compound itself presents a relatively low acute toxicity profile, its handling cannot be decoupled from the high-hazard environment of peptide synthesis.
As a Senior Application Scientist, I emphasize that safety protocols must address the "In-Use" state . You rarely handle this compound in isolation; it is almost immediately dissolved in polar aprotic solvents (DMF, NMP) or halogenated solvents (DCM). Therefore, your PPE strategy must protect against the solvent system as much as the amino acid itself.
Key Chemical Data:
-
CAS Number: 268729-12-0 (D-trans isomer) / 144607-33-4 (L-isomer generic reference)
-
Storage: Refrigerated (2-8°C) to prevent slow degradation (de-protection).
Hazard Profiling & Risk Assessment
Effective safety relies on understanding the causality of risk. We categorize hazards into two phases: Solid Phase (Storage/Weighing) and Solution Phase (Synthesis).
| Phase | Primary Hazard | Mechanism of Injury | Critical Control Point |
| Solid Phase | Particulate Inhalation | Mechanical irritation of respiratory tract; potential sensitization. | Weighing Station: Prevent dust cloud formation. |
| Solid Phase | Product Integrity | Moisture absorption (hygroscopic nature) leads to hydrolysis. | Desiccation: Allow bottle to reach room temp before opening. |
| Solution Phase | Solvent Permeation | DMF/DCM Exposure: The amino acid is dissolved in solvents that readily penetrate skin and carry the solute into the bloodstream. | Glove Selection: Latex is insufficient; Nitrile or Laminate required. |
PPE Technical Specifications (The Matrix)
Standard "lab safety" advice is often too generic. Below is the specific PPE matrix required for handling Fmoc-Hyp(tBu)-OH in an SPPS workflow.
Hand Protection: The Nitrile Imperative
Do NOT use Latex. Latex degrades rapidly upon contact with Dichloromethane (DCM) and offers poor resistance to Dimethylformamide (DMF).
-
Primary Recommendation: Nitrile (Minimum thickness: 5 mil / 0.12 mm) .
-
Why: Nitrile provides excellent chemical resistance to the aliphatic and aromatic hydrocarbons often used in purification and moderate resistance to DMF.
-
-
High-Risk Operations (Solvent Transfer): Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile or Silver Shield™ (Laminate) if prolonged contact with DCM is expected.
-
-
Protocol: Change outer gloves immediately upon splash contact. DMF permeation breakthrough time for thin nitrile is <10 minutes.
Respiratory & Eye Protection[3]
-
Eyes: Chemical Splash Goggles are superior to safety glasses during the dissolution step.
-
Reasoning: A splash of Fmoc-amino acid in DMF is not just an eye irritant; the solvent can cause corneal damage.
-
-
Respiratory:
-
Standard: Work within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Contingency: If weighing outside a hood (not recommended), use an N95 particulate respirator to prevent sensitization to amino acid dust.
-
Operational Workflow: Step-by-Step
This protocol ensures both personnel safety and the chemical integrity of the expensive reagent.
Pre-Handling (Equilibration)
-
Remove the Fmoc-Hyp(tBu)-OH container from 2-8°C storage.
-
Wait 30 minutes before opening.
-
Scientific Logic: Opening a cold bottle in a humid lab causes condensation. Water initiates premature deprotection or hydrolysis of the tert-butyl ester, ruining the reagent for synthesis.
-
Weighing & Solubilization
-
Don PPE: Lab coat, Safety Goggles, Double Nitrile Gloves.
-
Transfer: Use a clean, dry spatula. Weigh the required amount into a tared 50 mL Falcon tube or glass scintillation vial.
-
Dissolution: Add the solvent (DMF or NMP).
-
Safety Note: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.
-
-
Capping: Immediately cap the vessel. Vortex until clear.
Visual Workflow (DOT Diagram)
Caption: Operational workflow for Fmoc-Hyp(tBu)-OH handling, emphasizing moisture control and PPE checkpoints.
Emergency Response Procedures
Spills (Solid Powder)
-
Isolate: Mark the area.[3]
-
PPE: Wear N95 mask and gloves.
-
Clean: Do not dry sweep (generates dust).
-
Cover with wet paper towels (dampened with water) to suppress dust.
-
Scoop into a biohazard/chemical waste bag.
-
Wipe surface with 70% Ethanol.
-
Spills (Solution in DMF/DCM)
-
Evacuate: If spill is >500mL outside a hood, evacuate due to solvent fumes.
-
Absorb: Use polypropylene absorbent pads or vermiculite.
-
Disposal: Place in a sealed container labeled "Hazardous Waste - Flammable/Toxic".
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[3] Hold eyelids open. Seek medical attention if irritation persists.
-
Skin Contact:
Disposal Strategy
Disposal must comply with local environmental regulations (e.g., EPA, RCRA).
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Expired powder, contaminated weighing boats, paper towels. | High-Heat Incineration. Label as "Solid Organic Chemical Waste". |
| Liquid Waste | Dissolved Fmoc-AA in DMF/DCM, wash buffers. | Halogenated Solvent Waste (if DCM used) or Non-Halogenated Organic Waste (if only DMF). |
| Empty Containers | Glass bottles with trace residue. | Triple rinse with Acetone; dispose of rinsate in liquid waste. Deface label and recycle glass. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978348, Fmoc-O-tert-butyl-D-4-hydroxyproline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
